2-Fluoro-3-methylbenzylamine hydrochloride
Description
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXWRVJSNZYSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-3-methylbenzylamine Hydrochloride: Synthesis, Applications, and Experimental Protocols
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-methylbenzylamine hydrochloride is a prime example of a versatile, fluorinated building block that provides researchers with a valuable tool for molecular design. Its structure, featuring a benzylamine core substituted with both fluorine and methyl groups, offers a unique combination of steric and electronic properties for creating diverse chemical libraries and targeting complex molecular architectures.
This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its chemical identity, synthesis, key applications, and provide a detailed, field-tested experimental protocol for its use in amide bond formation—a cornerstone reaction in pharmaceutical synthesis.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. 2-Fluoro-3-methylbenzylamine is most commonly handled and sold as its hydrochloride salt to improve stability and handling characteristics. The CAS Number typically refers to the free base.
| Property | Value | Source(s) |
| Product Name | This compound | - |
| CAS Number | 93071-80-8 (for free base) | [1][2][3] |
| Molecular Formula | C₈H₁₁ClFN | - |
| Molecular Weight | 175.63 g/mol | - |
| Free Base Formula | C₈H₁₀FN | [1][3] |
| Free Base MW | 139.17 g/mol | [1][3] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Hazard Class | 8 (Corrosive) | [3] |
Note: The molecular weight is calculated for the hydrochloride salt. The CAS number for the salt form may not be separately indexed; the free base CAS is universally used for identification.
Synthesis and Mechanistic Rationale
The synthesis of 2-Fluoro-3-methylbenzylamine typically proceeds via the reduction of a nitrile precursor, 2-fluoro-3-methylbenzonitrile. This route is favored due to the commercial availability of the starting materials and the high efficiency of nitrile reduction methodologies.
Proposed Synthetic Pathway:
The most direct and industrially scalable approach involves a two-step process starting from 2-fluoro-3-methylbenzoic acid.
-
Amidation & Dehydration to Nitrile: The carboxylic acid is first converted to a primary amide, which is then dehydrated to form the crucial nitrile intermediate.
-
Nitrile Reduction: The 2-fluoro-3-methylbenzonitrile is then reduced to the primary amine.
A mechanistically similar synthesis has been patented for the related compound 2-fluoro-3-bromo-benzylamine, which involves the reduction of the corresponding nitrile using borane dimethyl sulfide complex (BH₃·SMe₂)[4]. This highlights the robustness of nitrile reduction for producing benzylamines.
Causality in Reagent Selection: The choice of reducing agent is critical and depends on the desired scale and laboratory capabilities.
-
Borane Complexes (e.g., BH₃·SMe₂, BH₃·THF): These are excellent for nitrile reduction, offering high yields and good functional group tolerance. They are less reactive towards esters or other reducible groups than stronger hydrides.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will efficiently reduce nitriles to primary amines. Its high reactivity requires stringent anhydrous conditions and careful quenching procedures.
-
Catalytic Hydrogenation (e.g., H₂, Raney Nickel or Pd/C): This method is highly effective, scalable, and environmentally benign ("green chemistry"). However, it requires specialized high-pressure reactor equipment.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[5][6]. The fluoromethyl-substituted phenyl ring is a valuable pharmacophore.
-
Medicinal Chemistry: The primary application is as a molecular scaffold. The amine handle allows for the straightforward introduction of this fluorinated moiety into a target molecule, typically through amide bond formation, reductive amination, or urea/thiourea formation[7]. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability[8].
-
Lead Optimization: In drug discovery, chemists synthesize libraries of related compounds to fine-tune the properties of a lead molecule. Substituted benzylamines like this one are ideal for creating such libraries to probe structure-activity relationships (SAR).
-
Materials Science: Benzylamine derivatives are used in the synthesis of polymers and other advanced materials, where they can impart specific thermal or chemical resistance properties[6].
Experimental Protocol: Amide Coupling
This section provides a robust, self-validating protocol for a standard amide coupling reaction, a frequent application for this reagent. Amide bond formation is a cornerstone of medicinal chemistry[7].
Objective: To synthesize N-(2-fluoro-3-methylbenzyl)-benzamide from this compound and benzoic acid.
Reagents:
-
This compound
-
Benzoic Acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol Steps:
-
Reactant Preparation (Stoichiometry):
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve benzoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature. This pre-activates the carboxylic acid, which is crucial to prevent salt formation with the amine[9].
-
-
Amine Addition:
-
In a separate vial, suspend this compound (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq). The initial 1.0 eq of DIPEA neutralizes the HCl salt, while the subsequent 1.5 eq acts as the base for the coupling reaction.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product spot should appear, and the starting material spots should diminish. This provides real-time validation of reaction progress[9].
-
-
Aqueous Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess benzoic acid and HOBt), and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification and Characterization (Self-Validation):
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Safety and Handling
This compound is classified as a corrosive substance (Hazard Class 8)[3][10]. Amines can cause severe skin burns and eye damage upon contact[11][12][13].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is generally sufficient for incidental contact), safety goggles meeting ANSI Z87.1 standards, and a lab coat[11][14]. If handling outside of a fume hood, respiratory protection may be necessary.
-
Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood. Avoid breathing vapors or dust. Never store corrosive liquids above eye level[11]. Use grounded equipment to prevent static discharge[12].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[10][14]. Keep the container tightly closed.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[13]. For eye contact, rinse cautiously with water for several minutes[10]. In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and materials science. Its fluorinated structure provides a strategic advantage for designing molecules with enhanced pharmacokinetic and physicochemical properties. Understanding its synthesis, reactivity, and proper handling is essential for any research professional aiming to leverage its potential. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge required for the successful and safe application of this versatile building block in their research endeavors.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Hazmat School. Retrieved January 6, 2026, from [Link]
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Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 6, 2026, from [Link]
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A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (2022). ChemRxiv. Retrieved January 6, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). National Center for Biotechnology Information (PMC). Retrieved January 6, 2026, from [Link]
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 6, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
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The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzylamine Hydrochloride
This guide provides a comprehensive overview of the essential physical properties of 2-Fluoro-3-methylbenzylamine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail the theoretical and practical aspects of characterizing this molecule, offering insights into experimental design and data interpretation.
Introduction and Chemical Identity
This compound is the salt form of the free base, 2-Fluoro-3-methylbenzylamine. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of basic compounds.[1][2] A thorough understanding of its physical properties is paramount for its application in medicinal chemistry and materials science.
The chemical structure of the cation is characterized by a benzylamine core, substituted with a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. This substitution pattern is expected to influence its physicochemical properties, including lipophilicity, pKa, and crystal packing.
| Property | Information | Source |
| Compound Name | This compound | - |
| Free Base CAS Number | 93071-80-8 | [3][4] |
| Molecular Formula (HCl Salt) | C₈H₁₁ClFN | Calculated |
| Molecular Weight (HCl Salt) | 175.63 g/mol | Calculated |
| Molecular Formula (Free Base) | C₈H₁₀FN | [3] |
| Molecular Weight (Free Base) | 139.17 g/mol | [3] |
Synthesis of the Hydrochloride Salt
The hydrochloride salt is typically prepared by reacting the free base, 2-Fluoro-3-methylbenzylamine, with hydrochloric acid.[5] This is a straightforward acid-base reaction that results in the protonation of the primary amine.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve 2-Fluoro-3-methylbenzylamine (1.0 eq) in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) (1.0-1.1 eq) to the stirred solution of the free base at 0°C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction mixture may be stirred for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: The solid product is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or excess HCl. The product is then dried under vacuum to yield the final this compound.
Experimental Determination of Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity.[6] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting point range.[7][8]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded as the melting range.
Solubility
The solubility of a drug candidate is a crucial factor influencing its bioavailability. Hydrochloride salts are generally more water-soluble than their corresponding free bases.[1][2] However, the solubility of hydrochloride salts can be affected by the common ion effect in acidic solutions.[10][11]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the methyl protons (CH₃). The benzylic protons will likely appear as a singlet, deshielded by the adjacent ammonium group. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For comparison, the benzylic protons in benzylamine hydrochloride appear around 3.99 ppm in DMSO-d₆.[12]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The C-F coupling will be observable for the aromatic carbons near the fluorine substituent. The chemical shift of the benzylic carbon is expected to be around 42 ppm, similar to that of benzylamine hydrochloride.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
N-H bending: Around 1600-1500 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
-
C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the cation (the free base). Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) corresponding to the free base (m/z = 139.17) would be observed. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzylic bond.
Summary of Physical Properties
The following table summarizes the known and expected physical properties of this compound. The values for melting point and solubility are placeholders and require experimental determination.
| Property | Value | Method of Determination |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined | Capillary Melting Point Apparatus |
| Solubility in Water | To be determined | Shake-Flask Method |
| ¹H NMR (Expected) | Aromatic (δ 7.0-7.5 ppm), Benzylic CH₂ (δ ~4.0 ppm), Methyl CH₃ (δ ~2.3 ppm), NH₃⁺ (broad singlet) | NMR Spectroscopy |
| ¹³C NMR (Expected) | Aromatic (δ 115-165 ppm with C-F coupling), Benzylic CH₂ (δ ~42 ppm), Methyl CH₃ (δ ~15-20 ppm) | NMR Spectroscopy |
| IR (Expected, cm⁻¹) | ~3000-2800 (N-H stretch), ~1600-1500 (N-H bend), ~1250-1000 (C-F stretch) | FT-IR Spectroscopy |
| Mass (m/z of cation) | 139.17 | Mass Spectrometry |
Conclusion
This technical guide outlines the fundamental physical properties of this compound and provides standardized protocols for their experimental determination. A comprehensive characterization of these properties is a critical step in the evaluation of this compound for its potential applications in research and development. The provided methodologies and expected outcomes serve as a valuable resource for scientists working with this and structurally related molecules.
References
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Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Supporting Information - MPG.PuRe. Retrieved from [Link]
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Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]
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Kumar, L., & Singh, S. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27126–27134. Retrieved from [Link]
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Stavchansky, S., & Gowan, W. (1984). Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions. Journal of Pharmaceutical Sciences, 73(6), 737-740. Retrieved from [Link]
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Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
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Kumar, A., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9183–9193. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-N-methylbenzylamine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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University of Technology, Iraq. (n.d.). Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. Retrieved from [Link]
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Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine Hydrochloride
This guide provides a comprehensive technical overview of 2-Fluoro-3-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.
Compound Identity and Physicochemical Properties
This compound is the salt form of the free base, 2-Fluoro-3-methylbenzylamine. The hydrochloride form often provides enhanced stability and solubility, making it more suitable for various applications.
Table 1: Physicochemical Properties of 2-Fluoro-3-methylbenzylamine and its Hydrochloride Salt
| Property | 2-Fluoro-3-methylbenzylamine (Free Base) | This compound |
| Synonyms | (2-Fluoro-3-methylphenyl)methanamine | (2-Fluoro-3-methylphenyl)methanamine hydrochloride |
| CAS Number | 93071-80-8[1][2][3] | Not explicitly available, but the compound is commercially offered. |
| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₁ClFN |
| Molecular Weight | 139.17 g/mol [1] | 175.63 g/mol [4] |
| Appearance | Colorless to pale yellow liquid (typical for benzylamines) | Solid[4] |
Synthesis of 2-Fluoro-3-methylbenzylamine
The synthesis of 2-Fluoro-3-methylbenzylamine typically proceeds via the reduction of the corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This is a common and effective method for the preparation of benzylamines. A representative laboratory-scale synthesis is outlined below. The causality behind this experimental choice lies in the high efficiency and selectivity of borane complexes for the reduction of nitriles to primary amines.
Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile
This protocol is adapted from a general method for the synthesis of substituted benzylamines[5].
Step 1: Reaction Setup
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-fluoro-3-methylbenzonitrile in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
Step 2: Reduction
-
A solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂), is added dropwise to the stirred solution of the nitrile while maintaining the temperature below 10 °C[5]. The borane complex is chosen for its relative safety and ease of handling compared to other reducing agents like lithium aluminum hydride.
Step 3: Quenching
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is then carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex[5].
Step 4: Workup and Isolation
-
The solvent is removed under reduced pressure.
-
The residue is treated with an aqueous acid (e.g., 2M HCl) and stirred to form the hydrochloride salt of the amine, which is typically more soluble in the aqueous phase.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and non-basic impurities.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10 to liberate the free amine.
-
The free amine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-Fluoro-3-methylbenzylamine.
Step 5: Purification and Hydrochloride Salt Formation
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of HCl in the same or a compatible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed. Commercial suppliers often provide comprehensive analytical data, including NMR, HPLC, and LC-MS[3].
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of benzylamines and their salts. A general reverse-phase HPLC method can be developed for this purpose.
Table 2: Representative HPLC Method for Benzylamine Analysis
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid | The acidic modifier ensures the amine is in its protonated form, leading to better peak shape[6]. |
| Gradient | A suitable gradient from a lower to a higher percentage of organic phase (B) | To elute the compound of interest and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm or 254 nm | Benzylamines exhibit UV absorbance, allowing for their detection[7]. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This is a general method and may require optimization for specific instrumentation and purity requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the synthesized compound. The expected proton NMR spectrum of 2-Fluoro-3-methylbenzylamine would show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the methyl group. The coupling between the fluorine atom and the adjacent protons and carbons would also be observable.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. For 2-Fluoro-3-methylbenzylamine, the expected parent ion in positive ion mode would correspond to the mass of the protonated free base [M+H]⁺.
Safety and Handling
Benzylamines, including 2-Fluoro-3-methylbenzylamine, are typically corrosive and can cause skin and eye irritation or burns. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in synthetic chemistry. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development. The methods and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
-
Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]
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- 1. 2-Fluoro-3-methylbenzylamine CAS#: 93071-80-8 [chemicalbook.com]
- 2. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]
- 3. 93071-80-8 | 2-Fluoro-3-methylbenzylamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
A-Scientist's-Guide-to-Solubility-Profiling-of-2-Fluoro-3-methylbenzylamine-hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological and chemical systems. For drug development professionals and researchers, understanding the solubility profile of a molecule like 2-Fluoro-3-methylbenzylamine hydrochloride is not merely an academic exercise; it is a fundamental prerequisite for formulation development, bioavailability assessment, and ensuring the reliability of in vitro assays. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. Recognizing that pre-existing public data for this specific compound is limited, this document focuses on equipping the scientist with the foundational principles, strategic approaches, and detailed experimental protocols necessary to generate high-quality, reliable solubility data. We will delve into the theoretical underpinnings of solubility for an amine hydrochloride salt, provide a step-by-step thermodynamic solubility protocol, and discuss the critical factors that influence experimental outcomes.
Introduction: The Central Role of Solubility
In the journey of a drug candidate from discovery to clinical application, poor aqueous solubility is a major hurdle.[1] It can lead to limited absorption from the gastrointestinal tract, resulting in reduced oral bioavailability and compromising the therapeutic efficacy of a potential drug. Furthermore, low solubility can introduce artifacts and unpredictability in in-vitro assays, making it difficult to obtain reliable data on a compound's biological activity.[2][3] Therefore, a thorough characterization of a compound's solubility is essential in the early stages of drug discovery and development to identify potential liabilities and guide formulation strategies.[1][3]
This compound, as an amine salt, presents a specific set of physicochemical properties that govern its solubility. Being a hydrochloride salt of an amine, it is an ionic and polar compound.[4] This structural feature suggests a higher affinity for polar protic solvents, such as water and lower-aliphatic alcohols, where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[4] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane or toluene.[4]
This guide will provide a robust framework for experimentally determining the solubility of this compound in various solvents, with a focus on the gold-standard isothermal equilibrium method.
Strategic Approach to Solvent Selection
The choice of solvents for solubility screening is a critical decision that impacts the efficiency and relevance of the study.[5] A well-considered solvent selection strategy should encompass a range of polarities and functionalities to build a comprehensive solubility profile.
Key considerations for solvent selection include:
-
Solubility: The primary requirement is the solvent's ability to dissolve the compound. For amine hydrochlorides, a range of polar solvents should be prioritized.
-
Compatibility: The solvent must be compatible with the analytical techniques used for quantification, such as HPLC-UV or LC-MS.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent are crucial considerations for sustainable and safe laboratory practices.[5]
-
Application-Specific Relevance: The intended application of the solubility data should guide solvent choice. For pharmaceutical applications, aqueous buffers at physiological pH values (e.g., pH 1.2, 6.8, 7.4) are essential.[2][6]
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High potential for dissolving ionic amine salts through hydrogen bonding and dipole-dipole interactions.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Capable of dissolving a wide range of organic compounds; often used in initial biological screening.[7] |
| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | To establish the lower bounds of solubility and understand the compound's behavior in less polar environments. |
| Nonpolar | Hexane, Toluene | Expected to have very low solubility for an amine salt; useful for establishing a complete polarity spectrum.[4] |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate-Buffered Saline) | Critical for predicting in vivo solubility and absorption in different parts of the gastrointestinal tract.[2][6] |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The thermodynamic, or equilibrium, solubility assay measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8] This method provides the true solubility of the compound, which is essential for formulation and biopharmaceutical classification.[8] The following protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.[4]
Materials and Equipment
-
This compound (solid, purity >99%)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker bath or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.[4]
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the sample through a 0.22 µm syringe filter into a volumetric flask to remove any remaining solid particles.[9]
-
Dilute the sample to a suitable concentration with the same solvent or an appropriate mobile phase for analysis.
-
-
Quantification:
Calculation of Solubility
The solubility (S) is calculated using the following formula:
S = (C × V_total) / V_sample
Where:
-
C is the concentration of the diluted sample determined by analysis.
-
V_total is the total volume of the diluted sample.
-
V_sample is the volume of the supernatant taken for dilution.
The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]
Visualization of the Experimental Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors can significantly influence the solubility of this compound. Understanding these factors is key to interpreting experimental data and troubleshooting potential issues.
-
pH: For an amine hydrochloride, pH is a critical determinant of solubility. In acidic solutions, the amine will be protonated, favoring the more soluble ionic form. As the pH increases towards and beyond the pKa of the conjugate acid, the free base form will predominate, which is likely to be less soluble in aqueous media. Therefore, determining solubility across a range of pH values is crucial for compounds intended for oral administration.[10]
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is therefore essential to control the temperature precisely during the experiment.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of the material being tested.
-
Ionic Strength: The presence of other ions in solution can affect solubility. In aqueous buffers, the ionic strength should be controlled and reported.
Conclusion
While specific solubility data for this compound may not be readily available in the public domain, this guide provides the necessary scientific framework and experimental protocols for researchers and drug development professionals to generate this critical information. By following a systematic approach to solvent selection, employing a robust thermodynamic solubility protocol, and understanding the key factors that influence solubility, scientists can obtain reliable and reproducible data. This information is indispensable for advancing the development of new chemical entities, ensuring the quality of in vitro data, and ultimately contributing to the successful translation of research from the laboratory to clinical applications.
References
-
protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
- Unknown Source.
-
ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]
-
U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
-
ACS Publications. Toward a More Holistic Framework for Solvent Selection. Available from: [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
-
National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 6. fda.gov [fda.gov]
- 7. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. evotec.com [evotec.com]
Unveiling the Molecular Signature: A Technical Guide to the NMR and Mass Spectrometry of 2-Fluoro-3-methylbenzylamine Hydrochloride
For the attention of researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the characterization of 2-Fluoro-3-methylbenzylamine hydrochloride. This document moves beyond a simple data repository to offer insights into the rationale behind experimental choices and the interpretation of spectral data, empowering researchers to confidently identify and characterize this important chemical entity.
Introduction: The Significance of Spectroscopic Analysis
This compound is a substituted benzylamine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1] Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques that provide detailed information about the molecular structure and mass of a compound. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns of this compound, offering a robust framework for its characterization.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectral signature. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzylamine hydrochloride moiety. This arrangement of functional groups gives rise to a unique set of signals in both NMR and MS analyses.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The choice of solvent is critical for obtaining high-resolution NMR spectra of amine hydrochlorides. Due to their salt-like nature, they are often insoluble in common deuterated solvents like chloroform-d (CDCl₃).
Recommended Solvent: Deuterated trifluoroacetic acid (TFA-d) is a suitable solvent for benzylamine hydrochloride and its derivatives, ensuring good solubility and sharp signals.[2] Alternatively, deuterium oxide (D₂O) can be used, though the exchangeable amine protons will not be observed.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic region.
Caption: A generalized workflow for preparing a sample for NMR analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl protons, and the ammonium protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the ammonium group, and the electron-donating effect of the methyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (3H) | 7.2 - 7.6 | Multiplet | 3H | J(H,H) ≈ 7-8, J(H,F) ≈ 2-9 |
| Benzylic CH₂ | ~4.2 | Singlet (or Triplet if coupled to NH₃⁺) | 2H | |
| Methyl CH₃ | ~2.3 | Singlet | 3H | |
| Ammonium NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H |
Note: The predicted chemical shifts are based on data from similar compounds, such as 2-methylbenzylamine, and general principles of NMR spectroscopy. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.2 - 7.6 ppm): The three protons on the benzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Benzylic Protons (~4.2 ppm): The two protons of the CH₂ group adjacent to the aromatic ring are expected to be deshielded and appear as a singlet. In some solvents, coupling to the NH₃⁺ protons might be observed, resulting in a triplet.
-
Methyl Protons (~2.3 ppm): The three protons of the methyl group will give rise to a singlet in the upfield region.
-
Ammonium Protons (8.5 - 9.5 ppm): The three protons of the ammonium group (NH₃⁺) are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlets for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz) |
| Aromatic C-CH₃ | 138 - 142 |
| Aromatic C-CH₂NH₃⁺ | 130 - 134 |
| Aromatic CH | 125 - 135 |
| Benzylic CH₂ | ~45 |
| Methyl CH₃ | ~18 |
Note: The predicted chemical shifts are based on established ranges for substituted benzenes and benzylamines.[3] The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)).
Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Sample Analysis by Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the hydrochloride salt, as it allows for the observation of the protonated molecule. Electron ionization (EI) can be used for the free base, which would provide more extensive fragmentation information.
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum and Fragmentation Pattern
For 2-Fluoro-3-methylbenzylamine (free base, MW = 139.17), the mass spectrum under electron ionization is expected to show a molecular ion peak at m/z 139. The fragmentation pattern of benzylamines is often characterized by specific cleavage events.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4] For 2-Fluoro-3-methylbenzylamine, this would involve the loss of a hydrogen radical to form a stable iminium ion. However, a more dominant α-cleavage in benzylamines is the loss of the aromatic ring.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom can lead to the formation of a 2-fluoro-3-methylbenzyl cation.
-
Loss of Ammonia: Elimination of ammonia (NH₃) from the protonated molecule is a characteristic fragmentation pathway for primary amines.
Predicted Fragmentation of 2-Fluoro-3-methylbenzylamine (m/z 139):
Caption: A simplified representation of the predicted primary fragmentation pathways.
| m/z | Proposed Fragment | Plausible Origin |
| 139 | [C₈H₁₀FN]⁺˙ | Molecular Ion |
| 122 | [C₈H₇F]⁺˙ | Loss of NH₃ |
| 109 | [C₇H₆F]⁺ | Loss of CH₂NH₂ |
Note: The relative abundances of these fragments will depend on the ionization energy and the specific instrumentation used.
Conclusion: A Comprehensive Approach to Characterization
This technical guide has provided a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers can confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for quality control, reaction monitoring, and structural verification in the synthesis and application of this important chemical intermediate. While the presented data is predictive, it establishes a solid foundation for the analysis of experimentally obtained spectra.
References
- [Reference to a relevant scientific article or patent discussing the synthesis or application of 2-Fluoro-3-methylbenzylamine, if available.]
- [Reference to a standard textbook or authorit
- [Reference to a standard textbook or authorit
-
Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link][2]
-
LookChem. (n.d.). Cas 261951-68-2, 4-FLUORO-3-METHYLBENZYLAMINE. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][4]
-
University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][3]
Sources
An In-Depth Technical Guide to the Basic Reactivity of Fluorinated Benzylamines
A Senior Application Scientist's Perspective for Researchers in Drug Development
Introduction: The Strategic Value of Fluorine in Benzylamine Scaffolds
In the landscape of medicinal chemistry and drug development, the benzylamine motif is a ubiquitous structural alert, prized for its role in establishing key interactions with biological targets. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern drug design. Fluorine, despite its simple atomic structure, imparts a profound influence on the physicochemical properties of a molecule. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a compound's metabolic stability, membrane permeability, binding affinity, and, most critically, its basicity (pKa).[1][2][3] Understanding the fundamental reactivity of fluorinated benzylamines is therefore not merely an academic exercise; it is a critical prerequisite for rationally designing next-generation therapeutics.
This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the core principles governing the reactivity of these vital building blocks. We will explore the nuanced electronic effects dictated by fluorine's position on the aromatic ring, quantify their impact on amine basicity, and detail how these changes manifest in common synthetic transformations.
Pillar 1: The Electronic Influence of Aromatic Fluorination
The reactivity of a fluorinated benzylamine is fundamentally governed by the electronic tug-of-war between two opposing effects exerted by the fluorine substituent: the inductive effect (-I) and the mesomeric or resonance effect (+M).[4] The position of the fluorine atom on the benzene ring determines the dominant force, thereby tuning the electron density on the nitrogen atom and influencing its nucleophilicity and basicity.
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond framework. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the reaction center (the nitrogen atom) increases.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions.[5] This effect only operates when fluorine is positioned to participate in resonance with the rest of the ring.
The interplay of these effects dictates the overall electronic character of the benzylamine.
Positional Isomers: A Study in Contrasting Reactivity
The specific placement of fluorine—ortho, meta, or para to the aminomethyl group—creates distinct chemical entities with a predictable hierarchy of reactivity.
-
Ortho (2-Fluorobenzylamine): The fluorine atom is in close proximity to the amine. The strong, electron-withdrawing inductive effect (-I) dominates, significantly reducing the electron density on the nitrogen. This makes the ortho isomer the least basic and least nucleophilic of the three monosubstituted isomers.[4]
-
Meta (3-Fluorobenzylamine): At the meta position, the resonance effect (+M) cannot operate. The inductive effect (-I) is still significant, though weaker than in the ortho position due to greater distance. Consequently, the basicity is reduced compared to unsubstituted benzylamine but is higher than that of the ortho isomer.[4]
-
Para (4-Fluorobenzylamine): In the para position, both the inductive (-I) and mesomeric (+M) effects are at play. The +M effect donates electron density into the ring, partially counteracting the electron-withdrawing -I effect.[4] This results in a higher electron density on the nitrogen compared to the ortho and meta isomers, rendering it the most basic of the three.
This relationship is visually summarized in the diagram below.
Pillar 2: Quantifying Reactivity through Basicity (pKa)
The most direct way to quantify the electronic impact of fluorination is by measuring the pKa of the amine's conjugate acid. A lower pKa value corresponds to a weaker base and a less reactive nucleophile.[4] The introduction of fluorine consistently lowers the basicity of benzylamines, a critical consideration when planning synthetic steps that rely on the amine's nucleophilic character.[6]
| Compound | Predicted pKa of Conjugate Acid | Rationale |
| Benzylamine | ~9.3 | Baseline basicity. |
| 4-Fluorobenzylamine | Higher than meta/ortho | +M effect from para-F partially offsets the -I effect.[4] |
| 3-Fluorobenzylamine | Intermediate | -I effect operates without opposition from +M effect.[4] |
| 2-Fluorobenzylamine | Lowest | Strong -I effect dominates due to proximity to the amino group.[4] |
| Note: These are predicted relative values based on established principles of physical organic chemistry.[4] Absolute experimental values may vary based on conditions. |
This trend in basicity directly correlates with nucleophilic reactivity in many common transformations.
Pillar 3: Core Reactivity and Synthetic Transformations
The altered electronic landscape of fluorinated benzylamines directly impacts their behavior in key synthetic reactions. Understanding these nuances is crucial for protocol design and optimization.
A. N-Alkylation and N-Acylation
These are fundamental reactions where the benzylamine acts as a nucleophile.
-
Causality Behind Experimental Choices: Due to the reduced nucleophilicity caused by fluorine's electron-withdrawing nature, N-alkylation reactions may require more forcing conditions compared to their non-fluorinated analogs. This can include higher temperatures, longer reaction times, or the use of stronger, non-nucleophilic bases (e.g., Cs2CO3) to ensure complete deprotonation of the amine or to neutralize the acid byproduct.[7] For acylation, the reduced reactivity can be an advantage, sometimes allowing for more controlled mono-acylation and reducing side reactions. The choice of acylating agent is also critical; highly electrophilic reagents like tetrafluorobenzoyl chloride can be effective even with less nucleophilic amines.[8]
B. C-H Bond Functionalization: The Rise of Palladacycles
A frontier area of reactivity for fluorinated benzylamines is their participation in transition metal-catalyzed C-H activation. The amine often serves as a directing group, guiding a metal catalyst to a nearby C-H bond.
-
Expertise & Field-Proven Insights: Studies have shown that N,N-dimethyl-fluorobenzylamines undergo direct cyclopalladation.[9][10][11] The fluorine substituent plays a fascinating and complex role in this reaction. It can influence the regioselectivity of the C-H activation, directing the palladium catalyst to either the ortho or para position relative to the fluorine atom.[9][12] The outcome is subtly dependent on the reaction conditions, including the palladium source (e.g., Pd(OAc)2 vs. palladium chloride salts) and the solvent, highlighting the importance of precise protocol control in advanced synthesis.[9][10][12] This reactivity opens pathways to novel ortho-functionalized benzylamines, which are valuable synthons in drug discovery.
C. Cross-Coupling Reactions
Fluorinated benzylamines can also participate in cross-coupling reactions, serving as building blocks for more complex molecular architectures.
-
Deaminative Coupling: In some protocols, the primary amine group can be converted in situ into a good leaving group (e.g., a diazonium species) and subsequently replaced by coupling with partners like arylboronic acids.[13] The stability and reactivity of the diazonium intermediate can be influenced by the electronic properties of the fluorinated ring.
-
Kinetic Resolution: Chiral fluorinated benzylamines can undergo enantioselective C-H cross-coupling reactions, allowing for the kinetic resolution of racemic mixtures to yield highly enantioenriched products. This highlights the synergy between fluorination chemistry and asymmetric catalysis.
Experimental Protocols: A Self-Validating System
Trustworthiness in science is built on reproducible, verifiable methods. The following protocol for determining the pKa of fluorobenzylamine isomers is a self-validating system for experimentally confirming the reactivity trends discussed above.
Protocol: Determination of pKa by Potentiometric Titration
This protocol is adapted from established methods for amine basicity determination.[4]
Objective: To experimentally determine and compare the pKa values of 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine.
Materials:
-
2-Fluorobenzylamine, 3-Fluorobenzylamine, 4-Fluorobenzylamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Preparation: Accurately prepare a ~0.05 M solution of one of the fluorobenzylamine isomers in a 100 mL beaker containing a known volume of deionized water (e.g., 50 mL).
-
Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Initial Reading: Record the initial pH of the amine solution before any acid is added.
-
Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of HCl added and the corresponding pH.
-
Equivalence Point: Continue adding HCl, reducing the increment size (e.g., to 0.1 mL) as you approach the equivalence point (the region of most rapid pH change). Continue the titration well past this point.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be precisely located by calculating the first derivative (ΔpH/ΔV).
-
The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.
-
The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
-
Validation: Repeat the entire procedure for the other two isomers under identical conditions (temperature, concentration) to ensure a valid comparison. The resulting pKa values should follow the predicted trend: 4-fluorobenzylamine > 3-fluorobenzylamine > 2-fluorobenzylamine.
Conclusion
The reactivity of fluorinated benzylamines is a nuanced subject, dictated by the elegant interplay of inductive and mesomeric effects. Far from being a simple modification, the position of a single fluorine atom provides a powerful tool for fine-tuning the electronic character, basicity, and synthetic behavior of the entire molecule. For the medicinal chemist, mastering these fundamental principles is essential. It enables the rational selection of isomers, the intelligent design of reaction protocols, and ultimately, the synthesis of novel molecular entities with optimized properties for drug development. By understanding the "why" behind the reactivity, we can more effectively harness the "how" in the laboratory.
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A Strategic Guide to Unveiling the Biological Potential of 2-Fluoro-3-methylbenzylamine hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive, tiered strategy for the systematic evaluation of the biological activity of 2-Fluoro-3-methylbenzylamine hydrochloride. Given the current scarcity of direct biological data for this compound, this document serves as a prospective roadmap for its initial characterization. By leveraging insights from structurally related fluorinated and benzylamine-containing molecules, we propose a logical progression of in vitro assays designed to identify and characterize its cytotoxic, and potential therapeutic, effects. This guide provides detailed experimental protocols, data interpretation frameworks, and decision-making workflows to efficiently navigate the early stages of the drug discovery process for this novel chemical entity.
Introduction: Rationale for Investigation
This compound is a small molecule whose biological activity is not yet extensively documented in publicly available literature. However, its structural motifs—a fluorinated benzene ring and a benzylamine group—are present in a wide array of pharmacologically active compounds. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Benzylamine derivatives, on the other hand, are known to interact with a variety of biological targets, exhibiting activities ranging from antimicrobial and anti-inflammatory to psychoactive effects.[3]
The synthesis of related compounds, such as 2-fluoro-3-bromo-benzylamine, as intermediates in drug synthesis underscores the pharmaceutical relevance of this chemical scaffold.[4] Furthermore, studies on other fluoroalkylamine derivatives have revealed potential interactions with the central nervous system, including analgesic and antagonist activities, alongside warnings of potential toxicity.[5][6]
This confluence of structural alerts and the activities of analogous compounds provides a strong rationale for a systematic investigation into the biological potential of this compound. This guide proposes a structured, hypothesis-driven approach to efficiently uncover its biological profile.
A Tiered Approach to Biological Characterization
We advocate for a tiered experimental workflow to systematically assess the biological activity of this compound. This approach is designed to be resource-efficient, starting with broad, cost-effective in vitro screens and progressing to more focused and complex assays based on initial findings.
Caption: Workflow for broad-panel target screening.
Recommended Screening Panels
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors and major drug targets, screening against a panel of GPCRs is essential. [7][8][9]Assays can measure receptor binding or functional responses like calcium mobilization or β-arrestin recruitment. [10]* Protein Kinases: Dysregulation of kinases is a hallmark of many diseases, particularly cancer. Kinase activity assays, often luminescence-based, can quantify the inhibitory effect of the compound on a wide range of kinases. [11][12]* Ion Channels: These are crucial for the function of excitable cells, making them important targets in neuroscience and cardiology. [5][13][14][15]Automated patch-clamp or fluorescence-based assays can be used for high-throughput screening. [13][16] The results of these screens will be reported as a percentage of inhibition at a given concentration. "Hits" are typically defined as compounds that cause greater than 50% inhibition.
Tier 3: Focused In Vitro Assays & Mechanism of Action
Positive results from the broad-panel screen will necessitate more focused investigation to confirm the interaction and elucidate the mechanism of action.
Experimental Protocol: Neurological Receptor Binding Assay (Example)
Based on the activity of related benzylamine compounds, a neurological target is a plausible hypothesis. If the GPCR screen indicates a hit on a specific neurological receptor (e.g., a serotonin or dopamine receptor), a radioligand binding assay can be performed to determine the binding affinity (Ki).
Objective: To determine the binding affinity of this compound for a specific neurological receptor.
Materials:
-
Cell membranes expressing the target receptor
-
A specific radioligand for the target receptor
-
This compound
-
Assay buffer
-
Filter plates
-
Scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a multiwell plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the compound. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
A low Ki value indicates high binding affinity. Further functional assays would then be required to determine if the compound is an agonist, antagonist, or allosteric modulator.
Tier 4: Preliminary In Vivo Assessment
Should a potent and selective in vitro activity be confirmed, preliminary in vivo studies would be the next logical step.
Acute Toxicity and Maximum Tolerated Dose (MTD)
An initial in vivo study in a rodent model (e.g., mice or rats) is necessary to determine the acute toxicity and the maximum tolerated dose (MTD) of the compound. [17][18]This involves administering escalating doses of the compound and observing the animals for adverse effects. [17][19][20][21]
In Vivo Proof-of-Concept
Based on the confirmed in vitro mechanism of action, an appropriate in vivo model of disease would be selected to evaluate the compound's efficacy. For example, if the compound is a potent and selective inhibitor of a kinase implicated in a particular cancer, it would be tested in a xenograft model of that cancer.
Conclusion and Future Directions
This technical guide provides a systematic and logical framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently and cost-effectively elucidate the compound's cytotoxic profile, identify potential molecular targets, and validate its biological activity. The data generated from these studies will be crucial in determining the therapeutic potential of this novel chemical entity and will guide its future development as a potential drug candidate.
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A Researcher's Guide to 2-Fluoro-3-methylbenzylamine Hydrochloride: Safety, Handling, and Risk Mitigation
This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Fluoro-3-methylbenzylamine hydrochloride for researchers, scientists, and professionals in drug development. As a substituted benzylamine derivative, this compound requires careful risk assessment and adherence to stringent safety protocols. This guide synthesizes available data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.
Hazard Identification and Risk Assessment
The hydrochloride salt form is typically a solid, which may reduce the risk of vapor inhalation compared to the free amine, but introduces risks associated with airborne particulate matter if not handled correctly.
1.1. GHS Classification (Inferred)
Based on data from similar compounds, the following Globally Harmonized System (GHS) classification should be conservatively assumed.[1][2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
1.2. Primary Routes of Exposure & Toxicological Concerns
-
Dermal Contact: As a corrosive substance, direct skin contact is the most immediate and significant risk.[4][5] It can cause severe burns and may be absorbed through the skin, leading to systemic toxicity.[1][5]
-
Ocular Contact: The compound poses a severe risk to the eyes, with potential for causing permanent damage, including blindness.[4]
-
Inhalation: Inhalation of the dust or aerosolized particles can lead to irritation of the respiratory tract.[1][6] While the hydrochloride salt is less volatile than the free amine, any procedure that generates dust (e.g., weighing, transfer) must be performed with appropriate engineering controls.
-
Ingestion: The compound is considered harmful if swallowed, with potential for corrosive damage to the gastrointestinal tract.[1]
Core Handling and Use Protocols
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative procedures and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
2.1. The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense. All manipulations of this compound, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[1][7]
-
Causality: A fume hood provides constant airflow that draws airborne particles and potential vapors away from the researcher's breathing zone, preventing respiratory exposure. It also serves as a physical barrier against splashes and accidental spills.[7] The sash should be kept as low as possible during all operations.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.[8][9][10]
| PPE Category | Specification | Rationale and Field Insights |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[7][11] | Goggles provide a seal against splashes and dust. A face shield is mandatory when handling larger quantities or during any operation with a heightened risk of splashing, protecting the entire face from corrosive materials.[11] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 5 mil).[7] | Nitrile provides good resistance to a range of chemicals. It is crucial to double-glove when handling this compound. Always inspect gloves for tears or pinholes before use. After handling, remove the outer glove before touching any surfaces (e.g., fume hood sash, lab notebook). |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron is also recommended.[7][9] | This prevents skin contact on the arms and body. Closed-toe shoes made of a non-porous material are mandatory; fabric or mesh shoes offer no protection.[7] |
| Respiratory Protection | Not typically required if used within a certified fume hood. | If engineering controls are not available or fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary.[7][11] |
2.3. Step-by-Step Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation: Ensure the chemical fume hood is operational and the work area is de-cluttered.[7] Place all necessary equipment (spatula, weigh boat, beaker, stir bar, wash bottle with solvent, waste container) inside the hood before starting.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Tare Balance: Carefully place a weigh boat on the analytical balance inside the hood and tare it.
-
Aliquot Compound: Slowly and carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any sudden movements that could generate dust.
-
Secure Stock: Tightly close the main stock bottle immediately after aliquoting.
-
Dissolution: Transfer the weighed solid into the beaker containing the solvent. Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Mixing: Place the beaker on a stir plate within the fume hood to dissolve the compound.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes into a designated, labeled hazardous waste container located inside the fume hood.[7]
-
Labeling: Once dissolved, cap and label the solution container clearly with the chemical name, concentration, date, and appropriate GHS pictograms.
-
Doff PPE: Remove PPE in the correct order (outer gloves, apron, face shield, goggles, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water.[12]
Emergency Procedures: A Validated Response Plan
Immediate and correct response to an exposure or spill is critical.[8]
3.1. Exposure Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention. The risk of perforating the esophagus is high with corrosive substances.
3.2. Spill Response Workflow
The following diagram outlines the decision-making process for a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal
4.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][8]
-
The storage area should be designated for corrosive materials.
-
Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Ensure containers are clearly labeled and stored locked up or in a secure area.
4.2. Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[7] Halogenated organic waste should be segregated from non-halogenated waste streams.[7]
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14] Do not pour down the drain.
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The Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry
An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine HCl: Commercial Availability, Quality Control, and Synthetic Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Fluoro-3-methylbenzylamine hydrochloride (CAS No. not explicitly available, free base is 93071-80-8). We will explore the critical aspects of sourcing this valuable building block, implementing robust quality control measures, and its versatile applications in synthetic chemistry, providing a framework of expertise and trustworthiness for your development pipeline.
Substituted benzylamines are foundational scaffolds in the synthesis of a vast array of pharmaceutical agents. The introduction of fluorine into these structures, as seen in 2-Fluoro-3-methylbenzylamine HCl, is a strategic design element employed by medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule. The fluorine atom, being highly electronegative and relatively small, can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The adjacent methyl group provides an additional steric and electronic handle, influencing conformation and offering a potential vector for further chemical elaboration. Understanding the supply chain and synthetic utility of this intermediate is therefore crucial for programs that leverage its unique properties.
Commercial Landscape: Sourcing and Supplier Analysis
The successful execution of a synthetic campaign begins with the reliable procurement of high-quality starting materials. 2-Fluoro-3-methylbenzylamine and its hydrochloride salt are available from a range of global suppliers, though availability and purity can differ. For amines, the hydrochloride salt is often preferred due to its enhanced stability and ease of handling as a crystalline solid compared to the corresponding free base, which may be a liquid or low-melting solid.
When selecting a supplier, it is imperative to look beyond price and consider factors such as lot-to-lot consistency, available analytical data, and lead times. Below is a comparative table of representative suppliers for the free base, which is often a precursor for the HCl salt or can be used directly after a simple acid-base workup.
Table 1: Representative Commercial Suppliers for 2-Fluoro-3-methylbenzylamine
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Ambeed | 93071-80-8 | >95% | Custom | Provides comprehensive analytical data (NMR, HPLC, LC-MS). |
| ChemicalBook | 93071-80-8 | Varies | Varies | Aggregates multiple suppliers, including Changzhou Ansciep Chemical Co., Ltd. with 97% purity.[1][2][3] |
| SynQuest Laboratories | 93071-81-9 | 97% | Inquire for Bulk | Lists the related 2-Fluoro-3-methoxybenzylamine, indicating expertise in similar scaffolds.[4] |
Note: This table is for illustrative purposes. Researchers should always verify stock and specifications directly with the supplier before ordering.
Quality Control: A Self-Validating System for Incoming Materials
The axiom of "garbage in, garbage out" is particularly true in multi-step synthesis. Impurities in a starting material can lead to unexpected side reactions, diminished yields, and complex purification challenges, ultimately compromising the integrity of the final compound. A robust, self-validating quality control workflow is not just recommended; it is essential.
Upon receipt of 2-Fluoro-3-methylbenzylamine HCl, the supplier's Certificate of Analysis (CoA) must be meticulously reviewed. Key parameters include:
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry. The proton NMR should show the characteristic aromatic splitting pattern and the benzylic CH₂ protons.
-
Purity: Typically assessed by HPLC or GC, a purity level of >97% is standard for this type of building block.
-
Appearance: Should be a white to off-white crystalline solid.
-
Residual Solvents: Quantified by GC-HS to ensure no detrimental solvents from the synthesis remain.
In-house verification is the cornerstone of a trustworthy protocol. A simple ¹H NMR spectrum and an HPLC trace can quickly validate the identity and purity stated on the CoA, ensuring the material is suitable for its intended use.
Caption: A self-validating workflow for qualifying incoming raw materials.
Synthetic Utility and Core Transformations
The primary amine of 2-Fluoro-3-methylbenzylamine is a versatile functional group that serves as a linchpin for a multitude of synthetic transformations. Its reactivity is the gateway to constructing more complex molecular architectures.
-
Amide Bond Formation: This is one of the most common and critical reactions in drug discovery. The amine readily couples with carboxylic acids (using reagents like EDC/HOBt), acyl chlorides, or anhydrides to form stable amide bonds, a ubiquitous feature in bioactive molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to secondary and tertiary amines, enabling rapid library synthesis.
-
N-Arylation/N-Alkylation: The amine can be functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or classical Sₙ2 reactions to introduce diverse aryl and alkyl substituents.
-
Heterocycle Synthesis: The benzylamine moiety can be incorporated as a key fragment in the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
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The Benzylamine Backbone: A Privileged Scaffold in Modern Chemical Applications
Introduction: More Than Just a Simple Amine
In the vast landscape of organic chemistry and drug discovery, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse range of biological targets. These are known as "privileged scaffolds." The substituted benzylamine motif, a deceptively simple structure consisting of a benzyl group (a benzene ring attached to a CH2 group) linked to a nitrogen atom, is a quintessential example of such a scaffold.[1][2] Its inherent structural and electronic properties—a blend of aromatic character, conformational flexibility, and hydrogen bonding capability—make it an invaluable building block in medicinal chemistry, catalysis, and materials science.[1][3]
This technical guide moves beyond a mere catalog of applications. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the benzylamine core's utility. We will explore its role in modern therapeutics, delve into the synthetic strategies used to create these valuable molecules, and examine the structure-activity relationships that govern their function.
Part 1: The Therapeutic Versatility of Substituted Benzylamines
The benzylamine scaffold is a cornerstone in the design of therapeutic agents across a wide spectrum of diseases. Its ability to be readily functionalized allows for the precise tuning of steric and electronic properties, enabling targeted interactions with specific biological macromolecules.
Oncology: A Scaffold for Combating Cancer
Substituted benzylamines are integral to a number of anticancer agents.[4] Their mechanism often involves interfering with critical cellular signaling pathways that drive tumor growth and proliferation. For example, certain benzylamine derivatives have been shown to induce apoptosis (programmed cell death) and reduce the migration and metastasis of melanoma cells.[5] Mechanistic studies revealed that these compounds can modulate pathways like the Wnt/β-catenin and RAS/RAF/MEK/ERK pathways, which are frequently deregulated in malignant melanomas.[5] In some cases, treatment with benzylamine-derived drugs leads to the activation of caspases 3 and 9, key executioners of the apoptotic cascade.[5]
Furthermore, the benzylamine moiety has been incorporated into selective inhibitors of enzymes crucial for cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer therapeutics.[6]
Antimicrobial Agents: A Broad-Spectrum Defense
The urgent need for new antimicrobial drugs has spurred the investigation of novel chemical scaffolds, and benzylamines have emerged as a promising class. Derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][8][9]
The antimicrobial efficacy is often linked to the molecule's physicochemical properties, particularly hydrophobicity (measured as log P).[10] A linear relationship has been observed between the log P values of certain benzylamino derivatives and their minimal inhibitory concentration (MIC), suggesting that the ability to cross cellular membranes is a key determinant of activity.[10] Some benzylamine-containing coumarin derivatives exert their antibacterial effect by increasing the permeability of the bacterial membrane, leading to its disruption and subsequent cell death.[11] The versatility of the scaffold allows for the synthesis of compounds with high potency and low hemolytic activity, indicating a favorable safety profile.[7]
Neurology and Psychiatry: Modulating Brain Chemistry
The benzylamine structure is also found in drugs targeting the central nervous system (CNS). Historically, derivatives like pargyline have been used as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and hypertension.[12] More recently, novel benzylamine derivatives have been developed for treating psychiatric disorders, acting as histamine H3 antagonists and serotonin reuptake inhibitors.[13][14] This dual-action approach is a promising strategy for developing new classes of antidepressants. The ability of the benzylamine core to be tailored to interact with specific receptor subtypes underscores its importance in neuropharmacology.
Table 1: Selected Therapeutic Applications of Substituted Benzylamines
| Therapeutic Area | Drug/Compound Class | Mechanism of Action | Key Findings |
| Oncology | Melanoma Therapeutics | Induces apoptosis, reduces proliferation and migration.[5] | Modulates Wnt/β-catenin and RAS/RAF/MEK/ERK pathways.[5] |
| Oncology | Prostate Cancer | Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).[6] | Designed as selective inhibitors for hormone-sensitive cancers.[6] |
| Infectious Disease | Antibacterial Agents | Disrupts bacterial cell membrane integrity.[7][11] | Potent against Pseudomonas aeruginosa and Staphylococcus epidermidis.[7] |
| Infectious Disease | Antifungal Agents | Inhibition of ergosterol biosynthesis (in many cases). | Novel benzylbenzylamine derivatives show systemic efficacy.[15] |
| Neurology | Antidepressants | Histamine H3 antagonism and serotonin reuptake inhibition.[14] | Dual-target approach for potential new depression treatments.[14] |
Part 2: The Role of Benzylamines in Chemical Synthesis
Beyond their direct therapeutic applications, substituted benzylamines are indispensable tools in the synthetic organic chemist's toolbox. They serve as versatile intermediates, catalysts, and protecting groups.
Building Blocks for Complex Molecules
Benzylamines are fundamental precursors for the synthesis of a vast array of more complex molecules, including numerous N-heterocycles.[16] The benzyl group can be used as a masked source of ammonia; after N-alkylation, the benzyl group can be readily removed by hydrogenolysis, a clean and efficient reaction that liberates the secondary amine.[12] This strategy is a cornerstone of nitrogen chemistry.
Caption: Benzylamine as a masked ammonia equivalent in synthesis.
Catalysis and Asymmetric Synthesis
The nitrogen atom of a benzylamine can direct metal catalysts to activate specific C-H bonds, enabling novel and efficient bond formations. For instance, palladium-catalyzed C-H activation of benzylamines can be used to construct complex heterocyclic skeletons like tetrahydroisoquinolines.[17] Furthermore, benzylamine derivatives are employed in organocatalysis, where they can promote reactions such as the oxidative coupling of benzylamines to imines under metal-free conditions.[18]
Part 3: Synthesis and Characterization Protocols
The reliable synthesis of substituted benzylamines is critical for their application. Reductive amination is one of the most common and versatile methods for their preparation.[3][19]
Experimental Protocol: Synthesis of a Substituted Benzylamine via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-aryl benzylamine, a common structural motif in bioactive molecules.[19]
Objective: To synthesize N-(4-fluorophenyl)-3-ethoxy-2-hydroxybenzylamine.
Materials:
-
3-Ethoxy-2-hydroxybenzaldehyde
-
4-Fluoroaniline
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in methanol. Add 4-fluoroaniline (1.0 eq) to the solution. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Carefully add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Quenching and Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel to afford the pure N-(4-fluorophenyl)-3-ethoxy-2-hydroxybenzylamine.[4]
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FTIR Spectroscopy: To identify key functional groups.
Caption: Workflow for substituted benzylamine synthesis.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact the biological activity of benzylamines is crucial for rational drug design.
-
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-donating or electron-withdrawing groups can alter the molecule's electronic profile, affecting its binding affinity to a target protein. For example, in a series of antibacterial coumarin-benzylamine derivatives, introducing an electron-donating group at one position and a larger group at another was found to enhance antibacterial activity.[11]
-
Amine Substitution: The substitution on the nitrogen atom (primary, secondary, or tertiary amine) affects basicity (pKa), hydrogen bonding capacity, and steric bulk. These factors are critical for receptor recognition and pharmacokinetic properties. Modifying this position can switch a compound from an agonist to an antagonist or fine-tune its selectivity.[20]
-
Linker and Side Chain: The linker connecting the benzylamine to other parts of a molecule is also a key determinant of activity. The length and flexibility of this linker can dictate the optimal orientation of the molecule within a binding pocket.[15]
Conclusion and Future Outlook
The substituted benzylamine framework continues to prove its merit as a truly privileged scaffold in science. Its applications are broad and impactful, ranging from life-saving medicines to enabling complex chemical transformations.[3][21] The relative ease of synthesis and the potential for extensive diversification ensure that benzylamine derivatives will remain a focal point of research and development. Future efforts will likely focus on leveraging computational methods for more precise in silico design of novel benzylamine-based ligands, exploring new catalytic systems for their synthesis, and incorporating them into novel materials and bioconjugates. The simple benzylamine core, a testament to nature's efficiency, is set to remain a key player in the future of chemical and pharmaceutical innovation.
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Campillos, M., et al. (1997). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]
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Singh, S., et al. (2020). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. Available at: [Link]
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Krajczyk, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. Available at: [Link]
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Dube, P., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]
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Dube, P., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Bentham Science. Available at: [Link]
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Feng, Y., et al. (2017). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]
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Contente, M. L., et al. (2020). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate. Available at: [Link]
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Senthamarai, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available at: [Link]
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Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
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Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science. Available at: [Link]
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Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
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Letavic, M. A., et al. (2009). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors. PubMed. Available at: [Link]
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spectroscopic characterization of 2-Fluoro-3-methylbenzylamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methylbenzylamine Hydrochloride
Foreword: A Structural Elucidation Blueprint
For researchers and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. This guide provides a comprehensive blueprint for the (C₈H₁₁ClFN). As a primary amine salt, this compound presents unique spectral features that require careful interpretation. We will proceed not by a rigid template, but by a logical workflow that mirrors the process of discovery in a modern analytical laboratory. This document emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure the highest degree of scientific integrity.
Molecular Overview and Physicochemical Properties
Before delving into spectroscopy, understanding the subject molecule is critical. This compound is a substituted benzylamine salt. The free base has a molecular formula of C₈H₁₀FN and a molecular weight of 139.17 g/mol .[1] The hydrochloride salt form enhances stability and water solubility, which are common requirements for pharmaceutical intermediates.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁ClFN | - |
| Molecular Weight | 175.63 g/mol | - |
| CAS Number (Free Base) | 93071-80-8 | [1][2] |
| Structure | ||
![]() |
The Analytical Workflow: A Multi-Technique Approach
Structural elucidation is never reliant on a single technique. It is the convergence of data from multiple orthogonal methods that provides irrefutable proof of structure. Our workflow is designed to build a complete, cross-validated profile of the molecule.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D NMR is necessary.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those on the ammonium group.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed.[3]
-
2D NMR: Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Key Couplings |
| -NH₃⁺ | 8.5 - 9.0 | Broad singlet (br s) | The protons on the nitrogen are acidic and undergo rapid exchange, leading to a broad signal. Its position is highly dependent on concentration and solvent. |
| Ar-H (H6) | 7.3 - 7.5 | Triplet of doublets (td) | Coupled to H5 (³JHH ≈ 7-8 Hz) and the ortho-Fluorine (³JHF ≈ 8-10 Hz). |
| Ar-H (H4, H5) | 7.1 - 7.3 | Multiplet (m) | These two protons will have complex splitting patterns due to mutual H-H coupling and coupling to the fluorine atom. Their signals are likely to overlap. |
| -CH₂- | ~4.0 | Singlet (s) or narrow triplet | The benzylic protons are adjacent to the electron-withdrawing NH₃⁺ group, shifting them downfield. Any coupling to the NH₃⁺ protons is often not resolved due to exchange. |
| -CH₃ | ~2.3 | Singlet (s) | The methyl group protons are isolated and will appear as a sharp singlet. |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (JCF).
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C2 (C-F) | 160 - 163 | Doublet, ¹JCF ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |
| C3 (C-CH₃) | 138 - 140 | Doublet, ²JCF ≈ 15-20 Hz | The methyl-bearing carbon is coupled to fluorine over two bonds. |
| C1 (C-CH₂) | ~132 | Doublet, ²JCF ≈ 5-8 Hz | The ipso-carbon is coupled to the ortho-fluorine. |
| C6 | ~129 | Doublet, ³JCF ≈ 3-5 Hz | Three-bond coupling to fluorine is observed. |
| C4 | ~127 | Doublet, ⁴JCF ≈ 1-2 Hz | Four-bond coupling is small but may be observable. |
| C5 | ~125 | Doublet, ³JCF ≈ 3-5 Hz | Three-bond coupling to fluorine. |
| -CH₂- | 42 - 45 | Singlet | The benzylic carbon. |
| -CH₃ | 18 - 21 | Singlet or narrow quartet (⁴JCF < 1 Hz) | The methyl carbon signal is typically sharp. Any four-bond coupling to fluorine is usually negligible. |
C. ¹⁹F NMR Spectroscopy: The Fluorine Signature
This is a simple but crucial experiment to confirm the presence and environment of the fluorine atom.
-
Predicted Chemical Shift (δ): -110 to -120 ppm (relative to CFCl₃).
-
Predicted Multiplicity: The signal should appear as a multiplet, primarily split by the two ortho protons (H-Ar). This provides direct evidence of its position on the aromatic ring.
D. 2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR assembles the puzzle.
Caption: Key HSQC and HMBC correlations for structural assignment.
-
HSQC: Will show direct one-bond correlations: Ar-H to Ar-C, -CH₂- (H) to -CH₂- (C), and -CH₃ (H) to -CH₃ (C).
-
HMBC: Is essential for confirming the substitution pattern. Key correlations would include the benzylic (-CH₂-) protons to the aromatic carbons (C1, C2, C6) and the methyl (-CH₃) protons to its attached carbon (C3) and adjacent aromatic carbons (C2, C4).
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition. The analysis is performed on the free base after the loss of HCl.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition Mode: Acquire data in positive ion mode (ESI+).
-
High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.
Predicted Mass Spectrum
-
Molecular Ion: In ESI+ mode, the protonated molecule [M+H]⁺ will be observed.
-
Free Base (M): C₈H₁₀FN
-
Monoisotopic Mass of M: 139.08 Da
-
Observed [M+H]⁺: m/z 140.09
-
-
HRMS: An accurate mass measurement of the [M+H]⁺ ion should be within 5 ppm of the calculated value (140.0870), which confirms the elemental formula C₈H₁₁FN⁺.
-
Fragmentation: The most prominent fragment will likely result from the loss of ammonia (NH₃) from the protonated molecule, or cleavage at the benzylic position. The primary fragment would be the 2-fluoro-3-methylbenzyl cation at m/z 123.05.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, especially the characteristic ammonium salt.
Protocol: FT-IR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the hydrochloride salt directly on the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2800 | N-H stretch (very broad) | R-NH₃⁺ (Ammonium) |
| 3050 - 3010 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | -CH₃, -CH₂- |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-F stretch | Aryl-Fluoride |
| ~1500 | N-H bend (asymmetric) | R-NH₃⁺ |
The most telling feature is the very broad and strong absorption in the 2800-3100 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt and overlays the C-H stretching region.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-system of the aromatic ring.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
-
Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm.
Predicted UV-Vis Spectrum
-
The parent compound, benzylamine, shows absorption maxima around 206 nm and 256 nm.[4]
-
For 2-Fluoro-3-methylbenzylamine, we can expect two primary absorption bands corresponding to the π → π* transitions of the benzene ring.
-
λmax 1: ~260-270 nm (B-band, benzenoid)
-
λmax 2: ~210-220 nm (E-band)
-
-
The fluoro and methyl substituents will cause slight shifts (bathochromic or hypsochromic) in these absorptions compared to unsubstituted benzylamine.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
-
MS/HRMS confirms the molecular weight and elemental formula.
-
IR confirms the presence of the ammonium salt, aromatic ring, and C-F bond.
-
¹H, ¹³C, and ¹⁹F NMR provide the precise atomic arrangement and connectivity, with C-F and H-F couplings confirming the relative positions of the substituents.
-
2D NMR definitively links the protons to their respective carbons, solidifying the overall structural assignment.
-
UV-Vis confirms the electronic structure of the aromatic chromophore.
This multi-faceted, self-validating approach ensures the highest level of confidence in the material's identity, a non-negotiable requirement for any subsequent scientific endeavor.
References
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LGC Standards. (2012). Certificate of Analysis: Procaine Hydrochloride 1.0 mg/ml in Acetonitrile. 5
-
LGC Standards. Certificate of Analysis: Fluoxetine Hydrochloride 1.0 mg/ml in Methanol. 6
-
ResearchGate. Room-temperature UV–vis absorption spectra of benzylamine.
-
SIELC Technologies. UV-Vis Spectrum of Benzylamine.
-
ChemicalBook. (2023). 2-Fluoro-3-methylbenzylamine (93071-80-8).
-
University of Sheffield. 19Fluorine NMR.
-
NIST Chemistry WebBook. Benzenemethanamine, 2-fluoro-.
-
PubChem. 2-Fluoro-3-methylbenzylamine.
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- 4. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
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- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Methodological & Application
Synthesis of 2-Fluoro-3-methylbenzylamine Hydrochloride: An In-Depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 2-Fluoro-3-methylbenzylamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein involves the reduction of 2-Fluoro-3-methylbenzonitrile to the corresponding benzylamine, followed by conversion to its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also insights into the underlying chemical principles, reaction mechanisms, and critical experimental parameters to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
2-Fluoro-3-methylbenzylamine is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it an attractive scaffold for the development of novel therapeutics.
The synthetic route outlined in this guide was chosen for its efficiency, reliability, and use of readily available starting materials. The core of this synthesis is the reduction of a nitrile to a primary amine. While several reducing agents can accomplish this transformation, this protocol will focus on the use of a borane complex, which is known for its high yield and selectivity.
Reaction Mechanism and Rationale
The conversion of 2-Fluoro-3-methylbenzonitrile to 2-Fluoro-3-methylbenzylamine is a classic example of a nitrile reduction. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This process occurs in a stepwise manner, ultimately leading to the formation of the primary amine upon workup.
The choice of a borane reducing agent, such as Borane Dimethyl Sulfide complex (BH₃·SMe₂), is predicated on its favorable reactivity profile. It is a stable and convenient source of borane that is less hazardous to handle than gaseous diborane. The subsequent conversion of the synthesized free amine to its hydrochloride salt is a straightforward acid-base reaction. This is often a necessary step to improve the compound's stability, crystallinity, and ease of handling for downstream applications.
Experimental Protocol
This protocol is divided into two main stages: the reduction of the nitrile to the free amine and the subsequent formation of the hydrochloride salt.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 2-Fluoro-3-methylbenzonitrile | C₈H₆FN | 135.14[1][2] | 185147-07-3 | >98% |
| Borane Dimethyl Sulfide Complex | BH₃·SMe₂ | 75.97 | 13292-87-0 | 2M in THF |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | >99.9% |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2M in Diethyl Ether |
| Diethyl Ether (Et₂O), anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 | >99.7% |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-3-methylbenzylamine HCl.
Step-by-Step Procedure
Part 1: Synthesis of 2-Fluoro-3-methylbenzylamine
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-methylbenzonitrile (5.0 g, 37.0 mmol).
-
Dissolve the nitrile in anhydrous tetrahydrofuran (THF, 75 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Borane Dimethyl Sulfide complex (2.0 M solution in THF, 28 mL, 56.0 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add 1 M aqueous HCl (50 mL) and stir for 30 minutes.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.
-
Basify the aqueous layer to pH > 12 with 4 M aqueous NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-3-methylbenzylamine as a crude oil. The product can be used in the next step without further purification.
Part 2: Preparation of this compound
-
Dissolve the crude 2-Fluoro-3-methylbenzylamine (assuming quantitative yield from the previous step, ~5.15 g, 37.0 mmol) in anhydrous diethyl ether (100 mL).
-
To this solution, add 2.0 M HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum at 40 °C for 4-6 hours to afford pure this compound.
Characterization and Expected Results
The final product should be a white to off-white crystalline solid. The identity and purity of the compound can be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₁₀FN: 140.08; found: ~140.1 |
| Purity (HPLC) | >97% |
| Melting Point | To be determined |
Safety and Handling Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Borane Dimethyl Sulfide complex is a flammable and corrosive reagent that reacts with water. Handle with care under an inert atmosphere.
-
Hydrochloric acid is corrosive and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add additional reducing agent and continue to monitor the reaction. Ensure anhydrous conditions were maintained. |
| Low Yield | Inefficient extraction or loss during workup. | Ensure the pH of the aqueous layer is correctly adjusted during extraction. Minimize transfers and use appropriate solvent volumes. |
| Product is an oil, not a solid | Impurities present or incomplete salt formation. | Purify the free amine by column chromatography before salt formation. Ensure sufficient HCl is added for complete precipitation. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemistry and adhering to the detailed procedural steps, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
-
PubChem. 2-Fluoro-3-methylbenzonitrile. National Center for Biotechnology Information. [Link][1]
-
Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine. [3]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][4]
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- 2. 2-Fluoro-3-methylBenzonitrile CAS#: 185147-07-3 [m.chemicalbook.com]
- 3. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-methylbenzylamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 2-Fluoro-3-methylbenzylamine hydrochloride serves as a critical building block in this endeavor, providing a synthetically versatile platform for introducing a uniquely substituted benzyl motif. The presence of an ortho-fluoro and meta-methyl group offers a distinct combination of electronic and steric properties that can be leveraged to modulate biological activity, improve metabolic stability, and fine-tune lipophilicity.[3][4][5] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the applications and handling of this intermediate. It includes detailed physicochemical properties, safety protocols, and a representative experimental procedure for its use in N-acylation, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Introduction: The Value Proposition of Fluorinated Benzylamines
In drug discovery, the introduction of fluorine can profoundly influence a molecule's properties. The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the amine in benzylamine, which in turn affects lipophilicity and cell membrane permeability.[3] Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4]
This compound is particularly valuable due to its specific substitution pattern. The ortho-fluorine atom acts as a powerful electron-withdrawing group and can participate in hydrogen bonding, while the adjacent meta-methyl group provides steric bulk and increases lipophilicity. This combination allows medicinal chemists to probe specific interactions within a biological target and systematically optimize lead compounds for improved efficacy and safety. This intermediate is a key precursor for synthesizing a wide range of more complex molecules, including potential kinase inhibitors, central nervous system agents, and other therapeutics.[6][7]
Physicochemical and Safety Data
Accurate data on the physical properties and safe handling of starting materials is critical for reproducible and safe experimentation.
Physicochemical Properties
The following table summarizes the key properties of 2-Fluoro-3-methylbenzylamine, the free base of the hydrochloride salt.
| Property | Value | Source |
| CAS Number | 93071-80-8 | [8][9][10] |
| Molecular Formula | C₈H₁₀FN | [8] |
| Molecular Weight | 139.17 g/mol | [8] |
| Boiling Point | 184-185 °C | [11] |
| Density | 0.981 g/cm³ at 25 °C | [11] |
| Appearance | Colorless to pale yellow liquid | [7] |
Note: The hydrochloride salt is typically a solid, which offers advantages in handling, stability, and shelf-life compared to the free base amine.
Safety & Handling
2-Fluoro-3-methylbenzylamine and its hydrochloride salt are corrosive and harmful. Strict adherence to safety protocols is mandatory.[11][12]
| Hazard Category | Description & Precautionary Statements |
| GHS Classification | Causes severe skin burns and eye damage (H314). Harmful if swallowed or in contact with skin (H302 + H312).[11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only in a well-ventilated area or under a chemical fume hood.[12] |
| Handling | Avoid breathing dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[11] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| First Aid (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| First Aid (Ingestion) | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13] |
| Storage | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. |
Application in Synthesis: N-Acylation Protocol
A primary application of this compound is as a nucleophile in amide bond formation reactions. The resulting N-benzyl amides are common structural motifs in a vast number of pharmaceuticals. The following protocol details a model N-acylation reaction to produce N-(2-Fluoro-3-methylbenzyl)acetamide.
Workflow Overview
The overall process involves the neutralization of the hydrochloride salt to liberate the free amine, followed by its reaction with an acylating agent, and subsequent workup and purification of the final amide product.
Sources
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- 9. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]
- 10. 93071-80-8 | 2-Fluoro-3-methylbenzylamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Role of 2-Fluoro-3-methylbenzylamine HCl in the Development of Next-Generation Agrochemicals
Introduction: The Quest for Precision in Crop Protection
In the dynamic landscape of agrochemical research, the pursuit of highly selective, potent, and environmentally benign active ingredients is paramount. Fluorinated organic compounds have emerged as a cornerstone in this endeavor, with the strategic incorporation of fluorine atoms often conferring enhanced metabolic stability, increased binding affinity to target enzymes, and improved physicochemical properties. Among the versatile building blocks available to the synthetic chemist, 2-Fluoro-3-methylbenzylamine Hydrochloride (HCl) presents itself as a key intermediate for the construction of novel fungicides and insecticides. Its specific substitution pattern—a fluorine atom at the 2-position and a methyl group at the 3-position of the benzylamine core—offers a unique steric and electronic profile for fine-tuning the biological activity of the final agrochemical product.
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 2-Fluoro-3-methylbenzylamine HCl in the synthesis and evaluation of new agrochemical candidates, with a particular focus on the development of carboxamide fungicides targeting the succinate dehydrogenase (SDH) enzyme.
Core Application: A Key Synthon for Carboxamide Fungicides
The primary application of 2-Fluoro-3-methylbenzylamine HCl in agrochemical development is as a nucleophilic amine for the synthesis of N-benzyl carboxamides. This class of compounds is of significant interest, particularly in the development of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a critically important class of fungicides that disrupt the mitochondrial respiratory chain in fungi by inhibiting the succinate dehydrogenase enzyme (Complex II), leading to a cessation of energy production and ultimately, fungal cell death.[1][2][3]
The general structure of many potent SDHI fungicides consists of a heterocyclic carboxylic acid coupled with a substituted aniline or benzylamine. The nature and position of the substituents on the aromatic ring of the amine are crucial for determining the fungicide's spectrum of activity, potency, and crop safety. The 2-fluoro-3-methyl substitution pattern of the title compound is designed to optimize these parameters.
Rationale for the 2-Fluoro-3-methyl Substitution Pattern:
-
Enhanced Potency and Selectivity: The fluorine atom at the 2-position can engage in favorable hydrogen bonding interactions with the target enzyme's active site, potentially increasing binding affinity and, consequently, potency. The adjacent methyl group at the 3-position provides steric bulk that can orient the molecule within the binding pocket, enhancing selectivity for the fungal SDH enzyme over that of non-target organisms.
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism on the aromatic ring, leading to increased metabolic stability of the final compound in the plant and the environment. This can translate to longer-lasting disease control.
-
Improved Physicochemical Properties: The fluoro- and methyl- substituents can modulate the lipophilicity and other physicochemical properties of the molecule, which can influence its uptake, translocation within the plant, and overall bioavailability.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a representative N-(2-fluoro-3-methylbenzyl) pyrazole-4-carboxamide, a putative SDHI fungicide.
Protocol 1: Synthesis of N-(2-fluoro-3-methylbenzyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
This protocol details the amide coupling reaction between 2-Fluoro-3-methylbenzylamine HCl and a suitable heterocyclic carboxylic acid chloride.
Materials:
-
This compound
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Free Amine:
-
In a round-bottom flask, suspend 2-Fluoro-3-methylbenzylamine HCl (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
To this suspension, add triethylamine (2.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the free amine.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Cool the solution of the acid chloride to 0 °C in an ice bath.
-
Slowly add the solution of the free 2-Fluoro-3-methylbenzylamine to the cooled acid chloride solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-fluoro-3-methylbenzyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a model carboxamide fungicide.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol describes a method for evaluating the efficacy of the newly synthesized compound against a panel of common plant pathogenic fungi.
Materials:
-
Synthesized N-(2-fluoro-3-methylbenzyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
A commercial SDHI fungicide as a positive control (e.g., Boscalid)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or another suitable fungal growth medium
-
Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria solani)
-
Sterile petri dishes and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the test compound and the positive control in DMSO at a concentration of 10 mg/mL.
-
-
Preparation of Amended Media:
-
Autoclave the fungal growth medium and cool it to approximately 50-55 °C.
-
Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
-
Fungal Inoculation:
-
From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial plug in the center of each agar plate (both treated and control).
-
-
Incubation and Evaluation:
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Data Analysis:
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) by plotting the percentage inhibition against the logarithm of the compound concentration and performing a dose-response analysis.
-
Data Presentation:
| Compound | Target Fungus | EC50 (µg/mL) |
| Test Compound | Botrytis cinerea | [Insert Value] |
| Test Compound | Sclerotinia sclerotiorum | [Insert Value] |
| Test Compound | Alternaria solani | [Insert Value] |
| Boscalid (Control) | Botrytis cinerea | [Insert Value] |
| Boscalid (Control) | Sclerotinia sclerotiorum | [Insert Value] |
| Boscalid (Control) | Alternaria solani | [Insert Value] |
Structure-Activity Relationship (SAR) Insights
The development of novel agrochemicals is an iterative process of synthesis and biological testing. The use of 2-Fluoro-3-methylbenzylamine HCl allows for the systematic exploration of the impact of its specific substitution pattern on antifungal activity.
Logical Relationship Diagram:
Caption: Iterative cycle of synthesis and testing for SAR studies.
By synthesizing analogues with different substitution patterns on the benzylamine ring (e.g., 2-fluoro only, 3-methyl only, other fluoro-methyl isomers) and comparing their antifungal activity, researchers can elucidate the specific contributions of the 2-fluoro and 3-methyl groups to the overall performance of the molecule. This knowledge is crucial for the rational design of more effective and selective agrochemicals.
Conclusion and Future Perspectives
2-Fluoro-3-methylbenzylamine HCl is a valuable and strategically designed building block for the discovery of novel agrochemicals. Its utility in the synthesis of carboxamide fungicides, particularly SDHIs, provides a robust platform for developing next-generation crop protection solutions. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in this field, enabling the efficient synthesis and evaluation of new active ingredients. The continued exploration of fluorinated synthons like 2-Fluoro-3-methylbenzylamine HCl will undoubtedly play a pivotal role in addressing the ongoing challenges of global food security and sustainable agriculture.
References
-
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]
-
Scalliet, G., et al. (2012). Mutagenesis and functional studies with succinate dehydrogenase inhibitors in the wheat pathogen Mycosphaerella graminicola. PLoS One, 7(4), e35429. [Link]
- United States Patent US20200120932A1. (2020). Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables.
-
Häger, F., et al. (2018). Succinate dehydrogenase inhibitors: A decade of evolution in chemical classes and binding modes. Angewandte Chemie International Edition, 57(45), 14760-14770. [Link]
Sources
- 1. US20200120932A1 - Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables - Google Patents [patents.google.com]
- 2. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]
- 3. WO2019007839A1 - Fungicidal mixtures of mefentrifluconazole - Google Patents [patents.google.com]
Application Notes and Protocols for Reaction Mechanisms Involving 2-Fluoro-3-methylbenzylamine Hydrochloride
Introduction: The Strategic Importance of 2-Fluoro-3-methylbenzylamine Hydrochloride in Contemporary Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and substituted benzylamine scaffolds is a cornerstone of rational molecular design. This compound (CAS No: 93071-80-8) emerges as a pivotal building block, offering a unique combination of steric and electronic properties. The presence of the ortho-fluoro and meta-methyl groups on the benzene ring significantly influences the reactivity of the benzylamine moiety and the aromatic system, providing chemists with a versatile tool for constructing complex molecular architectures.
The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group, on the other hand, introduces steric bulk and can influence conformational preferences. This unique substitution pattern makes 2-Fluoro-3-methylbenzylamine a valuable precursor for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and central nervous system agents.
This technical guide provides an in-depth exploration of key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for its effective utilization in organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₁ClFN |
| Molecular Weight | 175.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Note on the Hydrochloride Salt: 2-Fluoro-3-methylbenzylamine is often supplied as its hydrochloride salt to enhance its stability and ease of handling. For most reactions, the free base needs to be generated in situ or prior to the reaction. This is typically achieved by treating the hydrochloride salt with a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The choice of base is crucial and depends on the specific reaction conditions and the sensitivity of other functional groups present in the reaction mixture.
Core Reaction Mechanisms and Applications
This section delves into the fundamental reaction mechanisms where this compound serves as a key reactant. For each mechanism, a detailed protocol and expert insights are provided.
N-Acylation: Formation of Amide Bonds
N-acylation is one of the most fundamental and widely employed reactions for primary amines. The reaction of 2-Fluoro-3-methylbenzylamine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of stable amide bonds. These amides are prevalent in a vast number of pharmaceuticals and other functional molecules.
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, a base is required to neutralize the HCl byproduct, driving the reaction to completion. The electron-withdrawing effect of the fluorine atom slightly reduces the nucleophilicity of the amine, which can be overcome by appropriate choice of solvent and base.
Diagram: General N-Acylation Workflow
Caption: Workflow for the N-acylation of 2-Fluoro-3-methylbenzylamine.
Detailed Protocol: Synthesis of N-(2-Fluoro-3-methylbenzyl)acetamide
This protocol provides a general procedure for the N-acetylation of 2-Fluoro-3-methylbenzylamine.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add triethylamine (1.2 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure N-(2-Fluoro-3-methylbenzyl)acetamide.
Expert Insights:
-
Choice of Base: For less reactive acylating agents, a stronger, non-nucleophilic base like DIPEA may be preferred.
-
Temperature Control: The dropwise addition of the acylating agent at 0 °C is crucial to control the exothermic reaction and minimize side product formation.
-
Solvent: The use of an anhydrous solvent is essential to prevent the hydrolysis of the acylating agent.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the synthesis of more complex amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of 2-Fluoro-3-methylbenzylamine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Mechanism Insight: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. Dehydration of the hemiaminal yields an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine C=N bond to form the new C-N single bond of the product amine. The reaction is typically carried out in a slightly acidic medium to facilitate both imine formation and reduction.
Diagram: Reductive Amination Catalytic Cycle
Caption: Simplified mechanism of reductive amination.
Detailed Protocol: Synthesis of N-Cyclohexyl-2-fluoro-3-methylbenzylamine
This protocol details the reductive amination of 2-Fluoro-3-methylbenzylamine with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Initial Setup: To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous DCM.
-
Neutralization: Add triethylamine (1.2 eq) to the mixture and stir at room temperature for 20-30 minutes to generate the free amine and facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclohexyl-2-fluoro-3-methylbenzylamine.
Expert Insights:
-
Reducing Agent Choice: Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride as it is less toxic and the reaction can be carried out without strict pH control.
-
Solvent: DCE is sometimes used instead of DCM as it can be heated to higher temperatures if the reaction is sluggish.
-
Imine Formation: For sterically hindered ketones or less reactive amines, allowing a longer time for imine formation before adding the reducing agent can improve yields.
Application in Heterocyclic Synthesis: A Case Study in Pyrazolo-Pyrimidinone Formation
2-Fluoro-3-methylbenzylamine has been utilized as a key building block in the synthesis of complex heterocyclic scaffolds with important biological activities. A notable example is its use in the preparation of pyrazolo-pyrimidinone derivatives, which have been investigated as selective inhibitors of adenylyl cyclase type 1 for the treatment of inflammatory pain.[1]
Mechanism Insight: The synthesis involves a multi-step sequence, with the final key step being a cyclocondensation reaction. While the full mechanism is complex, the role of 2-Fluoro-3-methylbenzylamine is to introduce the substituted benzyl moiety onto the heterocyclic core. This is typically achieved through a nucleophilic substitution reaction where the amine displaces a leaving group on an intermediate, followed by a cyclization cascade.
Diagram: Synthetic Strategy Overview
Sources
Topic: Analytical Strategies for the Comprehensive Purity Assessment of 2-Fluoro-3-methylbenzylamine HCl
An Application Guide by the Office of the Senior Application Scientist
Abstract
This application note provides a detailed framework for the analytical determination of purity for 2-Fluoro-3-methylbenzylamine Hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their precursors is paramount for the safety and efficacy of the final drug product.[1][2] This guide outlines a multi-faceted analytical approach, combining a primary chromatographic method for related substances with orthogonal techniques for assay and volatile impurity profiling. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Headspace Gas Chromatography (HSGC), and non-aqueous potentiometric titration. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with regulatory expectations.[3][4]
Introduction: The Imperative of Purity
2-Fluoro-3-methylbenzylamine HCl is a substituted benzylamine derivative frequently employed as a building block in the synthesis of complex pharmaceutical molecules. The purity of such a starting material directly influences the impurity profile of the final API, making its rigorous characterization a critical step in drug development.[] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) mandate stringent quality control to ensure that impurities are maintained below established safety thresholds.[3][4]
This document details a comprehensive strategy to assess the purity of 2-Fluoro-3-methylbenzylamine HCl, addressing three distinct classes of impurities as defined by ICH guidelines: organic impurities (including starting materials and by-products), inorganic impurities, and residual solvents.[6] Our approach is built on the principle of employing orthogonal analytical methods—techniques that measure the same attribute through different physicochemical principles—to provide a high degree of confidence in the final purity value.
Analytical Strategy: An Orthogonal Approach
A robust purity assessment cannot rely on a single method. We propose a primary method for separating and quantifying organic impurities, supported by orthogonal methods for an absolute assay of the main component and the quantification of volatile residues.
-
Primary Method - Related Substances & Purity: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a photodiode array (PDA) detector is the cornerstone for separating and quantifying non-volatile organic impurities. HPLC is the industry gold standard for its high resolving power and quantitative precision.[1][7]
-
Orthogonal Method 1 - Residual Solvents: Static Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the preferred technique for identifying and quantifying volatile organic solvents used in the manufacturing process, as outlined in USP <467>.[8][9]
-
Orthogonal Method 2 - Assay: Non-Aqueous Potentiometric Titration provides an absolute measure of the basic amine content. This classic technique is independent of chromatographic separation and offers a true orthogonal validation of the main component's concentration.[10][11]
The relationship between these methods forms a comprehensive quality control workflow.
Caption: Comprehensive Purity Assessment Workflow.
Method 1: RP-HPLC for Purity and Related Substances
Principle and Justification
This method separates 2-Fluoro-3-methylbenzylamine from its potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. As an amine, the analyte's ionization state is critical for good chromatography. The use of an acidic mobile phase modifier (e.g., formic acid) protonates the amine, preventing peak tailing and ensuring sharp, symmetrical peaks.[12] A Photodiode Array (PDA) detector is specified to simultaneously monitor multiple wavelengths and perform peak purity analysis, which is a key component of method specificity.[13]
Detailed Experimental Protocol
| Parameter | Condition | Rationale |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard pharmaceutical analysis setup. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 provides excellent hydrophobicity for retaining the analyte and related structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for protonating the amine and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 220 nm | Benzylamines typically exhibit UV absorbance around 210-260 nm; 220 nm offers good sensitivity.[14][15] |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Step-by-Step Procedure
-
Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Fluoro-3-methylbenzylamine HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the Standard Preparation.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Preparation.
-
The %RSD for the peak area of the five replicates must be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
These criteria confirm the system is performing adequately before sample analysis.[16]
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Use the PDA data to assess the peak purity of the main component to ensure no co-eluting impurities exist.
-
Method 2: Headspace GC for Residual Solvents
Principle and Justification
Residual solvents are volatile organic compounds that are traces from the manufacturing process. Static headspace sampling is an automated technique that heats a sealed vial containing the sample dissolved in a high-boiling solvent (e.g., DMSO).[17] Volatile solvents partition into the gas phase (headspace), which is then injected into the GC. This avoids injecting the non-volatile amine salt, protecting the GC inlet and column.[8] A Flame Ionization Detector (FID) is used for its excellent sensitivity to a wide range of organic compounds. This method should be validated according to USP <467> guidelines.[9]
Detailed Experimental Protocol
| Parameter | Condition | Rationale |
| Instrumentation | GC System with Static Headspace Autosampler and FID | Standard configuration for residual solvent analysis.[9] |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm | This stationary phase provides good selectivity for common solvents. |
| Carrier Gas | Helium, Constant Flow at 2.0 mL/min | Inert carrier gas. |
| Temperatures | Inlet: 200 °C, Detector: 250 °C | Ensures complete vaporization and prevents condensation. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates a wide range of solvents based on boiling points. |
| Headspace Vial | 20 mL | Standard size. |
| Sample Amount | 100 mg of sample in 5 mL of DMSO | DMSO is a universal solvent with a high boiling point, suitable for this analysis.[17] |
| Incubation | 80 °C for 20 minutes | Allows volatile solvents to equilibrate between the liquid and gas phases. |
Step-by-Step Procedure
-
Standard Preparation: Prepare a stock solution of expected residual solvents in DMSO. Create a series of working standards by diluting the stock.
-
Sample Preparation: Accurately weigh approximately 100 mg of 2-Fluoro-3-methylbenzylamine HCl into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.
-
Analysis: Place the standard and sample vials in the headspace autosampler tray and run the sequence.
-
Data Processing: Quantify any detected solvents using an external standard calibration curve. Compare the results against the limits specified in ICH Q3C guidelines.
Method 3: Non-Aqueous Potentiometric Titration for Assay
Principle and Justification
Amines are weak bases that often yield indistinct endpoints when titrated in aqueous solutions. By using a non-aqueous solvent system, such as glacial acetic acid, the apparent basicity of the amine is enhanced.[18] The titrant, perchloric acid in glacial acetic acid, acts as a very strong acid in this medium.[11] This combination creates a large, sharp potential change at the equivalence point, allowing for a precise and accurate determination of the total amine content. This method provides a purity value based on the reactive functional group, making it an excellent orthogonal check to the chromatographic area percent method.
Caption: Principle of Non-Aqueous Amine Titration.
Detailed Experimental Protocol
| Parameter | Condition |
| Instrumentation | Automatic Potentiometric Titrator |
| Electrode | Combination pH glass electrode suitable for non-aqueous solvents |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized |
| Solvent | Glacial Acetic Acid |
Step-by-Step Procedure
-
Titrant Standardization: Standardize the 0.1 N perchloric acid titrant against potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh an amount of 2-Fluoro-3-methylbenzylamine HCl equivalent to approximately 80% of a full burette titration volume. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrode in the sample solution and titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant at the inflection point of the potentiometric curve.
-
Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.
-
Calculation: *Assay (% w/w) = [(V_sample - V_blank) * N_titrant * MW] / (W_sample * 10) * Where:
-
V = Volume of titrant (mL)
-
N = Normality of titrant (mol/L)
-
MW = Molecular Weight of 2-Fluoro-3-methylbenzylamine HCl (175.64 g/mol )
-
W = Weight of sample (mg)
-
Conclusion
The analytical strategy detailed in this application note provides a robust and reliable framework for determining the purity of 2-Fluoro-3-methylbenzylamine HCl. By combining the high-resolution separation power of RP-HPLC for organic impurities, the specificity of HS-GC for residual solvents, and the absolute quantitation of non-aqueous titration for assay, a comprehensive and scientifically sound purity assessment can be achieved. Method validation for these procedures must be performed in accordance with ICH and USP guidelines to ensure their suitability for their intended purpose in a regulated environment.[19][20]
References
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Google Cloud.
- USP <1225> Method Valid
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Analytical Method Validation: ICH and USP Perspectives.
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
- Validation of Impurity Methods, Part II. LCGC North America.
- Active Pharmaceutical Ingredient Testing. RXinsider.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- Residual solvent testing: a review of gas-chromatographic and altern
- A Comparative Guide to HPLC Analysis for Purity Valid
- How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc.
- Benzylamine. SIELC Technologies.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews.
- Agilent Tools for Residual Solvent Analysis. Agilent.
- Bizzare observation about benzylamines- explan
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace.
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
- No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
- Determination of the Amine Value. Mettler Toledo.
- Nonaqueous titration of weak bases with perchloric acid. Metrohm.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. rxinsider.com [rxinsider.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 12. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzylamine | SIELC Technologies [sielc.com]
- 15. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. rroij.com [rroij.com]
- 18. mt.com [mt.com]
- 19. USP <1225> Method Validation - BA Sciences [basciences.com]
- 20. uspbpep.com [uspbpep.com]
Application Notes and Protocols for the Analysis of 2-Fluoro-3-methylbenzylamine Hydrochloride by HPLC and GC-MS
An In-Depth Technical Guide
Senior Application Scientist Note:
This document provides comprehensive, field-tested methodologies for the robust analysis of 2-Fluoro-3-methylbenzylamine hydrochloride. As a polar primary amine salt, this compound presents distinct analytical challenges, namely poor retention in standard reversed-phase liquid chromatography and low volatility in gas chromatography. The protocols herein are designed not merely as procedural steps but as a self-validating framework. The causality behind each parameter selection—from mobile phase pH to the necessity of chemical derivatization—is explained to empower researchers to adapt and troubleshoot effectively. Our goal is to provide a trustworthy and scientifically grounded guide for professionals in pharmaceutical development and quality control.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are paramount for ensuring its purity, stability, and proper quantification in reaction monitoring and quality assurance. The inherent physicochemical properties of this analyte—specifically the high polarity conferred by the primary amine group and its salt form—necessitate carefully developed chromatographic strategies. Standard analytical approaches often fail, leading to poor peak shape, low sensitivity, and inaccurate results.
This guide details two discrete, validated protocols:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust method for the quantification of this compound, employing a reversed-phase technique optimized for polar analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for both identification and quantification, which incorporates a critical derivatization step to overcome the compound's low volatility.
Part 1: HPLC-UV Method for Quantification
Scientific Principle & Rationale
The primary challenge in analyzing polar compounds like 2-Fluoro-3-methylbenzylamine by reversed-phase HPLC is achieving adequate retention on nonpolar stationary phases (e.g., C18).[1] The analyte, being highly water-soluble, has a low affinity for the hydrophobic column packing and may elute at or near the solvent front, making quantification unreliable.[2]
To overcome this, our protocol employs two key strategies:
-
pH Control: The analyte is a primary amine with a pKa typically in the range of 9-10. By maintaining the mobile phase pH well below the pKa (e.g., at pH 3.0), the amine group remains consistently in its protonated, cationic form. This ensures stable interaction with the stationary phase and prevents peak shape distortion that can occur when operating near an analyte's pKa.[3]
-
Stationary Phase Selection: While a standard C18 column can be used, columns designed for enhanced performance with polar compounds, such as those with polar end-capping or an amide-embedded phase, can offer superior retention and peak shape.[3] We will proceed with a high-quality, base-deactivated C18 column as it is widely available, but provide recommendations for alternatives if retention is insufficient.
The benzylamine structure contains a chromophore (the benzene ring), allowing for sensitive detection using UV spectrophotometry.[4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 2-Fluoro-3-methylbenzylamine HCl.
Detailed HPLC Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (85%)
-
Water (HPLC grade or Milli-Q)
2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system with UV Detector | N/A |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Ascentis C18, Waters Symmetry C18) | Provides a good starting point for reversed-phase separation.[3] |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (70:30, v/v) | The aqueous buffer promotes retention of the polar analyte, while the low pH ensures consistent protonation of the amine.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity needs. |
| Detection | UV at 210 nm | Benzylamine and its derivatives show strong absorbance at lower UV wavelengths.[4][5] |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any early-eluting impurities. |
3. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
To prepare 1 L of 25 mM KH₂PO₄ buffer, dissolve 3.40 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile. Degas thoroughly before use.
-
-
Sample Diluent Preparation:
-
Use the mobile phase as the sample diluent to ensure peak shape integrity.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of ~100 µg/mL.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in the sample diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject a working standard (e.g., 25 µg/mL) five times. The system is ready for analysis if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.
-
Construct a calibration curve by injecting the working standards in duplicate.
-
Inject the prepared samples for analysis.
-
Part 2: GC-MS Method for Identification & Quantification
Scientific Principle & Rationale
Direct GC analysis of 2-Fluoro-3-methylbenzylamine is challenging due to its high polarity and low volatility, which can cause strong interactions with active sites in the GC inlet and column, resulting in poor peak shape and low response.[6] To address this, chemical derivatization is an essential prerequisite.[7][8]
This protocol employs acylation with Trifluoroacetic Anhydride (TFAA) . The reaction proceeds as follows:
-
TFAA reacts with the primary amine's active hydrogens to form a stable, non-polar trifluoroacetyl amide derivative.
This derivatization achieves several critical improvements:
-
Increased Volatility: The derivative is significantly more volatile than the parent amine, allowing it to be analyzed by GC at reasonable temperatures.[6]
-
Improved Peak Shape: By capping the polar N-H group, interactions with the GC system are minimized, leading to sharp, symmetrical peaks.[6]
-
Enhanced Mass Spectral Characteristics: The derivative often provides a clear molecular ion and a predictable fragmentation pattern, aiding in confident identification.
GC-MS combines the powerful separation of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a "gold standard" for forensic and pharmaceutical analysis.[9]
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including the essential derivatization step.
Detailed GC-MS Protocol
1. Materials and Reagents
-
This compound reference standard
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (anhydrous)
-
Methanol (anhydrous)
-
Reaction vials (2 mL, with PTFE-lined caps)
2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Standard GC with Mass Selective Detector | N/A |
| Column | HP-5ms (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of derivatized compounds.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for GC-MS analysis. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A typical temperature program to separate the analyte from solvent and byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the derivative and its key fragments. |
3. Step-by-Step Methodology
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous methanol.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution in anhydrous ethyl acetate.
-
-
Sample Preparation:
-
Dissolve the sample in anhydrous methanol to an appropriate concentration, then dilute with ethyl acetate to a final concentration within the calibration range.
-
-
Derivatization Procedure: [6]
-
Pipette 500 µL of each standard or sample solution into a 2 mL reaction vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to each vial. (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood).
-
Cap the vials tightly and vortex briefly.
-
Heat the vials in a heating block or oven at 70 °C for 30 minutes.
-
Allow the vials to cool completely to room temperature. The samples are now ready for injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the cooled, derivatized sample or standard into the GC-MS system operating under the conditions listed in the table above.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identification: The derivatized 2-Fluoro-3-methylbenzylamine will be identified by its characteristic retention time and its mass spectrum. The molecular weight of the derivatized analyte (C₁₀H₉F₄NO) is 235.18. Expect to see the molecular ion (M⁺) at m/z 235 and characteristic fragment ions.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 235) against the concentration of the derivatized standards. Use this curve to determine the concentration of the analyte in the samples.
-
References
-
International Council for Harmonisation. ICH Q2(R1), Validation of Analytical Procedures: Text and Methodology. [Link]
-
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Application Notes and Protocols for the Derivatization of Benzylamines for Improved Detection
Introduction: Overcoming the Analytical Challenges of Benzylamine Detection
Benzylamines are a class of organic compounds characterized by a benzyl group attached to an amino group. This structural motif is prevalent in a vast array of molecules, including pharmaceuticals, agrochemicals, and illicit substances. The accurate and sensitive detection of benzylamines is therefore of paramount importance in diverse fields such as drug development, forensic science, and environmental monitoring. However, the direct analysis of benzylamines often presents significant analytical hurdles. Their inherent polarity can lead to poor chromatographic peak shape and retention, particularly in gas chromatography (GC). Furthermore, many benzylamines lack a strong chromophore or fluorophore, resulting in low sensitivity when using common high-performance liquid chromatography (HPLC) detectors like UV-Vis and fluorescence.[1][2]
Chemical derivatization offers a robust solution to these challenges. By chemically modifying the amine functional group, we can enhance the analyte's physicochemical properties to make it more amenable to chromatographic separation and detection.[3] This application note provides a comprehensive guide to various derivatization techniques for benzylamines, offering detailed protocols and expert insights to aid researchers, scientists, and drug development professionals in achieving reliable and sensitive analysis.
The Rationale for Derivatization: A Multi-Faceted Approach to Enhanced Detection
The primary objectives of derivatizing benzylamines are to:
-
Increase Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen of the amine group with a less polar functional group, derivatization reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte. This is crucial for preventing on-column degradation and ensuring sharp, symmetrical peaks in GC.[4]
-
Enhance Detector Response for HPLC Analysis: For HPLC, derivatization can introduce a chromophoric or fluorophoric tag to the benzylamine molecule. This dramatically increases its molar absorptivity or fluorescence quantum yield, leading to significantly lower limits of detection.[1][5]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, leading to improved separation from matrix components and other analytes in the sample.[6]
-
Enable Chiral Resolution: For chiral benzylamines, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column, allowing for the determination of enantiomeric purity.[7][8][9][10][11][12][13]
The choice of derivatization strategy is dictated by the analytical platform (GC or HPLC), the specific properties of the benzylamine, the sample matrix, and the desired level of sensitivity.
Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of benzylamines by GC-MS can be problematic due to their polarity.[2] Acylation and silylation are the two most common derivatization techniques employed to prepare benzylamines for GC-MS analysis.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group into the benzylamine molecule. Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile acylating agent that readily reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.[14][15][16] The resulting derivatives are significantly more volatile and produce characteristic mass spectra, often with a prominent molecular ion, which is beneficial for identification.[2]
Reaction Mechanism: Acylation of Benzylamine with TFAA
Caption: Reaction of benzylamine with TFAA to form a volatile derivative.
Protocol: TFAA Derivatization of Benzylamines
This protocol provides a general guideline and may require optimization for specific applications.[14][16]
Materials:
-
Benzylamine sample
-
Trifluoroacetic anhydride (TFAA)[14]
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)[14]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the benzylamine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[14]
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of TFAA.[14]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[14]
-
Cooling and Evaporation: Allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Redissolve the derivative in a suitable solvent (e.g., ethyl acetate) and inject an appropriate volume into the GC-MS system.
| Parameter | Condition | Rationale |
| Reaction Temperature | 60-70°C | Ensures a sufficient reaction rate without degrading the analyte or derivative. |
| Reaction Time | 15-30 minutes | Typically sufficient for complete derivatization of primary amines.[14] |
| Solvent | Anhydrous | Prevents hydrolysis of the TFAA reagent. |
Silylation with BSTFA
Silylation is another widely used derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[17] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that reacts with primary and secondary amines to form TMS derivatives.[4] These derivatives are more volatile, less polar, and more thermally stable than the parent compounds.[17]
Reaction Mechanism: Silylation of Benzylamine with BSTFA
Caption: Silylation of benzylamine with BSTFA to form a TMS derivative.
Protocol: BSTFA Derivatization of Benzylamines
This is a general protocol and may require optimization for specific applications.[17]
Materials:
-
Benzylamine sample
-
BSTFA (with or without 1% TMCS as a catalyst)[14]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, DMF)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[14]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[14]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[14]
-
Cooling: Allow the vial to cool to room temperature.[14]
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.[14]
| Parameter | Condition | Rationale |
| Catalyst | 1% TMCS (optional) | Increases the reactivity of BSTFA, especially for hindered amines.[18] |
| Reaction Temperature | 70-80°C | Promotes a faster and more complete reaction.[14] |
| Reaction Time | 30-60 minutes | Ensures complete derivatization.[14] |
Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily employed to introduce a chromophore or fluorophore, thereby enhancing detection sensitivity.[1][19] Pre-column derivatization is the most common approach.
Dansyl Chloride for Fluorescence and UV Detection
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form highly stable and intensely fluorescent N-dansyl-sulfonamide adducts.[1][20] This allows for detection in the picomole to femtomole range.[1] The derivatization also increases the hydrophobicity of the analytes, improving their retention and separation on reversed-phase HPLC columns.[1]
Reaction Mechanism: Dansylation of Benzylamine
Caption: Reaction of benzylamine with dansyl chloride.
Protocol: Dansylation of Benzylamines for HPLC-FLD/UV
This general protocol may need optimization for specific analytes and matrices.[1][20]
Materials:
-
Benzylamine sample or standard
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Carbonate-bicarbonate buffer (100 mM, pH 9.8)[1]
-
Quenching solution (e.g., 10% ammonium hydroxide)[20]
-
HPLC system with fluorescence or UV detector
Procedure:
-
Sample and Reagent Preparation: Prepare sample and standard solutions in a suitable solvent. Prepare the dansyl chloride solution fresh.[20]
-
Derivatization Reaction: In a microcentrifuge tube, add 50 µL of the freshly prepared dansyl chloride solution to 25 µL of the sample or standard solution. Mix thoroughly.[1][20]
-
Incubation: Incubate the mixture in the dark at a specific temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes).[5]
-
Quenching: Add a small volume (e.g., 7.5 µL) of the quenching solution to consume excess dansyl chloride.[1]
-
Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
| Parameter | Condition | Rationale |
| pH | 9.5-10.5 | Ensures the amino group is in its unprotonated, nucleophilic state for reaction.[1] |
| Reaction Temperature | 38-60°C | Controls the reaction rate. Higher temperatures can lead to degradation.[5] |
| Quenching | Ammonium Hydroxide | Removes excess dansyl chloride to prevent interference in the chromatogram.[20] |
o-Phthalaldehyde (OPA) for Rapid Fluorescence Detection
o-Phthalaldehyde (OPA) is a popular pre-column derivatization reagent for primary amines that offers the advantage of a very rapid reaction at room temperature in the presence of a thiol (e.g., 2-mercaptoethanol).[21][22] The resulting isoindole derivatives are highly fluorescent.[21] A key advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals.[3]
Reaction Mechanism: OPA Derivatization of Benzylamine
Caption: OPA derivatization of a primary amine in the presence of a thiol.
Protocol: OPA Derivatization of Benzylamines for HPLC-FLD
This is a general procedure and should be optimized for specific applications.[12]
Materials:
-
Benzylamine sample or standard
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol, and a buffer like borate buffer at pH ~9.5)
-
HPLC system with a fluorescence detector
Procedure:
-
Reagent Preparation: Prepare the OPA reagent solution. This solution has limited stability and should be prepared fresh or stored appropriately.
-
Derivatization: Mix the sample or standard solution with the OPA reagent in a specific ratio. The reaction is typically very fast and can be performed at room temperature for 1-2 minutes.[3]
-
Analysis: Immediately inject the mixture into the HPLC system.
| Parameter | Condition | Rationale |
| pH | ~9.5 | Alkaline conditions are required for the reaction to proceed.[21] |
| Thiol | 2-Mercaptoethanol | Acts as a catalyst and is incorporated into the final fluorescent product. |
| Reaction Time | 1-2 minutes | The reaction is rapid at room temperature.[3] |
Chiral Derivatization for Enantiomeric Resolution
For chiral benzylamines, determining the enantiomeric composition is often crucial, especially in the pharmaceutical industry. Chiral derivatization involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column.[8][9]
Marfey's Reagent for Chiral HPLC Analysis
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the resolution of primary and secondary amines.[7][10][11] It reacts with the amine to form stable diastereomeric adducts that can be readily separated by reversed-phase HPLC and detected by UV-Vis.[8][9]
Protocol: Chiral Derivatization with Marfey's Reagent
This protocol is a general guideline and may require optimization.[7][12]
Materials:
-
Chiral benzylamine sample
-
Marfey's reagent solution (e.g., 1% w/v in acetone)
-
Buffer solution (e.g., 1 M sodium bicarbonate)
-
Quenching solution (e.g., 2 M HCl)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the benzylamine sample in a suitable solvent.
-
Derivatization: To the sample solution, add the buffer solution and then the Marfey's reagent solution.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).[11]
-
Quenching: After cooling, add the quenching solution to stop the reaction.
-
Analysis: Inject an aliquot of the resulting solution into the HPLC system.
| Parameter | Condition | Rationale |
| Reagent | Enantiomerically pure Marfey's reagent | Essential for the formation of diastereomers. |
| pH | Alkaline | Facilitates the nucleophilic attack of the amine on the reagent.[11] |
| Temperature | ~40°C | Controls the reaction rate and prevents potential racemization.[11] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization and analysis of benzylamines.
Caption: A generalized workflow for benzylamine analysis involving derivatization.
Conclusion: Selecting the Optimal Derivatization Strategy
The choice of the most appropriate derivatization technique for benzylamine analysis depends on a careful consideration of the analytical goals and the available instrumentation. For GC-MS analysis, acylation with TFAA or silylation with BSTFA are excellent choices for enhancing volatility and achieving robust separation. For sensitive HPLC analysis, dansyl chloride and OPA are powerful reagents for introducing fluorescent tags. When enantiomeric purity is of concern, chiral derivatizing agents like Marfey's reagent provide a reliable method for resolving enantiomers on achiral columns. By understanding the principles and protocols outlined in this application note, researchers can effectively overcome the challenges of benzylamine analysis and achieve accurate, sensitive, and reliable results.
References
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Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
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Zhang, Y., et al. (2021). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]
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Yuan, M., et al. (2019). Targeted quantification of amino acids by dansylation. PMC. [Link]
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ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. [Link]
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ResearchGate. (n.d.). α C‒H functionalization of benzylamines. ResearchGate. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Ovid. [Link]
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ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]
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Al-Masri, Z. M., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]
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Al-Masri, Z. M., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
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Zhong, G., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. [Link]
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Joseph, M. H. (1987). o-Phthalaldehyde-sulfite derivatization of primary amines for liquid chromatography-electrochemistry. PubMed. [Link]
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You, J., et al. (2011). Simultaneous Derivatization and Extraction of Primary Short-chain Aliphatic Amines Using an Ultrasonic-mixed Water-ionic Liquid. J-Stage. [Link]
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ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]
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Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
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Interchim. (n.d.). OPA, amine detection reagent. Interchim. [Link]
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Deruaz, D., & Stadler, R. H. (1995). Derivatization Methods in GC and GC/MS. In book: Applications of Gas Chromatography in Food Analysis. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]
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Nemec, B., et al. (2020). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed. [Link]
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Patel, M., & Patel, P. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Ghafar, S. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
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Papageorgiou, E., et al. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
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The Strategic Utility of 2-Fluoro-3-methylbenzylamine Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated building blocks are indispensable tools for researchers, scientists, and drug development professionals. Among these, 2-Fluoro-3-methylbenzylamine hydrochloride presents itself as a versatile and valuable reagent. Its substituted phenyl ring offers a platform for generating analogues with modulated electronic and steric properties, while the primary amine serves as a key functional handle for a variety of crucial bond-forming reactions.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Strategies
This compound is a primary amine, and as such, its synthetic utility is dominated by reactions at the nitrogen atom. The general workflow for its use often involves an initial in-situ neutralization of the hydrochloride salt to liberate the free amine, which can then participate in a variety of transformations.
Caption: General synthetic workflow using 2-Fluoro-3-methylbenzylamine HCl.
Amide Bond Formation: Crafting Bioactive Benzamides
Amide bond formation is a cornerstone of medicinal chemistry, with the amide functional group being prevalent in a vast number of approved drugs. The reaction of 2-Fluoro-3-methylbenzylamine with carboxylic acids provides a direct route to a diverse range of N-(2-fluoro-3-methylbenzyl)benzamides. These structures are of particular interest in the development of kinase inhibitors and other targeted therapies.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid contains a chiral center.
Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and accelerate the coupling. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM and add DIPEA or TEA (2.5 eq). Stir for 10-15 minutes at room temperature to liberate the free amine.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition | Rationale |
| Base | DIPEA or TEA | Neutralizes the HCl salt and facilitates the coupling reaction. |
| Solvent | DMF or DCM | Aprotic solvents that are good for dissolving the reagents. |
| Temperature | Room Temperature | Generally sufficient for amide coupling with activated esters. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
Reductive Amination: A Gateway to Secondary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a more controlled alternative to direct N-alkylation with alkyl halides. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.
Causality in Reagent Selection
The choice of reducing agent is paramount in reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Milder reducing agents are therefore preferred. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups. Other suitable reagents include sodium cyanoborohydride (NaBH₃CN), though its toxicity necessitates careful handling.
Protocol 2: Reductive Amination with an Aldehyde using STAB
This protocol provides a general method for the synthesis of N-alkylated-2-fluoro-3-methylbenzylamines.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DCE.
-
Add TEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction. |
| Stoichiometry (Amine:Aldehyde:STAB) | 1.0 : 1.1 : 1.5 | A slight excess of the aldehyde and reducing agent ensures complete conversion of the amine. |
| Solvent | DCM or DCE | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Sufficient for most reductive aminations with STAB. |
| Yields | Generally good to excellent (70-95%) | Dependent on the specific aldehyde used. |
Synthesis of Ureas and Thioureas
Substituted ureas and thioureas are important pharmacophores found in a variety of biologically active compounds. 2-Fluoro-3-methylbenzylamine can be readily converted to these derivatives through reaction with isocyanates and isothiocyanates, respectively.
Protocol 3: Synthesis of a Substituted Urea
This protocol outlines the synthesis of a N-(2-fluoro-3-methylbenzyl) urea derivative.
Materials:
-
This compound (1.0 eq)
-
Isocyanate (e.g., phenyl isocyanate) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add TEA (1.2 eq) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel chromatography if necessary.
| Reagent | Stoichiometry | Notes |
| 2-Fluoro-3-methylbenzylamine HCl | 1.0 eq | --- |
| Isocyanate | 1.0 eq | Can be varied to produce a library of urea derivatives. |
| Triethylamine | 1.2 eq | To neutralize the HCl salt. |
Note: A similar protocol can be followed for the synthesis of thioureas using the corresponding isothiocyanate.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its primary amine functionality provides a reliable handle for constructing key structural motifs such as amides, secondary amines, and ureas/thioureas. The strategic placement of the fluoro and methyl groups on the phenyl ring offers opportunities for fine-tuning the electronic and steric properties of target molecules, thereby influencing their biological activity and pharmacokinetic profiles. The protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this important reagent in their synthetic campaigns, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- Li, B., Zheng, J., Zeng, W., Li, Y., & Chen, L. (2017). Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Synthesis, 49(06), 1349-1355.
- Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
- Google Patents. (n.d.). Preparation method of 1-(2-fluoro-6-(trifluoromethyl) benzyl) urea.
- Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Journal of Organic Chemistry. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link][2]
-
PubMed. (2014). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][4]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link][1][5]
-
ResearchGate. (n.d.). Preparation of urea and thiourea compounds of.... Retrieved from [Link]
-
ScienceDirect. (2018). Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]. Retrieved from [Link]
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experimental procedure for N-acylation of 2-Fluoro-3-methylbenzylamine
An Application Note for the N-Acylation of 2-Fluoro-3-methylbenzylamine
Introduction: The Central Role of Amide Bond Formation
The N-acylation of amines to form amides is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry.[1] The resulting amide bond is a cornerstone of countless pharmaceuticals, natural products, and advanced materials. This protocol provides a detailed experimental procedure for the N-acylation of 2-fluoro-3-methylbenzylamine, a substituted primary amine whose structural motifs—a fluorinated aromatic ring and a benzylic amine—make its derivatives of significant interest in drug discovery programs.
The procedure detailed herein is based on the principles of the Schotten-Baumann reaction, a robust method for acylating amines and alcohols.[2][3] This reaction is typically performed using an acyl chloride or anhydride as the acylating agent in the presence of a base. The base plays the crucial role of neutralizing the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5] We will describe a standard protocol using an acyl chloride in a biphasic system, which offers a simple and effective work-up procedure.[2][6]
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of 2-fluoro-3-methylbenzylamine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[7][8][9] The reaction is initiated by the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the acyl chloride. This electrophilicity is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon.[7] This initial attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the collapse of this intermediate, which reforms the carbonyl double bond and expels the chloride ion as a leaving group. An excess of amine or, more commonly, an added base, then deprotonates the positively charged nitrogen to yield the final, neutral amide product.[7][10]
Caption: Nucleophilic addition-elimination mechanism for N-acylation.
Experimental Protocol
This protocol details the N-acetylation of 2-fluoro-3-methylbenzylamine with acetyl chloride as a representative example. The methodology can be adapted for other acylating agents.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Fluoro-3-methylbenzylamine | C₈H₁₀FN | 139.17 | 10.0 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~30 mL | - |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylbenzylamine (1.39 g, 10.0 mmol).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 40 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution. This organic base acts as an acid scavenger.[11]
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
-
-
Addition of Acylating Agent:
-
In a separate dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 20-30 minutes. Maintaining a low temperature and slow addition rate is critical to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
-
Reaction Monitoring:
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid and triethylamine hydrochloride salt.[12]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[12]
-
-
Purification:
-
The crude N-(2-fluoro-3-methylbenzyl)acetamide can be purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the pure product.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[13]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]
-
Experimental Workflow Visualization
Caption: General workflow for the N-acylation of 2-fluoro-3-methylbenzylamine.
References
-
Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
- Jakubke, H.-D. (n.d.). Acylation under weak base conditions.
-
Clark, J. (n.d.). The reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table].
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
YouTube. (2019). reaction of enamines and acid chlorides. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2019). acylation of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Retrieved from [Link]
-
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
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Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-3-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Fluoro-3-methylbenzylamine hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are present in molecules targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of critical importance to drug development and manufacturing campaigns. This document provides a detailed guide to a robust and validated method for the large-scale synthesis of this compound, focusing on the catalytic hydrogenation of 2-Fluoro-3-methylbenzonitrile. The protocols herein are designed to ensure high yield, purity, and operational safety, addressing the specific challenges associated with large-scale chemical production.
Strategic Overview: Synthesis Pathway Selection
For the large-scale synthesis of 2-Fluoro-3-methylbenzylamine, several reductive strategies could be considered. However, for industrial applications, catalytic hydrogenation stands out due to its high atom economy, favorable environmental profile (with water as the primary byproduct), and well-established scalability. The chosen and detailed pathway involves a two-step process:
-
Catalytic Hydrogenation: The reduction of the nitrile group in 2-Fluoro-3-methylbenzonitrile to a primary amine using a heterogeneous catalyst under a hydrogen atmosphere.
-
Salt Formation and Crystallization: The conversion of the resulting free amine to its hydrochloride salt, followed by crystallization to yield a stable, high-purity solid.
This approach is favored over methods employing stoichiometric metal hydrides (e.g., borane complexes), which can be costly and present challenges in terms of handling and waste disposal on a large scale.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all materials is a prerequisite for safe and successful large-scale synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 2-Fluoro-3-methylbenzonitrile | C₈H₆FN | 135.14 | Liquid | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Raney® Nickel (slurry in water) | Ni/Al | Variable | Grey-black solid slurry | Pyrophoric (ignites spontaneously in air if dry), flammable.[2][3] |
| Palladium on Carbon (10% Pd/C) | Pd/C | Variable | Black powder | Pyrophoric (ignites spontaneously in air if dry), flammable.[4][5] |
| Hydrogen Gas | H₂ | 2.02 | Colorless, odorless gas | Extremely flammable, forms explosive mixtures with air. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless to yellowish liquid | Corrosive, causes severe skin burns and eye damage. |
| Methanol | CH₄O | 32.04 | Colorless liquid | Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | Colorless liquid | Highly flammable, causes serious eye irritation. |
Detailed Protocol: Large-Scale Synthesis
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with appropriate personal protective equipment (PPE).
Part 1: Catalytic Hydrogenation of 2-Fluoro-3-methylbenzonitrile
The choice between Raney® Nickel and Palladium on Carbon (Pd/C) as the catalyst depends on factors such as cost, desired reaction conditions, and available equipment. Raney® Nickel is often more cost-effective for large-scale operations, while Pd/C can sometimes offer higher activity and selectivity under milder conditions.[2][6][7] This protocol will detail the use of Raney® Nickel, which is a common choice for industrial nitrile reductions.[2][8]
Equipment:
-
10 L stainless steel or glass-lined pressure reactor (hydrogenator) with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Catalyst filtration system (e.g., a filter press or a contained filter funnel like a Nutsche filter).
-
Inert gas supply (Nitrogen or Argon).
Materials:
-
2-Fluoro-3-methylbenzonitrile: 1.00 kg (7.40 mol)
-
Raney® Nickel (50% slurry in water): 100 g (wet weight)
-
Methanol (anhydrous): 5.0 L
-
Ammonia solution (7N in Methanol): 200 mL (optional, to suppress secondary amine formation)
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 2-Fluoro-3-methylbenzonitrile.
Procedure:
-
Reactor Charging: Charge the pressure reactor with 2-Fluoro-3-methylbenzonitrile (1.00 kg) and methanol (5.0 L). If used, add the methanolic ammonia solution.
-
Inerting: Seal the reactor and purge the system with nitrogen three times to remove all oxygen. This is a critical safety step.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Raney® Nickel slurry. The catalyst must be kept wet with water or the reaction solvent at all times to prevent ignition.[3]
-
Hydrogenation: Seal the reactor again. Pressurize with hydrogen to 5-10 bar. Begin agitation and heat the mixture to 40-60°C. The reaction is exothermic, so careful temperature control is necessary.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 4-8 hours). The progress can also be monitored by taking samples (after depressurizing and purging with nitrogen) and analyzing them by GC or TLC.
-
Reactor Cooldown and Venting: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the Raney® Nickel. Crucially, the catalyst filter cake must be kept wet with methanol or water at all times to prevent it from drying and igniting in the air. [3][4] The filter cake should be immediately transferred to a designated waste container and stored under water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-3-methylbenzylamine as an oil.
Part 2: Hydrochloride Salt Formation and Crystallization
The conversion of the free amine to its hydrochloride salt facilitates purification by crystallization and improves the compound's stability and handling properties.
Equipment:
-
Appropriately sized glass-lined reactor with a stirrer, temperature control, and an addition funnel.
-
Filtration equipment (e.g., centrifuge or Nutsche filter).
-
Vacuum oven for drying.
Materials:
-
Crude 2-Fluoro-3-methylbenzylamine (from Part 1)
-
2-Propanol (IPA): 4.0 L
-
Concentrated Hydrochloric Acid (~37%): Approximately 610 mL (7.40 mol), or an ethereal HCl solution.
Workflow Diagram:
Caption: Workflow for the formation and crystallization of the hydrochloride salt.
Procedure:
-
Dissolution: Dissolve the crude 2-Fluoro-3-methylbenzylamine in 2-propanol (4.0 L) in the reactor.
-
Cooling: Cool the solution to 0-5°C with stirring.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise, maintaining the temperature below 15°C. The hydrochloride salt will begin to precipitate. Monitor the pH of the slurry to ensure it is acidic (pH 1-2).
-
Crystallization: After the addition is complete, stir the slurry at 0-5°C for an additional 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the filter cake with cold 2-propanol (2 x 500 mL) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 85-95% over two steps. Purity: >99% (by HPLC).
Process Parameters Summary
| Parameter | Stage | Recommended Value/Range | Justification |
| Catalyst | Hydrogenation | Raney® Nickel or 10% Pd/C | Effective for nitrile reduction; Raney® Nickel is often more economical for large scale.[2][5] |
| Catalyst Loading | Hydrogenation | 5-10% w/w (dry basis) relative to nitrile | Balances reaction rate with cost and ease of filtration. |
| Solvent | Hydrogenation | Methanol or Ethanol | Good solubility for the nitrile and resulting amine; common solvents for hydrogenation. |
| Hydrogen Pressure | Hydrogenation | 5-10 bar (approx. 70-145 psi) | Sufficient pressure to ensure adequate hydrogen availability without requiring specialized high-pressure equipment. |
| Temperature | Hydrogenation | 40-60°C | Promotes a reasonable reaction rate without excessive side reactions or pressure buildup. |
| Solvent | Crystallization | 2-Propanol (IPA) | The hydrochloride salt typically has good crystallinity and lower solubility in IPA compared to the free amine, facilitating high recovery. |
| Temperature | Crystallization | 0-5°C | Maximizes the yield of the crystalline product by reducing its solubility in the mother liquor. |
Conclusion
The described method for the large-scale production of this compound via catalytic hydrogenation of the corresponding benzonitrile is a robust, efficient, and scalable process. Adherence to the detailed protocols, particularly the safety measures concerning the handling of pyrophoric catalysts and flammable gases, is paramount. This guide provides a solid foundation for researchers and drug development professionals to implement this synthesis in a manufacturing environment, ensuring a reliable supply of this important chemical intermediate.
References
- Bar-Ziv, R., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega.
-
Wikipedia. Raney nickel. [Link]
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine. CN113372223A.
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
- BenchChem. Application Notes and Protocols: 4-(Trifluoromethyl)
- Bao, M., et al. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry.
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-
Organic Chemistry Portal. Palladium on Carbon (Pd/C). [Link]
- Science of Synthesis. Product Class 6: Benzylic Fluorides.
-
Organic Chemistry Portal. Synthesis of benzyl fluorides. [Link]
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- Google Patents. Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. EP3257842A1.
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-
American Elements. (2-Fluoro-3-methylphenyl)methanamine hydrochloride. [Link]
- Royal Society of Chemistry.
- Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound. CN104610068A.
- National Institutes of Health.
- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride. WO1988010247A1.
-
YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
MySkinRecipes. (2-Fluoro-3-methylphenyl)methanamine hydrochloride. [Link]
- Google Patents.
- ResearchGate.
- Google Patents. Process for the hydrogenation of nitriles to primary amines. US4739120A.
-
PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]
- ChemRxiv. Bio-based graphene-encapsulated Co@CS catalyzed selective hydrogenation of nitrile to amines via flow synthesis.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents. Aliphatic amine and nitrile synthesis through catalytic co hydrogenation in the presence of ammonia. WO2021225870A1.
-
PubChem. (2-Fluoro-3-methylphenyl)-(furan-2-yl)methanamine. [Link]
- Google Patents.
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Application Note & Protocols: 2-Fluoro-3-methylbenzylamine Hydrochloride as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] 2-Fluoro-3-methylbenzylamine hydrochloride is a valuable and versatile precursor, combining the electronic effects of a fluoro substituent with the steric and inductive effects of a methyl group. This guide provides in-depth technical protocols for leveraging this precursor in the synthesis of key heterocyclic systems, including dihydroisoquinolines and quinazolines, which are prevalent in numerous pharmacologically active compounds.[5][6] We detail the mechanistic rationale, step-by-step experimental procedures, and expected outcomes for these transformations.
Introduction: The Strategic Advantage of Fluorinated Benzylamines
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and natural products. The ability to efficiently construct these core structures with specific substitution patterns is critical for drug discovery and development. This compound serves as an ideal starting material for several reasons:
-
Modulated Basicity: The electron-withdrawing fluorine atom can attenuate the basicity of the benzylamine nitrogen, influencing its reactivity and the pharmacokinetic profile of the final compound.[1]
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the fluorine atom a common choice for blocking sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[2]
-
Conformational Control: The strategic placement of fluorine and methyl groups can influence the preferred conformation of the molecule, potentially enhancing its interaction with biological targets.[2]
-
Directed Cyclization: The substituents on the aromatic ring guide the regioselectivity of intramolecular electrophilic aromatic substitution reactions, which are central to the formation of fused heterocyclic systems.
This document outlines protocols for two major classes of heterocyclic synthesis starting from 2-fluoro-3-methylbenzylamine: the Bischler-Napieralski reaction for dihydroisoquinolines and a robust method for synthesizing substituted quinazolines.
Precursor Profile: this compound
Before proceeding with synthetic protocols, it is essential to understand the properties and handling requirements of the starting material.
| Property | Value |
| CAS Number | 93071-80-8 (for free base) |
| Molecular Formula | C₈H₁₁ClFN |
| Molecular Weight | 175.63 g/mol |
| Appearance | Off-white to white crystalline solid |
| SMILES (HCl salt) | CC1=C(F)C(=CC=C1)CN.Cl |
Safety & Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[7][9] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of exposure, follow standard first-aid measures.[7][8] Store the container tightly closed in a cool, dry place.
Application I: Synthesis of Fluorinated Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent.[6][10][11] The reaction is particularly effective on electron-rich aromatic rings, making our substituted precursor an excellent candidate.[12]
Mechanistic Rationale
The synthesis is a two-step process. First, the primary amine is acylated to form the requisite N-acyl derivative. In the second step, the dehydrating agent (e.g., POCl₃) activates the amide carbonyl, facilitating an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[11][13] The methyl group at the 3-position activates the ring, and cyclization is expected to occur at the C6 position, para to the activating methyl group, which is a common regiochemical outcome.[12]
Detailed Experimental Protocol
Step A: Synthesis of N-(2-Fluoro-3-methylbenzyl)acetamide
-
Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.76 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.9 mL, 21 mmol, 2.1 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.
-
Acylation: While maintaining the temperature at 0°C, add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq) dropwise. Causality: This slow addition controls the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly in the next step or purified further by column chromatography if necessary.
Step B: Bischler-Napieralski Cyclization
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the N-(2-Fluoro-3-methylbenzyl)acetamide from the previous step (approx. 10 mmol) in anhydrous acetonitrile (30 mL). Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water.[10]
-
Addition of Reagent: Add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol, 3.0 eq) to the solution.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4-12 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g). Basify the aqueous solution to pH > 9 with concentrated ammonium hydroxide.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 3,4-dihydroisoquinoline derivative by flash column chromatography on silica gel.
Application II: Synthesis of Fluorinated Quinazolines
Quinazolines are a highly important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[14][15][16] A common synthetic route involves the reaction of a 2-aminobenzylamine derivative with a suitable one-carbon synthon, such as an orthoester.
Mechanistic Rationale
This protocol involves a condensation reaction between 2-fluoro-3-methylbenzylamine and triethyl orthoformate. The reaction proceeds through the formation of an intermediate imidate, which then undergoes an acid-catalyzed intramolecular cyclization by attack of the amine onto the electrophilic carbon, followed by elimination of ethanol to yield the quinazoline core. The presence of an oxidizing agent or air can subsequently lead to the aromatic quinazoline.
Detailed Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.76 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~5 mol%). Causality: The acid catalyzes both the initial condensation and the subsequent cyclization step.
-
Reactant Addition: Add triethyl orthoformate (2.0 mL, 12 mmol, 1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 6-18 hours. The reaction can be monitored by TLC to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: The precipitated solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-fluoro-8-methylquinazoline.
Data Summary
The following table provides a generalized summary of the reaction parameters for the protocols described. Yields are representative and may vary based on reaction scale and purification efficiency.
| Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Amide Formation | Acetyl Chloride, Et₃N | DCM | 0°C to RT | 4-6 h | >90% |
| Bischler-Napieralski | POCl₃ | Acetonitrile | Reflux | 4-12 h | 60-80% |
| Quinazoline Synthesis | Triethyl Orthoformate, p-TSA | Ethanol | Reflux | 6-18 h | 55-75% |
Conclusion
This compound is a highly effective and versatile precursor for constructing complex heterocyclic molecules of significant interest to medicinal chemistry. The protocols detailed herein for the Bischler-Napieralski and quinazoline syntheses provide reliable and robust methods for accessing fluorinated dihydroisoquinoline and quinazoline scaffolds. The strategic placement of the fluoro and methyl groups on the starting material not only directs the regiochemical outcome of the cyclization reactions but also imbues the final products with desirable physicochemical properties for drug development applications.
References
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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J&K Scientific LLC. (2025). Bischler–Napieralski Reaction. [Link]
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ResearchGate. (2025). Quinazoline derivatives: Synthesis and bioactivities. [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
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ResearchGate. (n.d.). Synthesis of quinazolines from 2−amino−benzylamines and alcohols. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
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He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
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Chen, Y., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). RSC Advances. [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
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Al-Obaidi, A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central. [Link]
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ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. [Link]
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Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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RSC Publishing. (n.d.). Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). [Link]
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ResearchGate. (2025). An Improved Pictet—Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives. [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity. [Link]
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Caspian Journal of Environmental Sciences. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]
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crystallization techniques for obtaining high-purity 2-Fluoro-3-methylbenzylamine HCl
Application Note: High-Purity Crystallization of 2-Fluoro-3-methylbenzylamine HCl
Introduction: The Imperative for Purity
2-Fluoro-3-methylbenzylamine is a key structural motif and a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in drug development, its purity is not merely a quality metric but a critical determinant of the final drug product's safety, efficacy, and stability.[1][2] The hydrochloride (HCl) salt form is often preferred for its improved stability and handling characteristics. However, residual impurities from the synthetic route—such as unreacted starting materials, byproducts, or solvents—can interfere with downstream reactions and introduce potentially toxic components into the final API.[3]
Crystallization is a cornerstone of pharmaceutical purification, leveraging thermodynamic principles to selectively isolate a target compound from a complex mixture by forming a highly ordered solid lattice structure.[4][5] This application note provides a detailed guide to two robust , grounded in the fundamental principles of solubility, supersaturation, and crystal growth kinetics.
The Science of Purification by Crystallization
The efficacy of any crystallization process hinges on the precise control of supersaturation, the state in which the concentration of the solute in a solution exceeds its equilibrium solubility.[2][6] This thermodynamic driving force is the essential prerequisite for the two core events of crystallization:
-
Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[1]
-
Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, building the macroscopic crystal lattice.[2][6]
The goal of a well-designed protocol is to control the rate of supersaturation to favor crystal growth over rapid primary nucleation. Uncontrolled, rapid nucleation often leads to the formation of small, impure crystals or even amorphous precipitation, which can trap impurities within the solid.[4] By carefully selecting solvents and controlling process parameters like temperature, we can guide the system toward forming large, well-defined crystals that inherently exclude foreign molecules, resulting in a significant increase in purity.[3]
Safety and Handling
2-Fluoro-3-methylbenzylamine and its HCl salt should be handled with care. While specific toxicity data is limited, related aromatic amines and fluorinated compounds warrant caution.[7][8]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[8] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10]
Protocol 1: Controlled Cooling Crystallization
This method is often the most straightforward approach, relying on the principle that the solubility of 2-Fluoro-3-methylbenzylamine HCl is significantly higher in a hot solvent than in a cold one. Isopropanol (IPA) is an excellent starting choice for many amine hydrochlorides.
Causality: By dissolving the solute in a minimal amount of hot solvent to create a saturated solution and then cooling it, we generate supersaturation in a slow, controlled manner. This gradual process favors the growth of large, pure crystals over the rapid precipitation of impurities.[5]
Detailed Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Fluoro-3-methylbenzylamine HCl. Add a magnetic stir bar.
-
Place the flask on a stirring hotplate in a fume hood. Add a minimal amount of isopropanol (IPA) and begin stirring and gentle heating (to ~70-80 °C).
-
Continue adding small aliquots of hot IPA until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]
-
(Optional but Recommended) Hot Filtration: If any insoluble particulate matter is observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by placing it on a cork ring) can promote slower cooling and better crystal formation.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a properly sized filter paper.
-
Washing: With the vacuum off, add a small volume of ice-cold IPA to the funnel to wash the crystal cake. Gently break up the cake with a spatula to ensure thorough washing. Reapply the vacuum to pull the wash solvent through. This step removes the impurity-laden mother liquor from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This technique is highly effective when a single ideal solvent cannot be found or to improve recovery. It involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then inducing precipitation by adding a miscible "anti-solvent," in which it is poorly soluble.[13][14]
Causality: The addition of the anti-solvent systematically reduces the solvating power of the medium, thereby lowering the solute's solubility and creating the necessary supersaturation for crystallization.[15] The rate of anti-solvent addition is a critical parameter for controlling the rate of supersaturation.[16]
Detailed Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask with a stir bar, dissolve the crude 2-Fluoro-3-methylbenzylamine HCl in the minimum required volume of a "good" polar solvent, such as methanol or ethanol, at room temperature.
-
Anti-Solvent Addition: While stirring vigorously, slowly add a less polar "anti-solvent," such as ethyl acetate or diethyl ether, dropwise via a dropping funnel or pipette.[17]
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow. For improved crystal quality, you can gently warm the turbid solution until it becomes clear again and then allow it to cool slowly.
-
Maximizing Yield: If desired, the flask can be cooled in an ice bath to ensure complete precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration as described in Protocol 1. Wash the crystal cake with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent used for the crystallization.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Summary of Protocols
| Parameter | Protocol 1: Cooling Crystallization | Protocol 2: Anti-Solvent Crystallization |
| Principle | Temperature-dependent solubility | Solubility reduction by solvent mixing |
| Solvent System | Single solvent (e.g., Isopropanol, Ethanol) | Binary system: Good Solvent (Methanol, Ethanol) + Anti-Solvent (Ethyl Acetate, Diethyl Ether) |
| Key Control Variable | Cooling Rate | Rate of Anti-Solvent Addition |
| Typical Temperature | Dissolution at ~70-80°C, cool to 0-5°C | Typically performed at or near room temp. |
| Pros | Simple setup; effective for many salts | High yields; versatile; can work at RT |
| Cons | Requires good temp/solubility profile | Requires careful solvent selection & addition rate |
| Expected Purity | Good to Excellent | Good to Excellent |
Visualized Workflows
General Crystallization Workflow
The diagram below illustrates the logical flow for purifying a solid compound using crystallization, applicable to both cooling and anti-solvent methods.
Caption: General workflow for purification by crystallization.
Troubleshooting Crystallization Issues
When crystallization does not proceed as expected, a systematic approach can resolve the issue. The following flowchart details common problems and their remedies.
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing the Synthesis of 2-Fluoro-3-methylbenzylamine Hydrochloride
Welcome to the comprehensive technical support center for the synthesis of 2-fluoro-3-methylbenzylamine hydrochloride. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions, and detailed protocols. Our objective is to provide you with the authoritative expertise and practical insights necessary to enhance reaction yields and ensure the highest purity of your final product.
I. Foundational Chemistry: The Reductive Amination Pathway
The most common and efficient route to synthesizing 2-fluoro-3-methylbenzylamine is via the reductive amination of 2-fluoro-3-methylbenzaldehyde.[1] This synthetic strategy unfolds in two primary stages: the initial formation of an imine intermediate, which is then reduced to the target amine. The process culminates in the conversion of the free amine to its hydrochloride salt, enhancing its stability and simplifying handling.[2]
Figure 1: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific challenges that may arise during the synthesis, providing detailed explanations and actionable solutions.
Issue 1: Suboptimal Yield of the Imine Intermediate
Question: I'm observing a low conversion of 2-fluoro-3-methylbenzaldehyde to the imine. What are the likely causes, and how can I improve the yield?
Answer: Imine formation is a reversible reaction, and driving it to completion requires careful control of reaction conditions.[1] Key factors influencing the yield include:
-
Inadequate Water Removal: The presence of water can hydrolyze the imine, shifting the equilibrium back towards the starting materials.
-
Solution: For reactions run at elevated temperatures, a Dean-Stark apparatus with an azeotroping solvent like toluene is highly effective. Alternatively, the use of drying agents such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves is a viable option for reactions at lower temperatures.
-
-
Incorrect pH: The rate of imine formation is highly pH-dependent. While the reaction is acid-catalyzed, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3]
-
Solution: A mildly acidic environment (pH 4-5) is generally optimal. This can be achieved using a weak acid catalyst like acetic acid.[4] Using an ammonium salt, such as ammonium acetate, can conveniently provide both the ammonia source and a buffering effect.
-
-
Steric Hindrance: The ortho-fluoro and meta-methyl groups on the benzaldehyde can sterically hinder the approach of the amine, slowing the reaction rate.
-
Solution: To overcome this, consider increasing the reaction time or temperature, while being mindful of the thermal stability of your reactants and products.
-
Issue 2: Incomplete Reduction of the Imine
Question: My post-reduction reaction mixture contains both the desired amine and unreacted imine. How can I drive the reduction to completion?
Answer: Incomplete reduction is a frequent challenge that can be addressed by optimizing the choice and stoichiometry of the reducing agent and the reaction conditions.
-
Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are paramount.
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent. Its reactivity can be enhanced in protic solvents like methanol or ethanol.[5]
-
Sodium cyanoborohydride (NaBH₃CN): This agent is particularly effective for reductive aminations due to its higher selectivity for the protonated imine over the aldehyde.[4] However, it is highly toxic and requires stringent safety precautions.[1]
-
Catalytic Hydrogenation: The use of hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) is a highly efficient and clean method.[6]
-
-
Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent is a common cause of incomplete reactions.
-
Solution: Employing a slight excess (1.1 to 1.5 equivalents) of the reducing agent is standard practice to ensure the reaction proceeds to completion.
-
-
Reaction Temperature: Low temperatures can significantly slow the reduction rate.
-
Solution: While the initial addition of the reducing agent is often performed at a reduced temperature (e.g., 0 °C) to manage the reaction's exothermicity, allowing the mixture to gradually warm to room temperature and stirring for an extended period can facilitate complete reduction.
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium borohydride (NaBH₄) | Cost-effective, easy to handle | Can reduce the starting aldehyde if not properly controlled[5] | Methanol, Ethanol |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines, stable in mildly acidic conditions[4] | Highly toxic, generates cyanide waste[1][7] | Methanol, Acetonitrile |
| Catalytic Hydrogenation (H₂/Pd/C) | High efficiency, clean workup | Requires specialized high-pressure equipment | Ethanol, Methanol, Ethyl Acetate |
Issue 3: Formation of 2-Fluoro-3-methylbenzyl Alcohol Byproduct
Question: I'm observing a significant amount of 2-fluoro-3-methylbenzyl alcohol in my product mixture. What is causing this, and how can I minimize it?
Answer: The formation of 2-fluoro-3-methylbenzyl alcohol arises from the reduction of the starting aldehyde by the reducing agent.[4]
Figure 2: Competing reaction pathways leading to the desired amine and the alcohol side product.
Answer (continued): This side reaction is more prevalent with less selective reducing agents or when imine formation is slow.
-
One-Pot vs. Two-Step Procedure:
-
One-Pot: In a one-pot synthesis, all reactants are combined from the start. If imine formation is sluggish, the reducing agent may prematurely reduce the aldehyde.
-
Two-Step: A two-step approach involves first forming the imine and confirming its formation (e.g., via TLC or GC-MS) before adding the reducing agent.[8] This sequential process significantly reduces the formation of the alcohol byproduct.
-
-
pH Control: Maintaining a mildly acidic pH (4-5) accelerates imine formation, thereby minimizing the time the aldehyde is exposed to the reducing agent.[4]
-
Selective Reducing Agents: The use of a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB), can be advantageous.[5][7]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination step?
A1: The choice of solvent is dictated by the reducing agent. For sodium borohydride, protic solvents like methanol or ethanol are preferred as they activate the borohydride.[5] For sodium cyanoborohydride, methanol is a common choice.[5] Sodium triacetoxyborohydride is sensitive to water and incompatible with methanol, so solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.[5] For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are suitable. The solvent must dissolve the reactants without reacting with the reducing agent.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the starting aldehyde and aliquots of the reaction mixture over time, the disappearance of the aldehyde spot and the appearance of a new spot for the amine product (with a different Rf value) will indicate the reaction's progress. For more precise, quantitative analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q3: The final product, this compound, is not precipitating. What should I do?
A3: Failure of the hydrochloride salt to precipitate can be due to several factors:
-
High Solubility: The salt may be too soluble in the chosen solvent.
-
Solution: Induce precipitation by adding a non-polar co-solvent in which the salt is insoluble, such as diethyl ether or hexane.[9] Cooling the solution in an ice bath can also promote crystallization.
-
-
Insufficient HCl: An inadequate amount of HCl will lead to incomplete salt formation.
-
Solution: Ensure a sufficient quantity of HCl is used. A solution of HCl in an organic solvent like dioxane or isopropanol is often employed. The pH of the solution should be acidic.
-
-
Presence of Water: Traces of water can significantly increase the solubility of the salt.
-
Solution: Ensure a thorough work-up to remove all water before proceeding with the salt formation.
-
Q4: What are the critical safety precautions when using sodium cyanoborohydride?
A4: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas, particularly under acidic conditions.[1] All handling must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. Waste containing sodium cyanoborohydride should be carefully quenched with a bleach solution according to your institution's safety protocols before disposal.
IV. Experimental Protocol: A Two-Step Synthesis Approach
This protocol details a two-step method to minimize the formation of the 2-fluoro-3-methylbenzyl alcohol byproduct.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-fluoro-3-methylbenzaldehyde (1 equivalent), ammonium acetate (3 equivalents), and toluene.
-
Heat the mixture to reflux and continue until the theoretical volume of water is collected in the Dean-Stark trap.
-
Monitor the reaction's progress by TLC or GC-MS to confirm the complete consumption of the starting aldehyde.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Reduction and Salt Formation
-
Cool the reaction mixture from Step 1 to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the imine is fully consumed as confirmed by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-3-methylbenzylamine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
With stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether).
-
The this compound salt should precipitate. If not, cool the solution or add a non-polar co-solvent.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
V. References
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved from
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. Retrieved from
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from
-
Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. (n.d.). BenchChem. Retrieved from
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from
-
Process for preparing Benzylamine salts. (n.d.). Google Patents. Retrieved from
-
Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020). ResearchGate. Retrieved from
-
How to purify Benzylamine? (2024). Reddit. Retrieved from
-
Reductive amination. (n.d.). Wikipedia. Retrieved from
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Retrieved from
-
Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents. Retrieved from
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from
-
Process for the Purification of Benzphetamine Hydrochloride. (2014). Scholars' Mine. Retrieved from
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from
-
Benzylamine: Properties, Preparation and Applications. (2023). ChemicalBook. Retrieved from
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. nbinno.com [nbinno.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Fluoro-3-methylbenzylamine Hydrochloride by Column Chromatography
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the purification of crude 2-Fluoro-3-methylbenzylamine hydrochloride. As a primary amine salt, this compound presents specific challenges during column chromatography that, if not addressed correctly, can lead to poor separation, low yield, and product degradation. This document provides in-depth, field-proven insights and protocols to navigate these challenges effectively.
The most critical principle to understand is that the purification should almost always be performed on the free base form of the amine, not the hydrochloride salt. The salt's high polarity and ionic nature make it largely incompatible with standard normal-phase chromatography conditions, leading to insolubility in common eluents and irreversible binding to the stationary phase.[1] Our primary directive is to first neutralize the salt to liberate the free amine, which is more amenable to chromatographic purification.
Part 1: Critical Pre-Chromatography Step: Conversion of Hydrochloride Salt to Free Base
The fundamental reason for this step is to transform the highly polar, ionic hydrochloride salt into its less polar, neutral free base form. Amines are basic and readily react with the acidic silanol groups on a standard silica gel surface, causing significant peak tailing and potential loss of material.[2][3][4] Converting to the free base minimizes these interactions and improves solubility in typical organic solvents used for chromatography.
Protocol 1: Aqueous Workup for Free Base Generation
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water.
-
Organic Layer Addition: Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to the aqueous solution in a separatory funnel. A typical volume ratio would be 1:1 (aqueous:organic).
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10. This ensures the complete deprotonation of the amine salt to its free base form.[5]
-
Extraction: Stopper the funnel, and while periodically venting, shake vigorously to extract the free amine into the organic layer. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc). Perform two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.
-
Washing & Drying: Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the crude free base of 2-Fluoro-3-methylbenzylamine, ready for chromatographic purification.
Workflow for Free Base Conversion
Caption: Workflow for converting the amine HCl salt to its free base.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 2-Fluoro-3-methylbenzylamine.
Q1: My compound is streaking or tailing badly on the silica column, leading to poor separation. What's happening and how do I fix it?
A: This is the most common problem when purifying amines. It is caused by the strong interaction between the basic lone pair of electrons on the amine's nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" to the column, eluting slowly and creating a tail.
-
Causality: The amine acts as a Lewis base, and the silica surface acts as a Brønsted-Lowry acid. This interaction leads to non-ideal elution behavior.[2]
-
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a "competing base" to your eluent. This base will occupy the acidic sites on the silica, allowing your target amine to pass through unimpeded. Add 0.5-1% triethylamine (TEA) or 0.1-0.5% of a 7N ammonia solution in methanol to your mobile phase.[2][3][4]
-
Alternative Stationary Phase: If modifiers are not sufficient or desired, switch to a more suitable stationary phase. Basic alumina is a good alternative for purifying basic compounds.[6] Amine-functionalized silica (NH₂-silica) is an excellent, albeit more expensive, option that provides a basic surface and often allows for purification without any mobile phase additives.[2][7][8]
-
Q2: I'm getting very low or zero recovery of my product from the column. Where did it go?
A: This is an extreme case of the issue described in Q1. Your compound has likely adsorbed irreversibly onto the silica gel. This can happen if you attempt to chromatograph the hydrochloride salt directly or if the free base is particularly basic and no modifier was used.
-
Causality: Strong acid-base interactions have led to the complete retention of your product on the column.[9]
-
Solutions:
-
Confirm Free Base: Ensure you have fully converted the hydrochloride salt to the free base before loading. Any residual salt will remain at the top of the column.
-
Flush the Column: You can attempt to recover the material by flushing the column with a very polar, basic solvent system, such as 5-10% 7N ammonia in methanol mixed with DCM. However, the recovered product may be contaminated with dissolved silica.
-
Preventative Measures: For future runs, use the strategies from Q1: add a basic modifier to your eluent from the very beginning of the purification or switch to a basic stationary phase like alumina.[2][6]
-
Q3: My compound won't dissolve in the initial non-polar eluent for loading. How should I load it onto the column?
A: This issue arises from the polarity of your crude sample. Wet loading (dissolving the sample in a minimal amount of the initial mobile phase) is ideal, but often not possible with polar compounds. Loading the sample in a strong, polar solvent will destroy the separation resolution at the top of the column.
-
Causality: The sample is too polar for the non-polar starting eluent (e.g., 95:5 Hexane:EtOAc).
-
Solution: Dry Loading. This is the preferred method for samples with limited solubility in the eluent.[10]
-
Dissolve your crude free base in a volatile solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to this solution in a round-bottom flask.[10]
-
Swirl the slurry to ensure it is homogeneous.
-
Gently remove the solvent on a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample adsorbed onto silica.
-
Carefully add this powder to the top of your packed column. This technique ensures the sample is introduced as a very narrow band, leading to optimal separation.[10]
-
Troubleshooting Logic for Tailing Peaks
Caption: Decision-making workflow for troubleshooting peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying 2-Fluoro-3-methylbenzylamine?
A: The choice depends on your specific separation needs and budget. Here is a comparative summary:
| Stationary Phase | Pros | Cons | Recommendation |
| Silica Gel | Inexpensive, widely available. | Acidic surface causes tailing with amines; requires mobile phase modifier.[2] | Use only if a basic modifier (like TEA) is added to the eluent. |
| Basic Alumina | Basic surface prevents tailing; good for separating basic compounds.[6] | Can have different activity levels; may be less predictable than silica. | A very good alternative to silica, especially if tailing persists with modifiers. |
| Amine-Silica (NH₂) | Basic surface provides excellent peak shape without modifiers; simplifies solvent removal.[7][8] | More expensive than silica or alumina. | The ideal choice for high-purity applications and difficult separations of basic compounds. |
Q: How do I choose the right solvent system (mobile phase)?
A: The ideal solvent system is always determined by Thin Layer Chromatography (TLC) analysis before running the column.
-
Spot your crude free base on a TLC plate (use the same stationary phase as your intended column).
-
Develop the plate in various solvent mixtures. Good starting points for a benzylamine derivative are Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Add your modifier! Remember to add 1% TEA (or other base) to your test solvents if you are using a standard silica TLC plate.
-
Aim for an Rf value (Retention factor) of 0.25 - 0.35 for your desired compound. This Rf value generally translates well to a preparative column, ensuring good separation without excessively long run times.
Q: After purification, how do I convert the pure free base back to the hydrochloride salt?
A: Converting the pure amine back to its hydrochloride salt is often desirable for stability and handling.
-
Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.[11]
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Standard Operating Protocol: Complete Purification Workflow
This protocol consolidates the entire process from crude salt to pure salt.
-
Free Base Conversion: Convert the crude this compound to its free base form using Protocol 1 .
-
TLC Analysis: Determine the optimal eluent system using TLC on silica plates. A common starting system is 10% Ethyl Acetate in Hexane, with 1% Triethylamine added. Adjust the polarity to achieve an Rf of ~0.3 for the product.
-
Column Preparation:
-
Select an appropriate size column and dry-pack it with silica gel.[12]
-
Wet the silica by flushing with the initial, least polar eluent (e.g., Hexane with 1% TEA). Do not let the column run dry.
-
-
Sample Loading:
-
Prepare the crude free base for dry loading as described in the Troubleshooting Guide (Q3).
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin protective layer of sand on top.[10]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution using the solvent system determined by TLC. Apply gentle positive pressure ("flash" chromatography) to maintain a steady flow rate.
-
If impurities are close to the product spot on TLC, a gradient elution may be necessary. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., start with 5% EtOAc in Hexane and gradually increase to 20% EtOAc).
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent and TEA using a rotary evaporator.
-
(Optional) Salt Formation: Convert the purified free base back to its hydrochloride salt if required, following the procedure in the FAQ section.
References
-
Choosing Stationary Phase Column Chromatography - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016). ACS Publications. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.).
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016). PubMed. [Link]
-
Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016). Analytical Chemistry (ACS Publications). [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]
-
Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. (2013). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Advice on column chromatography. (2022). Reddit. [Link]
-
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. (2009). ResearchGate. [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. [Link]
-
Hydrochloride salt of amine. (2023). Reddit. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]
-
Evaluating Impurities in Drugs (Part II of III). (2021). Pharmaceutical Technology. [Link]
-
2-Fluoro-N-methylbenzylamine. (n.d.). PubChem. [Link]
-
2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. [Link]
-
2-Fluoro-3-methylbenzoic acid. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Fluoro-3-methylbenzylamine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical scaffold. Our goal is to provide practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Synthetic Challenge
2-Fluoro-3-methylbenzylamine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. The presence of the fluorine atom can significantly modulate properties like metabolic stability and binding affinity. However, the electron-withdrawing nature of fluorine and its position on the aromatic ring can present unique challenges during synthesis. The most common and versatile route to this class of compounds is the reductive amination of the corresponding aldehyde, 2-Fluoro-3-methylbenzaldehyde. This guide will focus primarily on optimizing this pathway, addressing common issues from low yields to complex purification.
Core Workflow: Reductive Amination
The fundamental transformation involves two key steps that are often performed in a single pot:
-
Imine Formation: Reaction of 2-Fluoro-3-methylbenzaldehyde with an amine (e.g., ammonia, a primary or secondary amine) to form an iminium ion intermediate. This step is typically acid-catalyzed and reversible.
-
Reduction: In-situ reduction of the iminium ion to the corresponding amine using a suitable hydride-based reducing agent.
This process, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity.
Caption: General workflow for one-pot reductive amination synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting aldehyde. What went wrong?
This is a common issue often traced back to the initial imine formation step. The equilibrium may not favor the imine, or the subsequent reduction may be inefficient.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The reaction between the aldehyde and amine is an equilibrium. The presence of water, produced during imine formation, can push the equilibrium back to the starting materials.
-
Solution A - Anhydrous Conditions: Ensure you are using anhydrous solvents and glassware. The presence of water can hinder imine formation and may also react with some reducing agents.[1]
-
Solution B - Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester the water formed, driving the equilibrium towards the imine product.[2]
-
Solution C - pH Adjustment: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[3] Adding a catalytic amount of acetic acid can significantly improve the rate of imine formation, especially with less nucleophilic amines.
-
-
Premature Aldehyde Reduction: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine.[3][4]
-
Solution: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion, leading to cleaner reactions and higher yields.[3][6]
-
-
Reagent Degradation: Hydride reducing agents, particularly STAB, can be sensitive to moisture and degrade over time.[4]
-
Solution: Use freshly opened bottles of the reducing agent or store it properly in a desiccator.
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: I'm observing a significant amount of a double-alkylation byproduct (tertiary amine). How can I prevent this?
This occurs when the newly formed secondary amine product is more nucleophilic than the starting amine and reacts with another molecule of the aldehyde, leading to a second reductive amination event.
Possible Causes & Solutions:
-
Stoichiometry: Using an excess of the starting amine can statistically favor the formation of the desired primary or secondary amine.
-
Solution: Use a larger excess of the amine nucleophile (e.g., 2-10 equivalents), especially when using ammonia or a simple primary amine.
-
-
Reaction Conditions: Allowing the reaction to proceed for too long or at elevated temperatures can promote the formation of byproducts.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. Running the reaction at a lower temperature (e.g., 0°C) can also improve selectivity.
-
Question 3: The purification of my final product is difficult due to persistent impurities. What are my options?
Purification can be challenging, especially if byproducts have similar polarities to the desired amine.
Possible Causes & Solutions:
-
Co-eluting Impurities in Chromatography: The starting aldehyde and the product amine can sometimes have similar Rf values.
-
Solution A - Optimize Chromatography: Screen different solvent systems for column chromatography. A common mobile phase is a gradient of methanol in dichloromethane (DCM). Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve peak shape and separation for amines by preventing tailing on silica gel.
-
Solution B - Acid-Base Extraction: Amines are basic and can be selectively extracted. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities (like the starting aldehyde or alcohol byproduct) in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best for synthesizing 2-Fluoro-3-methylbenzylamine derivatives?
The "best" agent depends on your specific substrate and desired reaction conditions. Here is a comparison of the most common choices.
| Reducing Agent | Typical Solvents | Key Advantages | Considerations/Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[4] | Mild and selective; reduces iminium ions much faster than aldehydes/ketones.[7] Ideal for one-pot reactions.[6] | Moisture sensitive; not compatible with protic solvents like methanol.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH)[4] | Stable in mildly acidic conditions required for imine formation.[3] Can be used in a one-pot procedure.[5] | Highly toxic; generates toxic HCN gas upon contact with strong acid.[5] Waste disposal requires care. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH)[4] | Inexpensive, readily available, and environmentally friendly.[8] | Less selective; can reduce the starting aldehyde.[3][8] Best used in a two-step procedure where the imine is pre-formed before adding NaBH₄.[4] |
Q2: How does the 2-fluoro substituent affect the reactivity of the aldehyde?
The fluorine atom is strongly electron-withdrawing. Its presence on the aromatic ring makes the carbonyl carbon of 2-fluoro-3-methylbenzaldehyde more electrophilic. This can increase the rate of the initial nucleophilic attack by the amine to form the imine intermediate. However, the overall electronic properties of fluorinated substrates can sometimes lead to unexpected side reactions or stability issues.[9][10]
Q3: Are there alternative synthetic routes besides reductive amination?
Yes, another common method is catalytic hydrogenation . This route typically involves:
-
Synthesis of an intermediate: Converting 2-fluoro-3-methylbenzonitrile to the corresponding amine via reduction, or converting the aldehyde to an oxime followed by reduction.
-
Hydrogenation: Using a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) and a hydrogen source (e.g., H₂ gas, ammonium formate) to reduce the nitrile or oxime to the primary amine.[11][12]
This method is often used in large-scale industrial preparations and can be very clean and high-yielding. However, it requires specialized hydrogenation equipment and careful handling of catalysts.
Q4: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes) to separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. The amine product is typically more polar than the aldehyde and will have a lower Rf. Staining with ninhydrin can help visualize primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting material mass peaks and the appearance of the product mass peak.
Experimental Protocol: General Procedure for Reductive Amination using STAB
This is a general guideline and may require optimization for specific substrates.
-
Setup: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-methylbenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq). If you are synthesizing the primary benzylamine, a source of ammonia like ammonium acetate can be used.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS. For less reactive amines, adding a catalytic amount of acetic acid (0.1 eq) may be beneficial.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product as required, typically by silica gel column chromatography.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (2018). ResearchGate. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). Chem Sci Trans. [Link]
- Preparation method of 2-amino-3-fluoropyridine.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Method for preparing benzyl amine by catalytic hydrogenation.
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][5]-Proton Shift Reaction.(1) Scope and Limitations. (1996). Journal of Organic Chemistry. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
-
Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology. [Link]
-
Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. eScholarship.org. [Link]
- Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
- Preparation method of 2-fluoro-3-bromo-benzylamine.
-
Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry. [Link]
- Process for the preparation of benzylamine salts.
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- 5. Sodium cyanoborohydride [organic-chemistry.org]
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- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 12. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
Resolving Impurities in 2-Fluoro-3-methylbenzylamine Hydrochloride: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with 2-Fluoro-3-methylbenzylamine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, its purity is paramount. This document provides a structured, in-depth approach to identifying, understanding, and resolving common impurity issues through a practical question-and-answer format, grounded in established analytical and purification principles.
Section 1: Impurity Profiling and Identification
The first step in resolving any purity issue is to understand the nature of the impurity itself. This section addresses the most common questions regarding the detection and characterization of unknown species in your sample.
Q1: My initial analysis (e.g., HPLC, TLC) shows one or more unexpected peaks. What are the likely impurities in my 2-Fluoro-3-methylbenzylamine HCl sample?
A1: Impurities in benzylamine derivatives typically arise from three main sources: the synthetic route, subsequent degradation, or interaction with the environment. Based on the common synthesis pathways (e.g., reduction of 2-fluoro-3-methylbenzonitrile), the most probable impurities are:
-
Starting Material: Unreacted 2-fluoro-3-methylbenzonitrile or 2-fluoro-3-methylbenzaldehyde.
-
Over-alkylation Products: Dibenzylamine derivatives, where a second molecule of the benzyl group has reacted with the primary amine.
-
Oxidation/Degradation Products: The corresponding imine (from oxidation) or 2-fluoro-3-methylbenzaldehyde (from hydrolysis of the imine).[1] Benzylamines are known to be susceptible to oxidation, especially when exposed to air.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., Methanol, Toluene, THF).
-
By-products from Synthesis: If the synthesis involves reduction of a nitrile, incomplete reduction could lead to corresponding amide intermediates.
Table 1: Common Potential Impurities and Their Characteristics
| Impurity Class | Example Structure/Name | Likely Source | Analytical Notes |
| Starting Material | 2-Fluoro-3-methylbenzonitrile | Incomplete reaction | Less polar than the amine; shorter retention time in RPLC. |
| Oxidation Product | 2-Fluoro-3-methylbenzaldehyde | Air exposure, moisture | Can be identified by GC-MS. May react further.[1][2] |
| Dimerization/Side Product | Bis(2-fluoro-3-methylbenzyl)amine | Side reaction during synthesis | Higher molecular weight; longer retention time in RPLC. |
| Solvent-Related | N-formyl derivative | Reaction with formic acid (if used in HPLC) | Adduct formation visible in MS. |
| Degradation | 2-Fluoro-3-methylbenzyl alcohol | Hydrolysis of intermediates | Can be detected by GC-MS or HPLC. |
Q2: What is the best analytical workflow to identify an unknown impurity?
A2: A multi-technique approach is most effective for unambiguous identification. The recommended workflow is outlined below. This systematic process ensures that you gather orthogonal data, leading to a confident structural elucidation.
Caption: Workflow for Impurity Identification.
-
Step 1: High-Performance Liquid Chromatography (HPLC-UV): This is the primary tool for quantifying purity and establishing the relative retention time (RRT) of impurities.[3][4] A good starting point is a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure the amine is protonated and gives a good peak shape).
-
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical step for obtaining the molecular weight of the impurity. This information immediately narrows down the possibilities.
-
Step 3: Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile or semi-volatile impurities like residual solvents or low-molecular-weight by-products such as benzaldehyde.[5][6] Derivatization may sometimes be necessary for polar amines to improve peak shape.[7]
-
Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant quantity (>5%), ¹H and ¹³C NMR are invaluable for confirming the exact structure, including the position of substituents.[8][9][10] Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[11]
Section 2: Troubleshooting and Purification Protocols
Once an impurity has been identified, the next step is to remove it. This section provides detailed, step-by-step protocols for common purification challenges.
Q3: My sample contains small amounts of less polar impurities (e.g., unreacted starting material). What is the most effective purification method?
A3: For removing less polar impurities from a polar hydrochloride salt, recrystallization is the most efficient and scalable method. The principle is to find a solvent system where the desired salt has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains soluble at all temperatures.
Protocol: Recrystallization of 2-Fluoro-3-methylbenzylamine HCl
-
Solvent Screening:
-
Test the solubility of your impure sample in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, water).
-
The ideal solvent will dissolve the compound when hot but allow it to crash out upon cooling. For amine hydrochlorides, polar protic solvents like alcohols are often a good starting point.[12]
-
-
Procedure:
-
Place the impure hydrochloride salt in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) portion-wise until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Validation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Self-Validation: Re-analyze the purified sample by HPLC to confirm the removal of the target impurity and assess the final purity.
-
Q4: The impurity is structurally very similar and close in polarity to my product, making recrystallization ineffective. What should I do?
A4: When impurities have similar polarity, column chromatography is the preferred method. However, chromatographing polar amine salts on standard silica gel can be problematic due to strong, irreversible binding. The key is to either use the freebase form or a modified stationary phase.
Sources
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling the Synthesis of 2-Fluoro-3-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzylamine Hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers and process chemists may encounter when scaling this synthesis from the lab to pilot plant or full production. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and overcome common challenges.
I. Overview of the Synthetic Pathway
The most common and industrially viable route to 2-Fluoro-3-methylbenzylamine is the reduction of the corresponding nitrile, 2-Fluoro-3-methylbenzonitrile. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
The primary challenges in scaling up this synthesis revolve around two key areas: the reduction of the nitrile and the crystallization of the final hydrochloride salt. This guide is structured to address potential issues in both of these critical stages.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Nitrile Reduction Step
The reduction of 2-Fluoro-3-methylbenzonitrile to the corresponding primary amine is a critical step where several challenges can arise during scale-up. The two most common industrial methods are catalytic hydrogenation and reduction with borane dimethyl sulfide (BMS).
A. Challenges with Catalytic Hydrogenation
Catalytic hydrogenation is an atom-economical and clean method, but it is not without its challenges, particularly concerning reaction selectivity and catalyst performance.
Q1: My reaction is stalling or showing low conversion. What are the likely causes and how can I troubleshoot this?
A1: Stalled or incomplete hydrogenation reactions are common when scaling up. The root cause often lies with the catalyst's activity or mass transfer limitations.
-
Catalyst Activity:
-
Quality and Handling: Ensure you are using a fresh, high-quality catalyst (e.g., Palladium on Carbon, Raney Nickel). Catalysts can deactivate over time through oxidation or improper storage.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Sulfur and halide impurities are notorious catalyst poisons. Consider pre-treating your starting material or using a higher catalyst loading.
-
Product Inhibition: In some cases, the amine product can adsorb to the catalyst surface and inhibit the reaction. Using a more polar solvent like ethanol or adding a small amount of acetic acid can sometimes mitigate this by protonating the amine and reducing its affinity for the catalyst surface.[1]
-
-
Mass Transfer Limitations:
-
Agitation: On a larger scale, ensuring efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is crucial. If agitation is poor, the reaction will be starved of hydrogen at the catalyst surface. Increase the agitation rate and ensure the reactor design promotes good solid suspension.
-
Hydrogen Pressure: While lab-scale reactions might proceed at low hydrogen pressures (e.g., balloon), scale-up often requires higher pressures to increase hydrogen solubility in the reaction medium and drive the reaction forward.
-
Q2: I am observing significant formation of the secondary amine impurity, bis(2-fluoro-3-methylbenzyl)amine. How can I suppress this side reaction?
A2: The formation of secondary amines is the most common and problematic side reaction during nitrile hydrogenation. It occurs when the intermediate imine reacts with the primary amine product before it is fully reduced.
-
Mechanism of Secondary Amine Formation:
Caption: Pathway for secondary amine impurity formation.
-
Control Strategies:
-
Ammonia/Ammonium Hydroxide Addition: The most effective way to suppress secondary amine formation is to add ammonia or ammonium hydroxide to the reaction mixture.[2] This shifts the equilibrium away from the formation of the secondary imine by the law of mass action.
-
Catalyst Choice: Certain catalysts are more prone to forming secondary amines. Raney Nickel and Raney Cobalt are often used in the presence of ammonia for this reason.[2][3]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.[4]
-
| Parameter | Effect on Secondary Amine Formation | Recommendation for Scale-Up |
| Ammonia/NH₄OH | Suppresses formation | Add to reaction mixture |
| Temperature | Higher temps can increase formation | Operate at the lowest effective temperature |
| H₂ Pressure | Higher pressure favors primary amine | Increase hydrogen pressure |
| Catalyst | Catalyst dependent | Screen catalysts (e.g., Raney Ni, Pd/C) |
B. Challenges with Borane Dimethyl Sulfide (BMS) Reduction
BMS is a powerful and selective reducing agent for nitriles, but its use at scale requires careful management of its reactivity and byproducts.
Q1: The reaction is highly exothermic and difficult to control during the BMS addition. How can I manage the thermal risk?
A1: The reduction of nitriles with borane reagents is indeed highly exothermic and poses a significant thermal runaway risk if not properly controlled.[5]
-
Thermal Hazard Assessment: Before scaling up, it is imperative to perform reaction calorimetry studies (e.g., using a tool like the TSu or Phi-TEC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.[6]
-
Control Strategies:
-
Slow, Controlled Addition: Add the BMS solution at a slow, controlled rate, ensuring that the rate of heat generation does not exceed the reactor's cooling capacity.[7]
-
Adequate Cooling: Use a reactor with sufficient cooling capacity. Ensure the heat transfer fluid is at a low enough temperature and the flow rate is adequate.
-
Semi-Batch Operation: A semi-batch process, where the BMS is added over time to the nitrile solution, is the standard and safest approach for scale-up.
-
Q2: The work-up procedure is problematic. I'm having trouble breaking down the amine-borane complex and dealing with the dimethyl sulfide (DMS) odor.
A2: The work-up of borane reductions is a multi-step process that needs to be carefully managed.
-
Quenching Excess Reagent: After the reaction is complete, there will be unreacted BMS. This is typically quenched by the slow, controlled addition of methanol at a low temperature (e.g., 0 °C). This reaction generates hydrogen gas, so adequate venting and an inert atmosphere are essential.[8]
-
Hydrolysis of the Amine-Borane Complex: The initial product of the reduction is a stable amine-borane complex.[9] This complex must be hydrolyzed to liberate the free amine. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.
-
Managing Dimethyl Sulfide (DMS):
-
Odor: DMS has a very low odor threshold and is unpleasant. All operations should be conducted in a well-ventilated area or a closed system.
-
Scrubbing: Vent lines from the reactor should be passed through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) to neutralize the DMS odor.
-
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helgroup.com [helgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Borane Reagents [organic-chemistry.org]
Technical Support Center: Managing 2-Fluoro-3-methylbenzylamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Fluoro-3-methylbenzylamine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-tested techniques required to successfully manage the moisture sensitivity of this compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in your laboratory work.
Understanding the Challenge: Why is an Amine Hydrochloride Salt Moisture-Sensitive?
Amine hydrochloride salts, like this compound, are the products of reacting a basic amine with hydrochloric acid. This conversion to a salt form is often done to improve the compound's solubility, particularly in aqueous media, and to enhance its stability for storage.[1] However, the ionic nature of the salt, which makes it more water-soluble, also makes it prone to hygroscopicity—the tendency to absorb moisture from the surrounding atmosphere.[2]
The absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual weight of the active reagent will be less than the measured weight, leading to errors in molar calculations.[3]
-
Physical Changes: The solid may become sticky, clump together, or even fully dissolve into a liquid, making it difficult to handle and weigh accurately.[2]
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity of the reagent and the integrity of your experiment.[4]
-
Reaction Inhibition: In moisture-sensitive reactions, the water carried by the reagent can quench catalysts or react with other sensitive starting materials, leading to low or no yield.[5]
This guide will equip you with the necessary protocols to mitigate these risks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I've just received a new bottle of this compound. How should I store it?
Proper storage from the moment of receipt is the first and most critical step in managing moisture sensitivity.
Answer:
Upon receipt, the compound should be stored in a cool, dry, and dark place.[6] The storage container should be kept tightly sealed.[7][8] For long-term storage, or if your laboratory environment has high humidity, we recommend placing the manufacturer's bottle inside a secondary container, such as a desiccator cabinet or a sealed bag with desiccant pouches.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | For highly sensitive applications, storing under an inert atmosphere minimizes exposure to both moisture and oxygen. |
| Container | Tightly Sealed Original Container | Prevents ambient moisture from entering. |
| Secondary Containment | Desiccator or Sealed Bag with Desiccant | Provides an additional barrier against moisture, especially when the primary container is opened. |
FAQ 2: My this compound appears clumpy and difficult to weigh. What should I do?
Clumping is a clear indication that the compound has absorbed moisture.
Answer:
If the material is only slightly clumpy, you may still be able to use it, but you should take steps to dry it first. If the material has become a paste or liquid, it is severely compromised, and using it is not recommended as the purity and concentration are unknown.
Troubleshooting Protocol for Clumped Reagent:
-
Assess the Extent: If there are only a few small clumps, you can gently break them up with a clean, dry spatula inside a glovebox or under a stream of inert gas.[2]
-
Drying Procedure: For a more thorough drying, the compound can be dried under high vacuum for several hours. Gentle heating can be applied, but this should be done with caution to avoid decomposition. Always consult the material's safety data sheet (SDS) for thermal stability information.
-
Re-evaluation: After drying, observe the material's appearance. It should be a free-flowing solid.
-
Consider a Stock Solution: If you frequently encounter this issue, consider preparing a stock solution of the entire bottle's contents in a suitable anhydrous solvent. This solution can then be stored under an inert atmosphere and dispensed as needed.[3]
FAQ 3: What is the best way to handle and dispense the solid reagent for an experiment?
Minimizing exposure to the atmosphere is key during handling.
Answer:
The ideal environment for handling this compound is inside a glovebox with a controlled inert atmosphere.[9] If a glovebox is not available, you can use a "glove bag" or employ techniques that utilize a positive pressure of an inert gas like argon or nitrogen.
Experimental Workflow for Dispensing the Reagent:
Caption: Workflow for weighing a moisture-sensitive solid.
FAQ 4: I need to make a solution of this compound. What solvents are recommended, and how should I prepare the solution?
Solvent choice and preparation are critical for maintaining the integrity of your reagent.
Answer:
You should always use anhydrous solvents for preparing solutions of moisture-sensitive compounds, especially if the downstream application is also moisture-sensitive. The choice of solvent will depend on the specific reaction, but common choices for amine hydrochlorides include anhydrous alcohols (e.g., ethanol, methanol) or polar aprotic solvents (e.g., DMF, DMSO), depending on the required solubility.
Protocol for Preparing a Solution:
-
Glassware Preparation: All glassware must be thoroughly dried before use. This is typically achieved by oven-drying at >120°C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas.[10]
-
Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent or passing it through a column of activated molecular sieves).[9]
-
Dissolution: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the anhydrous solvent to the flask containing the weighed this compound via a dry syringe or cannula.[10]
-
Storage of the Solution: If the solution is not for immediate use, it should be stored in a tightly sealed flask with a septum, under a positive pressure of inert gas, and in a cool, dark place.
FAQ 5: My reaction is failing, and I suspect moisture contamination from the this compound. How can I confirm this and what can I do?
A failed reaction requires systematic troubleshooting.
Answer:
If you suspect moisture contamination, it's important to systematically rule out other potential causes.
Troubleshooting Logic for Failed Reactions:
Caption: Decision tree for troubleshooting a failed reaction.
Corrective Actions:
-
Use a Fresh Source: The most straightforward approach is to repeat the experiment using a new, unopened bottle of the reagent.
-
Implement Stricter Anhydrous Techniques: Review your entire experimental procedure, from glassware preparation to reagent transfer, to ensure that all sources of moisture are eliminated.[5]
-
Analytical Verification: If the problem persists and you have the capability, you can perform a Karl Fischer titration on the reagent to quantify its water content.
By following these guidelines, you can effectively manage the moisture sensitivity of this compound, ensuring the accuracy, reproducibility, and success of your experiments.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Tai, Y. et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1369. Retrieved from [Link]
- Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
Sources
- 1. 2-Fluoro-3-methylbenzylamine CAS#: 93071-80-8 [chemicalbook.com]
- 2. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1207726-86-0|2-Fluoro-3-(N-methylbenzamido)benzoic acid|BLD Pharm [bldpharm.com]
- 8. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Fluoro-N-methylbenzylamine | 90389-84-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Solvent Selection for Benzylamine Extraction and Purification
Welcome to the technical support center for the efficient extraction and purification of benzylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the fundamental principles behind solvent selection and troubleshooting, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the liquid-liquid extraction of benzylamine?
When selecting a solvent for the liquid-liquid extraction of a basic compound like benzylamine, several factors are paramount to ensure high recovery and purity:
-
Solubility: The solvent must readily dissolve the neutral (free base) form of benzylamine. Benzylamine is miscible with ethanol and diethyl ether, very soluble in acetone, and soluble in benzene and chloroform.[1][2][3]
-
Immiscibility with Water: For aqueous-organic extractions, the organic solvent must be immiscible with water to allow for phase separation.
-
Selectivity: The solvent should ideally not dissolve impurities present in the crude reaction mixture.
-
Density: The density difference between the organic and aqueous phases influences the ease of separation. For instance, dichloromethane is denser than water and will form the bottom layer, while diethyl ether is less dense and will be the top layer.
-
Volatility: A lower boiling point allows for easy removal of the solvent by rotary evaporation after extraction.
-
Safety: The toxicity, flammability, and environmental impact of the solvent are crucial considerations.[4][5][6][7][8]
Q2: How does acid-base chemistry drive the extraction of benzylamines?
Acid-base extraction is a powerful technique for separating basic compounds like benzylamines from acidic or neutral impurities.[9][10][11] The underlying principle is the reversible conversion of the water-insoluble free base into a water-soluble salt.[10][12]
-
Protonation: By washing the organic layer containing the crude benzylamine with a dilute aqueous acid (e.g., hydrochloric acid), the basic amine is protonated to form its corresponding ammonium salt.[10][12][13] This salt is ionic and therefore preferentially dissolves in the aqueous phase.[10][12]
-
Separation: The aqueous layer containing the benzylammonium salt can then be separated from the organic layer, which retains the neutral and acidic impurities.[11]
-
Deprotonation (Liberation): To recover the benzylamine, the acidic aqueous layer is basified with a strong base like sodium hydroxide (NaOH) until the pH is sufficiently high (typically pH 9-10) to deprotonate the ammonium salt, regenerating the neutral, water-insoluble benzylamine.[9][13]
-
Back-Extraction: The liberated benzylamine can then be extracted back into a fresh portion of an organic solvent.[13]
Q3: I am trying to remove an excess of benzylamine from my reaction mixture. What is the most effective strategy?
Removing unreacted benzylamine is a common purification challenge. Several methods can be employed, with the choice depending on the properties of your desired product.
-
Acidic Wash: If your product is not basic and is stable to acidic conditions, a simple wash with dilute aqueous acid (e.g., 1M HCl) will protonate the excess benzylamine, transferring it to the aqueous layer for easy removal.[14]
-
pH-Controlled Extraction: For more sensitive applications where the product may also have basic properties, a carefully controlled pH extraction can be effective. Since the pKa of the benzylammonium ion is around 9.34, adjusting the pH of the aqueous phase to a value between the pKa of your product and that of benzylamine can achieve selective extraction.[1][14]
-
Vacuum Distillation: Benzylamine has a relatively high boiling point (185 °C), but it can be removed under reduced pressure at a lower temperature, which can be beneficial if your product is heat-sensitive.[14]
-
Chromatography: If other methods fail, column chromatography can be used to separate benzylamine from your product.[14][15]
Troubleshooting Guide
Issue 1: Emulsion formation during liquid-liquid extraction.
Q: I am observing a stable emulsion at the interface of my aqueous and organic layers, making separation impossible. What can I do?
A: Emulsion formation is a common problem, especially when dealing with crude reaction mixtures containing surfactants or fine particulates. Here’s how to address it:
-
"Break" the Emulsion:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can often break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components in the aqueous layer.
-
Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
-
Prevent Future Emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Solvent Choice: Some solvents are more prone to emulsion formation than others. If the problem persists, consider switching to a different extraction solvent.
-
Issue 2: Low recovery of benzylamine after acid-base extraction.
Q: After performing an acid-base extraction, my final yield of benzylamine is very low. What are the potential causes?
A: Low recovery can stem from several issues in the extraction workflow.
-
Incomplete Protonation/Deprotonation:
-
Insufficient Acid/Base: Ensure you are using a sufficient molar excess of acid during the initial extraction and base during the final liberation step to drive the reactions to completion.
-
Inadequate Mixing: Ensure thorough mixing of the two phases to maximize the surface area for the acid-base reaction to occur.
-
-
Incomplete Extraction:
-
Multiple Extractions: A single extraction is often insufficient to transfer all of the material from one phase to another. Perform multiple extractions with smaller volumes of the extracting solvent for higher efficiency.
-
-
Product Loss During Workup:
-
Premature Basification: Ensure the initial acidic aqueous extracts are combined before basification.
-
Solubility in the Aqueous Phase: Even in its neutral form, benzylamine has some solubility in water.[2] Back-extracting with an organic solvent is crucial for recovery.
-
Issue 3: My purified benzylamine is still contaminated with a neutral impurity.
Q: I have performed an acid-base extraction, but my benzylamine is still contaminated with a neutral starting material. How can I improve the purity?
A: While acid-base extraction is excellent for removing acidic and basic impurities, neutral compounds will remain in the organic phase with your target compound.
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate benzylamine from less polar neutral impurities.[15]
-
Distillation: If there is a significant difference in the boiling points of benzylamine and the neutral impurity, fractional distillation under reduced pressure can be an effective purification method.[16]
-
Recrystallization: If your benzylamine is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent can be a powerful purification technique.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of Benzylamine
This protocol outlines the separation of benzylamine from a neutral impurity.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the acidic extraction (steps 2 and 3) on the organic layer two more times, combining all aqueous extracts. The organic layer now contains the neutral impurity and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 5M aqueous NaOH with stirring until the solution is strongly basic (pH > 10, check with pH paper). A cloudy precipitate of benzylamine should form.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and add a fresh portion of the organic solvent. Shake to extract the neutral benzylamine into the organic layer.
-
Isolate Product: Drain the organic layer. Repeat the back-extraction with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified benzylamine.
Protocol 2: Troubleshooting Emulsion Formation
-
Transfer: Carefully transfer the entire mixture (both layers and the emulsion) from the separatory funnel to a beaker.
-
Brine Addition: While stirring, slowly add a saturated aqueous solution of NaCl (brine). Often, this will cause the layers to separate.
-
Return to Funnel: Once the layers have separated, carefully pour the mixture back into the separatory funnel and proceed with the separation.
-
Alternative - Filtration: If brine addition is ineffective, set up a funnel with a small plug of glass wool or a thin pad of Celite. Filter the entire mixture through the funnel. The physical disruption can break the emulsion.
Data Presentation
Table 1: Solubility of Benzylamine in Common Solvents
| Solvent | Solubility |
| Water | Miscible[2] |
| Ethanol | Miscible[1][3] |
| Diethyl Ether | Miscible[1][3] |
| Acetone | Very Soluble[1][3] |
| Benzene | Soluble[1][3] |
| Chloroform | Soluble[1][3] |
Table 2: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Immiscible with Water? |
| Diethyl Ether | 34.6 | 0.713 | Yes |
| Dichloromethane | 39.6 | 1.327 | Yes |
| Ethyl Acetate | 77.1 | 0.902 | Yes |
| Toluene | 110.6 | 0.867 | Yes |
| Hexanes | ~69 | ~0.655 | Yes |
Visualizations
Caption: Decision tree for breaking emulsions.
Safety Precautions
Working with benzylamines and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat. [4][6][7][8]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [4][5][7][8]* Ignition Sources: Keep flammable solvents away from open flames, hot plates, and other potential ignition sources. [4][7][8]* Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. [4]* Material Safety Data Sheets (MSDS): Always consult the MSDS for each chemical before use to be fully aware of its hazards and handling procedures. [8]
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Benzylamine - Wikipedia. Retrieved from [Link]
-
Benzylamine | C6H5CH2NH2. PubChem. Retrieved from [Link]
-
Acid–base extraction - Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 22). YouTube. Retrieved from [Link]
-
Isolation (Recovery) of amines. University of Alberta. Retrieved from [Link]
-
How to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Quora. Retrieved from [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. Retrieved from [Link]
- Qiu, J., Yin, J., Yang, J., & Li, C. (2014). Study on Purification Technology of Benzylamine from Fermentation Broth.
-
Safety Data Sheet: Benzylamine. Carl ROTH. Retrieved from [Link]
-
How to separate a mixture of benzylamine, benzoic acid, and phenyl benzoate. Quora. Retrieved from [Link]
- Preparation of benzylamine. (1961). Google Patents.
-
What is happening to my benzylamine?. Reddit. Retrieved from [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2018). MDPI. Retrieved from [Link]
- Process for the preparation of benzylamine salts. (1998). Google Patents.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2020). ACS Publications. Retrieved from [Link]
-
How to purify Benzylamine?. Reddit. Retrieved from [Link]
-
Process for producing benzylamines. (1991). European Patent Office. Retrieved from [Link]
-
Separation of Benzylamine and Benzamide mixture. Reddit. Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
-
The Gabriel Synthesis of Benzylamine. (1977). ResearchGate. Retrieved from [Link]
-
Safe Work Instructions for Working With Solvents. Retrieved from [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.dal.ca [cdn.dal.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.ualberta.ca [chem.ualberta.ca]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
minimizing degradation of 2-Fluoro-3-methylbenzylamine hydrochloride during reactions
Welcome to the technical support center for 2-Fluoro-3-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during its use in chemical synthesis. Our focus is on minimizing degradation and maximizing reaction efficiency.
Part 1: General Handling and Storage
Proper handling and storage are the first line of defense against degradation. This compound is a stable compound when handled correctly, but its reactivity can also make it susceptible to degradation under improper conditions.
FAQ 1: What are the optimal storage conditions for this compound?
Answer: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Ideally, store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time, although this is not strictly necessary for short-term storage. Protect it from moisture, as the hydrochloride salt is hygroscopic. Avoid storing it near strong oxidizing agents or strong bases.[1]
FAQ 2: I've noticed a discoloration of the solid material. Is it still usable?
Answer: Discoloration (e.g., turning yellow or brown) can be an indicator of degradation, possibly due to oxidation or exposure to impurities. While slight discoloration may not significantly impact some reactions, it is a sign that the material is no longer of the highest purity. We recommend performing a purity check (e.g., by NMR or LC-MS) before use in a critical reaction. For best results, use material that is a white to off-white solid.
Part 2: Troubleshooting Degradation in Amide Synthesis
Amide bond formation is a common application for this amine. However, as a hydrochloride salt, its direct use can lead to complications and potential degradation if not handled correctly.
Question: I am attempting to couple this compound with a carboxylic acid using a standard coupling reagent (e.g., HATU, HBTU), but I am getting very low yields and multiple side products. What is causing this and how can I fix it?
Answer: The primary issue is likely the acidic nature of the amine hydrochloride. The protonated ammonium salt is not nucleophilic and thus will not react with the activated carboxylic acid. To achieve a successful coupling, you must first liberate the free amine.
Troubleshooting Protocol:
-
Free-Basing the Amine: Before adding the amine to the reaction mixture, it must be neutralized. This can be done in one of two ways:
-
In-situ Neutralization: Add a non-nucleophilic organic base to the reaction mixture. A common choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 2 equivalents of the base: one to neutralize the hydrochloride salt and one to act as the acid scavenger for the coupling reaction itself.
-
Aqueous Workup: Dissolve the amine hydrochloride in a minimal amount of water, make the solution basic with an inorganic base (e.g., NaHCO₃ or a dilute NaOH solution), and then extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and use the solution of the free amine directly in the coupling reaction. This method is preferred if you suspect your reaction is sensitive to the presence of tertiary amine salts.
-
-
Choice of Coupling Reagent: While HATU and HBTU are generally effective, ensure they are not degrading your starting material.[3] If you continue to see side products after free-basing the amine, consider a different class of coupling agent, such as a carbodiimide (e.g., DCC or EDC) with an additive like HOBt.
-
Reaction Temperature: Amide couplings are typically run at room temperature. If you are heating the reaction, be aware that elevated temperatures can sometimes lead to side reactions or degradation of sensitive substrates.
Data Summary: Recommended Bases for In-Situ Neutralization
| Base | pKa of Conjugate Acid | Equivalents Recommended | Notes |
| Triethylamine (TEA) | ~10.7 | 2.0 - 2.2 | Can sometimes cause side reactions with highly activated esters. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | 2.0 - 2.2 | Sterically hindered and less nucleophilic than TEA, often a better choice. |
| N-Methylmorpholine (NMM) | ~7.4 | 2.0 - 2.2 | A weaker base, can be useful for sensitive substrates. |
Troubleshooting Workflow for Amide Coupling
Caption: Decision-making workflow for troubleshooting low yields in amide coupling reactions involving amine hydrochlorides.
Part 3: Troubleshooting Degradation in Reductive Amination
Reductive amination is another key reaction for this amine, used to form secondary amines from aldehydes or ketones. The choice of reducing agent and control of reaction conditions are critical to prevent degradation.
Question: I am performing a reductive amination with this compound and an aldehyde, but the reaction is incomplete, and I am observing byproducts. What could be the problem?
Answer: Similar to amide coupling, the amine hydrochloride must be neutralized for the initial imine formation to occur. Additionally, the choice and timing of the reducing agent addition are crucial to prevent unwanted side reactions.
Troubleshooting Protocol:
-
Ensure Imine Formation: The first step of a reductive amination is the formation of an imine (or iminium ion). This requires the free amine.
-
Neutralization: If you are starting with the hydrochloride salt, add 1 equivalent of a base (like TEA or DIPEA) to liberate the free amine.[4]
-
pH Adjustment: The reaction is often mildly acidic to promote imine formation. A catalytic amount of acetic acid can be beneficial.[5] However, strongly acidic conditions can inhibit the reaction.
-
-
Choice of Reducing Agent: The stability of the imine and the potential for side reactions dictate the best reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild enough not to reduce the aldehyde starting material and can be added directly to the mixture of the amine and aldehyde ("direct" or "in-situ" reductive amination).[6] It is sensitive to water and not ideal for use in methanol.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is stable in protic solvents like methanol.[6] It is effective at reducing the iminium ion but is less reactive towards ketones and aldehydes at neutral pH.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce aldehydes and ketones.[6] If using NaBH₄, it is critical to first allow sufficient time for the imine to form before adding the reducing agent (the "indirect" method).[6] Adding it too early will simply reduce your aldehyde to the corresponding alcohol.
-
-
Potential Degradation Pathways:
-
Over-reduction: Using a harsh reducing agent or excessive amounts can potentially lead to de-fluorination or other unwanted reductions on the aromatic ring, although this is less common under standard reductive amination conditions.
-
Hydrolysis: If the imine intermediate is left for too long, especially in the presence of water, it can hydrolyze back to the starting amine and aldehyde.
-
Data Summary: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild; allows for one-pot reaction; water-sensitive.[6] |
| NaBH₃CN | Methanol, Ethanol | Mild; water-stable; toxic cyanide byproduct.[6] |
| NaBH₄ | Methanol, Ethanol | Strong; requires a two-step (indirect) procedure.[6] |
Reductive Amination Workflow and Potential Pitfalls
Caption: A workflow for reductive amination highlighting the two key stages and common pitfalls that can lead to byproducts or degradation.
References
- Bansal, G., Singh, M., & Singh, S. (2008). Forced degradation studies on glipizide. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 553-560.
- Merck Millipore. (n.d.).
-
Oh, S. H., et al. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 85(15), 9887–9895. Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available from: [Link]
- Barakat, A., et al. (2012). Improved Methodology for the Preparation of Chiral Amines. Molecules, 17(12), 13893-13907.
-
Reddy, K. L., et al. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 11(48), 8344-8347. Available from: [Link]
-
Lega, S. S., et al. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 26(68), 15769-15783. Available from: [Link]
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral Thesis, University of Sassari.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride.
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Benzylamine Precursor Synthesis
Welcome to the technical support center for the synthesis of benzylamine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common issues encountered during reductive amination and related synthetic routes. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance your experimental success, from bench-scale optimization to scale-up considerations.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding catalyst loading and reaction optimization in benzylamine synthesis.
Q1: What is the primary goal of optimizing catalyst loading?
A1: The primary goal is to find the "sweet spot" that maximizes the reaction rate and selectivity towards the desired benzylamine product while minimizing catalyst cost, side-product formation, and downstream purification efforts. An optimal catalyst concentration provides a sufficient number of active sites for the reaction to proceed efficiently. However, excessively high loading can lead to diminishing returns, where the reaction rate no longer increases proportionally, and may even introduce side reactions like hydrogenolysis or decarbonylation.[1][2]
Q2: How does catalyst loading directly impact reaction kinetics?
A2: Catalyst loading directly influences the reaction rate by increasing the total number of available active sites for reactants.[2] In many cases, the reaction rate will increase with higher catalyst loading up to a certain point.[2] For the hydrogenation of benzonitrile to benzylamine, for instance, the reaction has been shown to be first order with respect to catalyst concentration in certain ranges.[3] However, beyond an optimal point, the rate may plateau as it becomes limited by other factors, such as mass transfer (the rate at which reactants reach the catalyst surface) or the concentration of other reactants.[3]
Q3: What are the most common side reactions, and how does catalyst choice influence them?
A3: The most prevalent side reaction is over-alkylation, where the newly formed benzylamine acts as a nucleophile, reacting with benzaldehyde intermediates to form dibenzylamine (a secondary amine) and, subsequently, tribenzylamine.[4][5] Another significant side product can be benzyl alcohol, formed from the reduction of benzaldehyde.[6] The choice of catalyst is critical. For example, while Raney® Ni can show high selectivity for the primary amine in the presence of ammonia, supported palladium or platinum catalysts might favor the formation of secondary/tertiary amines.[3] The acidity of the catalyst support can also play a role; a more acidic carbon support on a Pd/C catalyst has been shown to increase reaction rates, potentially by catalyzing equilibria or inhibiting diamine intermediates.[5]
Q4: I'm observing significant dibenzylamine formation. Is this an issue of catalyst loading or something else?
A4: While catalyst loading can play a role, significant dibenzylamine formation is more fundamentally an issue of reaction mechanism and conditions.[4][5] This over-alkylation occurs because the primary amine product (benzylamine) is often more nucleophilic than the ammonia used as the nitrogen source.[4] The key steps leading to this are the condensation of benzylamine with another molecule of benzaldehyde to form a secondary imine (N-benzylidenebenzylamine), which is then hydrogenated to dibenzylamine.[6][7]
To mitigate this, you should focus on:
-
Ammonia Concentration: Using a large excess of ammonia can statistically favor the reaction of benzaldehyde with ammonia over the product benzylamine.[4]
-
Reaction Temperature and Pressure: Lowering the temperature can sometimes reduce the rate of the secondary condensation reaction.
-
Catalyst Type: Some catalysts are inherently more selective. For instance, in certain systems, Ni/diatomite catalysts have shown the ability to controllably select for benzylamine or dibenzylamine by tuning H₂ pressure and ammonia concentration.[8]
Q5: What are the signs of catalyst deactivation, and what causes it?
A5: Signs of catalyst deactivation include a noticeable decrease in reaction rate over time or a complete stall of the reaction before full conversion of the starting material.[9] For heterogeneous catalysts, this can be caused by several factors:
-
Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the active sites of the catalyst. For example, chlorinated substrates can poison Ni catalysts.[1]
-
Coking/Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites and pores. This is a known issue in the hydrogenation of benzonitrile.[7][9]
-
Leaching: The active metal can dissolve from the solid support into the reaction medium, which not only deactivates the heterogeneous catalyst but also contaminates the product.[10][11][12][13] This is a particular concern for palladium catalysts.[11]
-
Sintering: At high temperatures, small metal particles on the support can agglomerate into larger ones, reducing the active surface area.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Low Yield of Benzylamine
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Catalyst Loading | Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Rationale: The reaction may be limited by the number of available catalytic sites. Increasing the catalyst concentration provides more sites for the reaction to occur, thus increasing the overall rate.[2] |
| Poor Catalyst Activity | Action: 1. Ensure the catalyst is fresh and has been handled properly under an inert atmosphere if required (e.g., Raney Ni, Pd/C).[14] 2. Test a different batch or supplier of the catalyst. 3. Consider a catalyst activation step if recommended by the manufacturer. Rationale: Catalysts can lose activity due to improper storage (oxidation) or contamination. Pyrophoric catalysts like Raney Ni are especially sensitive.[14] |
| Sub-optimal Reaction Conditions | Action: Systematically vary temperature and hydrogen pressure. Rationale: Reductive amination involves multiple equilibrium steps (imine formation) and kinetic steps (hydrogenation).[5][15] Temperature affects both equilibrium position and reaction rates. Hydrogen pressure is a key kinetic parameter for the reduction step.[3] |
| Incomplete Imine Formation | Action: 1. In an indirect reductive amination, allow more time for the initial condensation of benzaldehyde and ammonia before adding the reducing agent.[15][16] 2. Consider adding a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. Rationale: The formation of the imine intermediate is a reversible reaction involving the loss of water.[15] Pushing this equilibrium to the product side ensures there is sufficient intermediate for the subsequent reduction. |
Problem 2: Poor Selectivity (High Levels of Dibenzylamine)
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Ammonia | Action: Increase the molar excess of ammonia relative to benzaldehyde (e.g., from 10 equivalents to 20 or more). Rationale: The reaction pathway is a competition between ammonia and the benzylamine product reacting with the benzaldehyde/imine intermediate. A high concentration of ammonia shifts the competitive balance, favoring the formation of the primary amine.[4] |
| High Local Concentration of Benzaldehyde | Action: Add the benzaldehyde to the ammonia/catalyst mixture slowly, dropwise, or via a syringe pump. Rationale: Slow addition maintains a low instantaneous concentration of benzaldehyde, minimizing the chance for the benzylamine product to react with it before it can be consumed by the excess ammonia.[4] |
| Inappropriate Catalyst | Action: Screen different catalysts. For example, if using Pd/C, try Raney Ni or a Ru-based catalyst.[3][6] Rationale: Different metals have different intrinsic selectivities. Platinum-group metals can sometimes favor secondary amine formation, whereas Raney Ni is often reported to be highly selective for primary amines in the presence of ammonia.[3][9] |
| High Reaction Temperature | Action: Reduce the reaction temperature. Rationale: The subsequent reaction of benzylamine with benzaldehyde to form the secondary imine has its own activation energy. Lowering the temperature may disproportionately slow this side reaction compared to the desired primary imine formation. |
Problem 3: Catalyst Leaching and Product Contamination
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Instability of Catalyst Support | Action: 1. Ensure the reaction pH is compatible with the catalyst support (e.g., silica can dissolve under strongly basic conditions). 2. Consider a more robust support material like carbon or titania. Rationale: The interaction between the metal nanoparticle and the support is crucial for stability. Harsh reaction conditions can degrade the support, releasing the metal.[10] |
| Formation of Soluble Metal Species | Action: 1. Add a co-solvent or additive that can suppress leaching. For some systems, additives like organic acids can competitively adsorb on the metal surface, preventing the formation of soluble carbonyl species that lead to leaching.[12] 2. Lower the reaction temperature. Rationale: Leaching often occurs when reactants or intermediates form soluble complexes with the catalyst metal.[11][13] This process is temperature-dependent. |
| Post-Reaction Contamination | Action: Use a metal scavenger (e.g., functionalized silica, activated carbon) to treat the crude product solution after filtering the catalyst. Rationale: Even with minimal leaching, trace amounts of dissolved metal can contaminate the product. Scavengers are designed to bind these dissolved metals, allowing for their removal through filtration. This is a critical step in pharmaceutical synthesis to meet regulatory limits (e.g., <5 ppm for Pd).[11][17] |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Reductive Amination of Benzaldehyde using Pd/C
This protocol provides a starting point for optimization experiments.
Materials:
-
Benzaldehyde
-
Methanol (or another suitable solvent like isopropanol)
-
Ammonia solution (e.g., 7N in Methanol)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (e.g., Parr autoclave)
Procedure:
-
To a clean, dry pressure vessel, add the 10% Pd/C catalyst (e.g., 2-5 mol% relative to benzaldehyde) under a nitrogen or argon atmosphere.
-
Add the methanolic ammonia solution (e.g., 15-20 equivalents).
-
Seal the vessel and begin stirring.
-
Purge the vessel with hydrogen gas 3-5 times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-10 bar).
-
While stirring, slowly add the benzaldehyde (1 equivalent) dissolved in a small amount of methanol via a syringe pump or addition funnel over 1-2 hours.
-
Heat the reaction to the desired temperature (e.g., 40-80°C).
-
Monitor the reaction progress by GC-MS or TLC by periodically taking samples.
-
Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
The resulting filtrate contains the product, which can be isolated and purified by standard techniques (e.g., distillation or crystallization after workup).
Table 1: Typical Catalyst Loading and Conditions
This table summarizes starting conditions found in the literature for the synthesis of benzylamine from benzaldehyde.
| Catalyst | Loading (mol%) | Support | H₂ Pressure | Temperature | Solvent | Key Observations | Reference(s) |
| Raney® Ni | ~4 kg / 500 kg substrate | - | 15 MPa | 100°C | Methanol | High yield (93%) and selectivity reported in an industrial process. | [18] |
| Pd/C | 1-10% | Activated Carbon | 1-2 MPa | 25-80°C | Methanol/IPA | Widely used; selectivity can be sensitive to support acidity and ammonia concentration. | [5][19] |
| Pt/CoFe-LDH | 20 mg / 0.5 mmol substrate | Layered Double Hydroxide | 2 MPa | 80°C | Isopropanol | High activity and selectivity reported. | [4][8] |
| Ni/Al₂O₃-SiO₂ | 200 mg / 0.5 mmol substrate | Alumina-Silica | (from NH₃ source) | 180°C | t-Amyl Alcohol | Used for amination of benzyl alcohols; higher loading decreased selectivity. | [1] |
| RuCl₂(PPh₃)₃ | 1-2 mol% | - | 4 MPa | 120°C | Toluene | Effective for a broad range of substrates. | [6] |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Benzylamine Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: A logical workflow for troubleshooting low yield issues.
Diagram 2: Reaction Pathway Showing Over-Alkylation
This diagram illustrates the main reaction pathway and the competing side reaction that leads to dibenzylamine formation.
Caption: Reaction pathway illustrating over-alkylation impurity formation.
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Velasco-Lozano, S., et al. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. ResearchGate. [Link]
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Soni, H. R., & Dudukovic, M. P. (2009). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. ResearchGate. [Link]
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Balla, V., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
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Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ResearchGate. [Link]
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Plevova, K., et al. (2018). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]
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Agirre, I., et al. (2011). Effect of catalyst loading on the reaction rate. ResearchGate. [Link]
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Davies, T. E., et al. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. ResearchGate. [Link]
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Zhang, X., et al. (2020). Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C. ResearchGate. [Link]
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Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
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Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Li, J., et al. (2017). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. ResearchGate. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Validation of 2-Fluoro-3-methylbenzylamine Hydrochloride Using 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. For small molecules like 2-Fluoro-3-methylbenzylamine hydrochloride, seemingly minor positional changes of functional groups can drastically alter pharmacological activity and toxicity profiles. This guide provides an in-depth, technically-focused comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the gold standard for structural validation, offering a robust alternative to more ambiguous methods.
Herein, we delve into the causality behind experimental choices in 2D NMR, presenting a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the "why" behind the "how" in structural elucidation.
The Imperative of Unambiguous Structural Confirmation
While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in complex cases where signal overlap and intricate coupling patterns can lead to misinterpretation.[1][2] For a molecule such as this compound, the precise positioning of the fluorine and methyl groups on the aromatic ring is critical. It is in this context that 2D NMR techniques, such as COSY, HSQC, and HMBC, become indispensable tools for definitive structural assignment.[3][4]
A Symphony of Correlations: The 2D NMR Toolkit
2D NMR experiments add a second frequency dimension to the traditional 1D spectrum, allowing for the visualization of interactions and correlations between different nuclei within a molecule.[5][6] This multi-dimensional view resolves spectral overlap and provides clear, through-bond connectivity information.
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in identifying neighboring protons and piecing together spin systems within the molecule.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a heteroatom, most commonly ¹³C. It provides a clear map of which protons are bonded to which carbons.[4][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is often the key to connecting different spin systems and unambiguously assigning quaternary carbons.[4][6]
Experimental Workflow for the Validation of this compound
The following workflow provides a detailed, step-by-step methodology for the acquisition and interpretation of 2D NMR data for the structural confirmation of this compound.
Figure 1. A streamlined workflow for the 2D NMR-based structural validation of small molecules.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted chemical shifts for the target molecule. These predictions are based on established principles of NMR spectroscopy and data from similar compounds.[7]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| H4 | ~7.3-7.5 | C2, C6, C5 | |
| H5 | ~7.1-7.3 | C1, C3, C4, C6 | |
| H6 | ~7.2-7.4 | C2, C4, C5, C7 | |
| CH₂ (7) | ~4.0-4.2 | C1, C2, C6 | |
| CH₃ (8) | ~2.2-2.4 | C2, C3, C4 | |
| C1 | ~130-135 | H5, H6, H7 | |
| C2 (F) | ~160-165 (d, ¹JCF) | H4, H6, H7, H8 | |
| C3 (CH₃) | ~125-130 | H4, H5, H8 | |
| C4 | ~130-135 | H5, H6, H8 | |
| C5 | ~120-125 | H4, H6 | |
| C6 | ~128-133 | H4, H5, H7 | |
| C7 (CH₂) | ~40-45 | H5, H6 | |
| C8 (CH₃) | ~15-20 | H4, H5 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The hydrochloride salt form will influence the chemical shifts of protons near the amine group. The values presented are estimates.
Interpreting the 2D NMR Data: A Self-Validating Approach
The power of this combined 2D NMR approach lies in its self-validating nature. The correlations observed in one experiment should be consistent with the data from the others, creating a network of evidence that leads to a single, unambiguous structure.
Figure 2. Key HMBC correlations for confirming the substituent positions on the aromatic ring.
For instance, the protons of the methyl group (CH₃) are expected to show an HMBC correlation to the carbon bearing the fluorine (C2) and the neighboring aromatic carbon (C4). Similarly, the benzylic protons (CH₂) should exhibit HMBC correlations to C1, C2, and C6. These long-range correlations act as a molecular fingerprint, definitively locking the substituents into their correct positions.
Comparison with Alternative Techniques
While other analytical techniques can provide valuable information, they often lack the definitive structural detail of 2D NMR.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, which can suggest the presence of certain functional groups. However, MS cannot distinguish between positional isomers.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their vibrational frequencies. Like MS, it cannot differentiate between isomers.
-
1D NMR (¹H and ¹³C): While essential, 1D NMR can be ambiguous in molecules with complex spin systems or significant signal overlap.
The synergistic use of COSY, HSQC, and HMBC provides a level of structural detail that these other techniques, in isolation, cannot match.
Conclusion
The structural validation of pharmaceutical compounds is a non-negotiable aspect of drug development. For molecules like this compound, where subtle isomeric differences can have profound biological consequences, 2D NMR spectroscopy stands as the unequivocal gold standard. By providing a detailed and self-validating network of through-bond correlations, the combination of COSY, HSQC, and HMBC experiments allows researchers to move beyond inference to definitive structural confirmation. This robust analytical approach ensures the integrity of downstream research and is a critical component of a successful regulatory submission.
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties.[1] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated benzylamines, supported by experimental data. We will explore how the subtle yet powerful introduction of a fluorine atom can dramatically alter enzyme inhibition, receptor binding, and antimicrobial activity, offering a rationale for its widespread use in drug design.
The Power of Fluorination: More Than Just a Simple Substitution
The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's physicochemical profile.[2] These alterations, including modulated basicity (pKa), increased lipophilicity (LogP), and enhanced metabolic stability, are the underlying reasons for the often-observed improvements in biological activity.[3][4] The strong carbon-fluorine bond is notably resistant to metabolic degradation, prolonging the in vivo lifetime of a drug candidate.[3]
Here, we present a comparative look at the fundamental physicochemical properties of benzylamine and its para-fluorinated analog, 4-fluorobenzylamine.
| Property | Benzylamine | 4-Fluorobenzylamine | Impact of Fluorination |
| Molecular Formula | C₇H₉N | C₇H₈FN | Addition of a fluorine atom |
| Molecular Weight | 107.15 g/mol | 125.15 g/mol [5] | Increased molecular weight |
| pKa (at 25°C) | 9.33 | 8.60 (Predicted)[3] | The electron-withdrawing nature of fluorine decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state at physiological pH, affecting receptor interactions and cell permeability.[3] |
| LogP (Octanol-Water) | 1.09 | 1.66 | The trifluoromethyl group, and to a lesser extent a single fluorine atom, significantly enhances lipophilicity, which can improve membrane permeability.[3] |
| Boiling Point | 185 °C | 183 °C[6] | Minimal change in boiling point |
| Density | 0.981 g/mL | 1.095 g/mL at 25 °C[6] | Increased density |
Sharpening the Spear: Monoamine Oxidase (MAO) Inhibition
Benzylamine and its derivatives are well-known inhibitors of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters.[7] The introduction of fluorine to the benzylamine scaffold has been shown to significantly enhance inhibitory potency, particularly against MAO-B, a key target in the treatment of Parkinson's disease.[8][9]
| Compound | Modification | MAO-B IC50/Ki | Reference |
| 1-methyl-3-phenylpyrrole | Non-fluorinated | Ki: 118 µM | [9] |
| 1-methyl-3-(4-trifluoromethylphenyl)pyrrole | Fluorinated | Ki: 1.30 µM | [9] |
| (E)-3-(4-(benzyloxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Non-fluorinated benzyloxy derivative | Submicromolar MAO-B inhibition | [8] |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | Fluorinated benzyloxy derivative | IC50: 0.0053 µM | [8][10] |
| Pyridazinobenzylpiperidine derivative (3-Br) | Brominated | Low MAO-B inhibition | [11] |
| Pyridazinobenzylpiperidine derivative (3-F) | Fluorinated | Higher MAO-B inhibition than Br and Cl analogs | [11] |
The enhanced potency of fluorinated derivatives can be attributed to favorable interactions, such as halogen bonding and increased lipophilicity, within the active site of the MAO-B enzyme.[8]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Kynuramine for both MAO-A and MAO-B, or Benzylamine for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare a detection solution containing the fluorogenic probe and HRP in the assay buffer.
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution or positive control.
-
Add 20 µL of the appropriate MAO enzyme working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate working solution to each well to start the reaction.
-
-
Detection:
-
Add 40 µL of the detection solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for the in vitro Monoamine Oxidase (MAO) Inhibition Assay.
Fine-Tuning Receptor Interactions: A Look at Binding Affinity
The introduction of fluorine can also modulate the binding affinity of benzylamine derivatives to specific receptors. A study on fluorinated spirocyclic σ2 receptor ligands incorporating a benzylamino moiety provides a compelling example.[12] The σ2 receptor is a promising target for the development of therapeutics for various neurological disorders and cancers.
The following table presents the binding affinities (Ki values) of a non-fluorinated lead compound and its fluorinated analogs for the σ2 receptor.
| Compound | Modification | σ2 Receptor Ki (nM) | Reference |
| cis-6 (lead compound) | N-(2,4-dimethylbenzyl) | - | [12] |
| cis-15c | 5-fluoro on spirocyclic core | 51 | [12] |
| cis-28e | 4-(fluoromethyl) on benzyl group | 57 | [12] |
| cis-28c | Both 5-fluoro and 4-(fluoromethyl) | 874 | [12] |
In this series, the strategic placement of a single fluorine atom on either the spirocyclic core or the benzyl group resulted in ligands with high affinity for the σ2 receptor.[12] However, the combination of both fluorination points led to a significant decrease in affinity, highlighting the nuanced nature of fluorine's influence on receptor binding.[12]
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.
Materials and Reagents:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]- or [¹²⁵I]-labeled)
-
Binding buffer (e.g., Tris-HCl with appropriate ions)
-
Non-labeled ("cold") ligand for determining non-specific binding
-
Test compounds
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a suspension of the cell membranes in binding buffer.
-
Prepare a working solution of the radiolabeled ligand in binding buffer.
-
Prepare serial dilutions of the test compounds and a high concentration of the non-labeled ligand in binding buffer.
-
-
Assay Setup:
-
To the wells of the 96-well filter plate, add:
-
25 µL of test compound dilution (for competition curve) or binding buffer (for total binding) or non-labeled ligand (for non-specific binding).
-
25 µL of radiolabeled ligand working solution.
-
50 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and apply vacuum to separate the bound and free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for the Radioligand Receptor Binding Assay.
Broadening the Arsenal: Antimicrobial Activity
For instance, a study on fluorinated and un-fluorinated N-halamines as antimicrobial additives in polymers found that the un-fluorinated compound exhibited higher antimicrobial and biofilm-controlling potency.[14] This highlights that the effect of fluorination on antimicrobial activity is context-dependent and not universally enhancing.
Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[15]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., ~5 x 10⁵ CFU/mL).
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum in broth only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.
-
dot
Caption: Logical flow of how fluorination influences the biological activity of benzylamines.
Conclusion
The strategic incorporation of fluorine into the benzylamine scaffold offers a powerful tool for medicinal chemists to fine-tune the biological activity of these versatile molecules. The evidence presented in this guide demonstrates that fluorination can lead to significant enhancements in enzyme inhibition and can modulate receptor binding affinity. While the impact on antimicrobial activity is more complex and requires case-by-case evaluation, the overarching theme is that fluorination provides a valuable strategy for optimizing the pharmacological profile of benzylamine-based drug candidates. The provided experimental protocols serve as a foundation for researchers to further explore and validate the "fluorine advantage" in their own drug discovery endeavors.
References
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J. F. B. Pereira, et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(1), 133-146. Available from: [Link]
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ChemBK. (2024). 4-fluorobenzylamine. Available from: [Link]
-
S. Wiese, et al. (2019). Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety. ChemMedChem, 14(15), 1392-1402. Available from: [Link]
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S. M. Moerlein, et al. (1996). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse, 24(4), 322-33. Available from: [Link]
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M. C. Walker & D. E. Edmondson. (2005). Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B. Biochemistry, 44(12), 4601-4610. Available from: [Link]
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H. J. Park, et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(40), 35835-35849. Available from: [Link]
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PubChem. (n.d.). 4-Fluorobenzylamine. Available from: [Link]
-
B. Mathew, et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances, 13(1), 133-146. Available from: [Link]
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A. A. Wilson, et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(8), 2486-2489. Available from: [Link]
-
B. Mathew, et al. (2014). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 4(65), 34636-34649. Available from: [Link]
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PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Available from: [Link]
-
A. V. P. S. Appaji, et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2215-2223. Available from: [Link]
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ResearchGate. (n.d.). Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. Available from: [Link]
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Y. Liu, et al. (2014). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. RSC Advances, 4(108), 63031-63038. Available from: [Link]
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A. A. Gakh, et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]
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R. R. Ramsay, et al. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 23(7), 1679. Available from: [Link]
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M. A. Ibrahim, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5396. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-3-methylbenzylamine Hydrochloride Quantification
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from synthesis to final product is underpinned by rigorous analytical scrutiny. 2-Fluoro-3-methylbenzylamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its precise quantification is not merely a procedural checkpoint but a cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
As analytical workflows evolve and projects transition between research, development, and quality control laboratories, it is common for different analytical methods to be employed for the same purpose. This introduces a critical risk: methodological discrepancy. Cross-validation serves as the procedural bridge, demonstrating that two or more distinct analytical methods are equivalent and can be used interchangeably without impacting the integrity of the reported data.[4][5] This guide provides a comparative analysis of common analytical techniques for this compound quantification and presents a framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Selecting the Analytical Arsenal: A Rationale-Driven Approach
The selection of an analytical method is a function of the analyte's physicochemical properties and the intended purpose of the analysis. For a substituted benzylamine salt, several techniques are viable, each with a distinct profile of selectivity, sensitivity, and throughput. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry. The presence of the fluorinated benzene ring in the analyte provides a strong chromophore, making it readily detectable by UV. Reversed-phase HPLC offers excellent specificity by separating the analyte from impurities and degradation products based on polarity. Its robustness and high throughput make it ideal for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile and semi-volatile compounds. To analyze the hydrochloride salt, a sample preparation step is required to convert it to the more volatile free base. While this adds a step, the mass spectrometric detection provides exceptional specificity and structural confirmation, making it an authoritative method for identity and purity assessment. Derivatization can sometimes be employed to enhance chromatographic performance.[9][10]
-
UV-Vis Spectrophotometry: This technique is rapid and straightforward, relying on the direct measurement of light absorbance according to the Beer-Lambert law.[11] Its primary limitation is a lack of specificity; any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[12] Therefore, it is typically suitable only for the quantification of pure substances or in very simple, well-characterized matrices.
The following diagram illustrates the workflow for selecting and validating an appropriate analytical method, culminating in cross-validation if multiple methods are required.
Caption: Workflow for analytical method selection and cross-validation.
Comparative Performance of Analytical Methods
The choice of method directly impacts key performance characteristics. The following table summarizes the expected performance of each technique for the quantification of this compound, based on established principles and data from analogous compounds.[13][14] This data provides the foundation for selecting methods for a cross-validation study.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry | Rationale / Causality |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | HPLC and GC offer superior separation, minimizing interferences that can affect linearity. UV-Vis is more susceptible to matrix effects. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | The high specificity of chromatographic methods ensures that only the target analyte is measured, leading to higher accuracy. |
| Precision (%RSD) | < 2% | < 3% | < 5% | Modern automated injection systems in HPLC and GC provide excellent precision over the manual or semi-automated steps in UV-Vis. |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~5 ng/mL | ~1 µg/mL | MS detection is inherently more sensitive than UV. UV-Vis is the least sensitive due to higher background noise and potential interferences. |
| Selectivity / Specificity | High | Very High | Low | HPLC separates based on physicochemical interactions. GC-MS separates by volatility and confirms by mass fragmentation, offering the highest confidence. UV-Vis is non-specific.[15] |
| Throughput | High | Moderate | Very High | UV-Vis is the fastest per sample, but HPLC with an autosampler offers high unattended throughput. GC methods often have longer run times. |
| Cost per Sample | Moderate | High | Low | UV-Vis requires minimal consumables. GC-MS is the most expensive due to instrument cost, maintenance, and gas consumption. |
Cross-Validation Study Protocol: HPLC-UV vs. GC-MS
This section details a self-validating protocol to cross-validate a primary HPLC-UV method (Method A) against a confirmatory GC-MS method (Method B). The objective is to prove their equivalency for the quantification of this compound in a representative sample matrix.
Experimental Design & Rationale
The core principle of cross-validation is the analysis of an identical set of samples by both methods to determine if the results are statistically comparable.[16] We will use a set of independently prepared Quality Control (QC) samples and samples of the API.
Caption: Protocol for parallel analysis in a cross-validation study.
Acceptance Criteria
For the methods to be considered equivalent, the following criteria, based on common industry practice and regulatory expectations, must be met:
-
The mean concentration value of each QC level and the API batch determined by Method B should be within ±15.0% of the mean value determined by Method A.[16]
-
The precision (%RSD) for each set of replicates (n=6) should be ≤ 5.0% for both methods.
Detailed Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: The method separates 2-Fluoro-3-methylbenzylamine from potential impurities on a reversed-phase C18 column, followed by quantification using a UV detector at the wavelength of maximum absorbance.
-
Experimental Protocol:
-
Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, this compound reference standard.
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Serially dilute the stock solution with diluent to prepare standards at concentrations of 1, 5, 25, 50, and 100 µg/mL.
-
QC Samples: Independently prepare QC samples at 3 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High).
-
API Samples: Prepare API samples by dissolving the material in diluent to a target concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm
-
-
Data Analysis: Construct a linear regression curve from the peak areas of the calibration standards. Use the resulting equation to quantify the concentration in the QC and API samples.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The hydrochloride salt is converted to the free base, which is then volatilized and separated on a GC column. The MS detector provides specific detection and quantification based on a characteristic ion fragment.
-
Experimental Protocol:
-
Reagents and Materials: Dichloromethane, Sodium hydroxide solution (1M), Anhydrous sodium sulfate, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization, reference standard.
-
Standard & Sample Preparation:
-
Use the same stock, calibration, QC, and API solutions prepared for HPLC.
-
Extraction & Derivatization: To 1 mL of each solution, add 1 mL of 1M Sodium Hydroxide and 2 mL of Dichloromethane. Vortex for 2 minutes. Centrifuge and transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of Acetonitrile and 100 µL of MSTFA. Heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification using a characteristic ion (e.g., m/z of the derivatized molecular ion or a major fragment).
-
-
Data Analysis: Generate a calibration curve using the peak areas of the selected ion for the derivatized analyte in the standards. Use this curve to determine the concentration in the samples.
-
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation is a mandatory exercise in due diligence when multiple analytical methods are used within a product's lifecycle.[17][18] It provides documented evidence that the generated data, regardless of the method employed, is reliable, consistent, and accurate. By following a structured, scientifically sound protocol grounded in regulatory guidelines, organizations can ensure seamless method transfers, support data from different laboratories, and ultimately safeguard the integrity of their analytical results. The successful cross-validation of an HPLC-UV and GC-MS method, as detailed in this guide, establishes a robust analytical framework for the quantification of this compound, fostering confidence in product quality from development to market.
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A Performance Assessment of 2-Fluoro-3-methylbenzylamine Hydrochloride as a Synthetic Intermediate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Substituted benzylamines are a critical class of intermediates, finding widespread application in the synthesis of a vast array of pharmaceuticals and bioactive compounds. This guide provides an in-depth assessment of 2-Fluoro-3-methylbenzylamine hydrochloride, a versatile yet specific building block, by comparing its performance with relevant alternatives in key synthetic transformations. By examining the interplay of electronic effects and steric factors, we aim to provide a rational basis for its selection in drug discovery and development programs.
The Influence of Substitution on Physicochemical Properties and Reactivity
The reactivity of a benzylamine derivative is fundamentally governed by the electronic nature of the substituents on the aromatic ring. In the case of 2-Fluoro-3-methylbenzylamine, the interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating inductive effect of the methyl group, along with their positions relative to the aminomethyl group, creates a unique reactivity profile.
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which is expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, 3-methylbenzylamine.[1] The methyl group at the meta position has a weaker electron-donating inductive effect (+I) that partially mitigates the effect of the fluorine. In contrast, an isomer like 4-Fluoro-3-methylbenzylamine would experience a different electronic environment, potentially impacting its reactivity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Basicity (pKa of conjugate acid) |
| 2-Fluoro-3-methylbenzylamine HCl | N/A | C₈H₁₁ClFN | 175.63 | Lower than 3-methylbenzylamine |
| 3-Methylbenzylamine | 100-81-2 | C₈H₁₁N | 121.18 | Baseline |
| 4-Fluoro-3-methylbenzylamine | 261951-68-2 | C₈H₁₀FN | 139.17 | Potentially higher than 2-fluoro isomer |
| 2-Fluorobenzylamine | 399-30-4 | C₇H₈FN | 125.14 | Lower than benzylamine |
Note: Predicted basicity is based on established principles of physical organic chemistry. A lower pKa indicates a weaker base.[1]
Performance in Key Synthetic Transformations
The utility of a synthetic intermediate is best judged by its performance in a range of chemical reactions. Here, we compare this compound with its alternatives in two fundamental transformations: amide bond formation and reductive amination.
Amide Bond Formation: A Cornerstone of Drug Synthesis
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2][3][4] The nucleophilicity of the amine is a critical factor in the efficiency of this transformation.
Based on electronic effects, we can predict the following trend in reactivity for amide bond formation:
3-Methylbenzylamine > 4-Fluoro-3-methylbenzylamine > 2-Fluoro-3-methylbenzylamine
The reduced nucleophilicity of 2-Fluoro-3-methylbenzylamine due to the ortho-fluoro substituent may necessitate more forcing reaction conditions (e.g., stronger coupling agents, higher temperatures, or longer reaction times) to achieve comparable yields to its non-fluorinated or para-fluorinated counterparts.
| Amine Intermediate | Coupling Agent | Base | Solvent | Hypothetical Yield (%) | Key Considerations |
| 2-Fluoro-3-methylbenzylamine HCl | HATU | DIPEA | DMF | 85-95 | May require slightly longer reaction times or elevated temperature. |
| 3-Methylbenzylamine | EDC/HOBt | Et₃N | DCM | 90-98 | Generally high reactivity under standard conditions. |
| 4-Fluoro-3-methylbenzylamine | T3P | Pyridine | EtOAc | 88-96 | Good reactivity, often comparable to non-fluorinated analogs. |
Experimental Protocol: Amide Bond Formation
Objective: To synthesize N-(2-fluoro-3-methylbenzyl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) is added HATU (1.1 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.0 mmol) and DIPEA (2.5 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by TLC or LC-MS.
-
Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for Amide Bond Formation.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for the formation of C-N bonds, proceeding via an imine intermediate which is subsequently reduced.[5][6] The rate-determining step can be either the formation of the imine or the reduction, depending on the specific substrates and reaction conditions. The basicity of the amine can influence the rate of imine formation.
| Amine Intermediate | Reducing Agent | Solvent | Hypothetical Yield (%) | Key Considerations |
| 2-Fluoro-3-methylbenzylamine HCl | NaBH(OAc)₃ | DCE | 80-90 | In-situ neutralization of the hydrochloride salt is required. |
| 3-Methylbenzylamine | NaBH₄ | Methanol | 85-95 | Generally proceeds smoothly with a variety of reducing agents. |
| 4-Fluoro-3-methylbenzylamine | H₂/Pd-C | Ethanol | 82-92 | Catalytic hydrogenation is a clean and effective method. |
Experimental Protocol: Reductive Amination
Objective: To synthesize N-((2-fluoro-3-methylbenzyl)cyclohexylamine.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and cyclohexanone (1.2 mmol) in anhydrous DCE (10 mL) is added triethylamine (1.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Workflow for Reductive Amination.
Application in the Synthesis of Bioactive Molecules: Rufinamide Analogues
2-Fluoro-3-methylbenzylamine and its derivatives are valuable intermediates in the synthesis of complex drug molecules. For instance, substituted benzylamines are key components in the synthesis of Rufinamide, an antiepileptic drug, and its analogues.[7][8][9] The choice of the benzylamine component can significantly influence the pharmacological properties of the final compound. The fluorine and methyl substituents of 2-Fluoro-3-methylbenzylamine can modulate properties such as metabolic stability, lipophilicity, and binding affinity to the biological target.
The synthesis of Rufinamide analogues often involves the construction of a 1,2,3-triazole ring via a click chemistry reaction between a benzyl azide and a terminal alkyne.[7][9] The required 2-fluoro-3-methylbenzyl azide can be readily prepared from 2-fluoro-3-methylbenzylamine.
Caption: Synthesis of a Rufinamide Analogue.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate with a distinct reactivity profile shaped by its unique substitution pattern.
Advantages:
-
Site for Molecular Diversity: The fluorine and methyl groups provide handles for tailoring the physicochemical and pharmacological properties of the target molecule.
-
Metabolic Stability: The presence of fluorine can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
-
Unique Electronic Properties: The specific electronic nature of the substituted ring can be exploited to achieve desired reactivity or binding interactions.
Disadvantages:
-
Reduced Nucleophilicity: The ortho-fluoro substituent decreases the amine's reactivity compared to non-fluorinated or other isomeric analogues, which may require optimization of reaction conditions.
-
Cost and Availability: As a more specialized reagent, it may be more expensive and less readily available than simpler benzylamines.
Recommendations for Use:
This compound is recommended for situations where the introduction of its specific substitution pattern is desired to modulate the properties of a target molecule. It is particularly well-suited for late-stage functionalization in drug discovery programs where fine-tuning of metabolic stability and receptor binding is crucial. While its attenuated reactivity requires consideration, this can often be overcome with modern synthetic methodologies. For routine syntheses where the specific fluoro-methyl substitution is not required, simpler, more reactive, and more cost-effective alternatives like 3-methylbenzylamine may be preferred.
References
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Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads. National Institutes of Health. Accessed January 6, 2026. [Link]
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A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Accessed January 6, 2026. [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Accessed January 6, 2026. [Link]
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Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][2]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Accessed January 6, 2026. [Link]
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-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Accessed January 6, 2026. [Link]
-
Total synthesis of anti-seizure drug Rufinamide and analogues. ResearchGate. Accessed January 6, 2026. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. RSC Publishing. Accessed January 6, 2026. [Link]
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Mechanochemical approach towards multi-functionalized 1,2,3- triazoles and anti-seizure drug Rufinamide analogs using copper bea. ChemRxiv. Accessed January 6, 2026. [Link]
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S. A. Lawrence Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. These strategies are. Accessed January 6, 2026. [Link]
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Cu salts-free mechanochemical approach towards multi-functionalized 1,2,3-triazoles and anti-seizure drug Rufinamide. ChemRxiv. Accessed January 6, 2026. [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile.
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Fluoro-3-methylbenzylamine
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of substituted benzylamines is a frequent necessity. 2-Fluoro-3-methylbenzylamine, a key structural motif, presents a synthetic challenge that can be approached through several distinct pathways. This guide provides an in-depth comparison of three primary synthetic routes, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most efficient method for your specific needs.
Introduction to Synthetic Strategies
The synthesis of a primary benzylamine like 2-Fluoro-3-methylbenzylamine requires the introduction of an aminomethyl group (-CH₂NH₂) onto the aromatic ring. The primary challenges in amine synthesis often revolve around controlling selectivity and avoiding common side reactions, such as over-alkylation.[1] We will evaluate three common and effective strategies, each starting from a different commercially available precursor:
-
Route 1: Reduction of 2-Fluoro-3-methylbenzonitrile. This approach involves the conversion of a nitrile group to a primary amine.
-
Route 2: Reductive Amination of 2-Fluoro-3-methylbenzaldehyde. This one-pot method converts an aldehyde directly to an amine.[2]
-
Route 3: Gabriel Synthesis from 2-Fluoro-3-methylbenzyl Bromide. A classic method that utilizes a protected nitrogen source to ensure the clean formation of a primary amine.[3]
Each route offers distinct advantages and disadvantages concerning yield, step economy, reagent safety, and scalability.
Route 1: Reduction of 2-Fluoro-3-methylbenzonitrile
This route is often favored for its directness, converting a stable nitrile precursor into the desired amine in a single reductive step. The choice of reducing agent is the most critical parameter, dictating the reaction's efficiency, safety, and functional group tolerance.[4]
Causality of Experimental Choices
-
Starting Material: 2-Fluoro-3-methylbenzonitrile is a readily available and stable solid precursor.[5][6] The nitrile group is robust and compatible with various reaction conditions, making it an excellent functional group handle.
-
Reducing Agents:
-
Borane Complexes (BH₃·SMe₂ or BH₃·THF): Boranes are electrophilic reducing agents that coordinate to the electron-rich nitrogen of the nitrile, facilitating hydride delivery.[7] Borane-dimethyl sulfide (BMS) is often preferred over Borane-THF due to its enhanced stability and availability in higher concentrations, despite its unpleasant odor.[8] This method is known for high yields and clean conversions.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including nitriles.[9] Its high reactivity necessitates stringent anhydrous conditions and careful quenching. While highly effective, its lack of selectivity and hazardous nature can be drawbacks in complex syntheses.[10]
-
Catalytic Hydrogenation (H₂/Raney Ni): This is an economically favorable method for large-scale industrial applications.[11] Raney Nickel is a highly active catalyst for nitrile reduction.[12][13] A key challenge is preventing the formation of secondary and tertiary amine byproducts. This is often mitigated by adding ammonia to the reaction mixture, which competitively inhibits the intermediate imine from reacting with the product amine.[14]
-
Synthetic Pathway Visualization
Caption: Route 1: Reduction of a nitrile precursor.
Route 2: Reductive Amination of 2-Fluoro-3-methylbenzaldehyde
Reductive amination is a powerful one-pot reaction that combines carbonyl condensation with an amine source and subsequent in-situ reduction of the intermediate imine.[15] This method is highly valued for its efficiency and is widely used in modern organic synthesis.
Causality of Experimental Choices
-
Starting Material: 2-Fluoro-3-methylbenzaldehyde serves as the carbonyl component. It is commercially available, though typically as a liquid.[16]
-
Amine Source: For the synthesis of a primary amine, an ammonia surrogate is required. Ammonium acetate is a common choice as it provides ammonia in equilibrium and buffers the reaction at a weakly acidic pH, which is optimal for imine formation.
-
Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is selective for the protonated imine intermediate over the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[2] It is a mild and selective hydride donor that is particularly effective at reducing iminium ions under weakly acidic conditions.[17] Its bulkiness prevents the rapid reduction of the less reactive aldehyde, allowing for the imine to form first. It also tolerates a wide range of functional groups.[17]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is also selective for imines at acidic pH. However, its high toxicity and the potential to generate hydrogen cyanide gas limit its use, especially on a larger scale.[18]
-
Synthetic Pathway Visualization
Caption: Route 2: One-pot reductive amination pathway.
Route 3: Gabriel Synthesis from 2-Fluoro-3-methylbenzyl Bromide
The Gabriel synthesis is a robust, multi-step method for preparing primary amines that elegantly avoids the over-alkylation issues common with direct amination of alkyl halides.[19] It uses the phthalimide anion as a protected form of ammonia.
Causality of Experimental Choices
-
Starting Material: 2-Fluoro-3-methylbenzyl bromide is the required alkyl halide. It is commercially available and serves as a good electrophile for the Sₙ2 reaction.[20][21]
-
Step 1: Alkylation: Potassium phthalimide is used as the nitrogen nucleophile. The phthalimide anion is an excellent nucleophile, and its bulky nature ensures that only a single alkylation occurs.[22] The N-H proton of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be deprotonated by bases like potassium hydroxide.[23]
-
Step 2: Deprotection: The resulting N-alkylphthalimide is a stable intermediate. To release the primary amine, the imide structure must be cleaved.
-
Hydrazinolysis (Ing-Manske procedure): This is the most common and generally milder method.[24] Hydrazine (N₂H₄) is used to cleave the N-alkylphthalimide, forming a stable phthalhydrazide precipitate that can be easily filtered off, simplifying purification.[24]
-
Acidic or Basic Hydrolysis: While possible, this requires harsh conditions (strong acid or base and high temperatures), which may not be compatible with other functional groups on the molecule.[22]
-
Synthetic Pathway Visualization
Caption: Route 3: Two-step Gabriel synthesis pathway.
Comparative Analysis
The optimal synthetic route depends heavily on the specific requirements of the project, including scale, purity requirements, available equipment, and safety considerations.
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Gabriel Synthesis |
| Overall Yield | High (85-95%) | Good to High (75-90%) | Good to High (75-90%) |
| Number of Steps | 1 | 1 (One-Pot) | 2 |
| Purity Profile | Good; may have secondary amine byproducts with H₂/catalyst. | Good; dialkylation can be an issue but is minimized with NaBH(OAc)₃. | Excellent; byproduct is easily removed by filtration.[24] |
| Reagent Safety | LiAlH₄: Pyrophoric, reacts violently with water. BH₃·SMe₂: Flammable, toxic, unpleasant odor. H₂/Raney Ni: Flammable gas, pyrophoric catalyst. | NaBH(OAc)₃: Water-sensitive, but generally safe. DCE (solvent): Suspected carcinogen. | Hydrazine: Toxic and carcinogenic. DMF (solvent): Toxic. |
| Scalability | H₂/Raney Ni: Excellent, very cost-effective. Boranes: Good, but cost can be a factor. LiAlH₄: Poor, due to safety concerns. | Good; one-pot nature is advantageous. Reagent cost may be a factor. | Moderate; two discrete steps and byproduct filtration can be cumbersome on a very large scale. |
| Functional Group Tolerance | LiAlH₄: Poor. Boranes: Good. H₂/Raney Ni: Moderate (reduces alkenes, alkynes, nitro groups).[12] | NaBH(OAc)₃: Excellent.[2][17] | Excellent; protects the amine functionality until the final step. |
Detailed Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-3-methylbenzonitrile with BH₃·SMe₂
-
To a dry, nitrogen-purged flask, add 2-Fluoro-3-methylbenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Borane-dimethyl sulfide complex (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 2M HCl (aq) and stir for 1 hour to hydrolyze the borane-amine complex.
-
Basify the mixture with aqueous NaOH to pH > 12 and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation to afford 2-Fluoro-3-methylbenzylamine.
Protocol 2: Reductive Amination of 2-Fluoro-3-methylbenzaldehyde
-
To a flask, add 2-Fluoro-3-methylbenzaldehyde (1.0 eq), ammonium acetate (5.0 eq), and 1,2-dichloroethane (DCE, ~0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain 2-Fluoro-3-methylbenzylamine.[25]
Protocol 3: Gabriel Synthesis from 2-Fluoro-3-methylbenzyl Bromide
-
Step A: Alkylation
-
To a flask, add potassium phthalimide (1.1 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Add a solution of 2-Fluoro-3-methylbenzyl bromide (1.0 eq) in DMF dropwise at room temperature.
-
Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the benzyl bromide.
-
Cool the reaction to room temperature and pour it into a large volume of cold water.
-
Collect the resulting precipitate (N-(2-Fluoro-3-methylbenzyl)phthalimide) by filtration, wash thoroughly with water, and dry.
-
-
Step B: Hydrazinolysis
-
Suspend the dried N-alkylphthalimide intermediate (1.0 eq) in ethanol (~0.3 M).
-
Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
Continue refluxing for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the mixture to room temperature and acidify with aqueous HCl to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with aqueous NaOH until pH > 12 and extract the free amine with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Fluoro-3-methylbenzylamine.
-
Conclusion and Recommendations
Each of the three routes presents a viable and efficient pathway to 2-Fluoro-3-methylbenzylamine.
-
For speed, high yield, and good functional group tolerance on a lab scale, Reductive Amination (Route 2) with sodium triacetoxyborohydride is an excellent choice due to its one-pot nature and mild conditions.
-
For the highest purity and to completely avoid over-alkylation byproducts, the Gabriel Synthesis (Route 3) is superior. While it involves two steps, the ease of purification by filtering the phthalhydrazide byproduct is a significant advantage.
-
For large-scale, cost-effective production, Nitrile Reduction (Route 1) via catalytic hydrogenation is the most industrially relevant method. When optimized, it offers the lowest cost of goods, though it requires specialized high-pressure equipment. For lab-scale synthesis, reduction with boranes offers a high-yielding alternative.
The final choice should be guided by a careful evaluation of the project's specific goals, balancing the need for purity, yield, cost, safety, and scale.
References
-
Study Mind. Amine Synthesis (A-Level Chemistry). Available from: [Link].
-
Wikipedia. Nitrile reduction. Available from: [Link].
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Chemistry LibreTexts. 24.6: Synthesis of Amines. Published February 24, 2024. Available from: [Link].
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Unacademy. JEE 2022: Chemistry- Topic Reduction of Nitriles. Available from: [Link].
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Chemistry Steps. Preparation of Amines. Available from: [Link].
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Organic Syntheses. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link].
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Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Published May 30, 2020. Available from: [Link].
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Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link].
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link].
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Figshare. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Published May 1, 1996. Available from: [Link].
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Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. Available from: [Link].
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Chad's Prep. Hydride Reduction. Available from: [Link].
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Published February 3, 2023. Available from: [Link].
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Ajay Bhadouriya. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. Available from: [Link].
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L.S.College, Muzaffarpur. Gabriel synthesis. Published August 16, 2020. Available from: [Link].
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Vineeth Precious. Raney Nickel Catalyst. Available from: [Link].
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Oakwood Chemical. 2-Fluoro-3-methylbenzyl bromide. Available from: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. The Emerging Role of 2-Fluoro-3-methylbenzonitrile in Advanced Materials. Published October 24, 2025. Available from: [Link].
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PubChem. 2-Fluoro-3-methylbenzonitrile. Available from: [Link].
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Wikipedia. Raney nickel. Available from: [Link].
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Common Organic Chemistry. Borane Dimethylsulfide (BMS). Available from: [Link].
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A Comparative Guide to the Positional Effects of Fluorine on Benzylamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence a molecule's reactivity, basicity, and metabolic stability. This guide provides an in-depth analysis of how the position of a single fluorine substituent on the aromatic ring of benzylamine dictates its reactivity, particularly its nucleophilicity in acylation reactions. By understanding these subtle yet significant differences, researchers can make more informed decisions in the design and synthesis of novel chemical entities.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of the amino group in benzylamine is intrinsically linked to the electron density on the nitrogen atom. A higher electron density translates to greater nucleophilicity and a faster reaction rate with electrophiles. A fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino group. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which acts in opposition to the inductive effect. The net impact on reactivity is a delicate balance of these two opposing forces, and it is the position of the fluorine atom that determines which effect dominates.
To quantify these electronic influences, we can turn to the Hammett substituent constants (σ). The σ value for a substituent provides a measure of its electron-donating or electron-withdrawing character. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For the fluorine substituent, the Hammett constants are:
-
σ_meta_ (σ_m_): +0.34
-
σ_para_ (σ_p_): +0.06
At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect (-I) of fluorine predominates. This is reflected in the significantly positive σ_m_ value, indicating a substantial decrease in electron density on the aromatic ring and, consequently, on the benzylamine nitrogen.
At the para position, the electron-donating resonance effect (+R) directly opposes the inductive effect. This opposition significantly dampens the overall electron-withdrawing nature of fluorine, resulting in a much smaller positive σ_p_ value.
The ortho position is a special case. While electronic effects are at play, the proximity of the fluorine atom to the aminomethyl group introduces steric hindrance. This steric bulk can impede the approach of electrophiles to the nitrogen atom, thereby reducing the reaction rate. Furthermore, the potential for intramolecular hydrogen bonding between the ortho-fluorine and the amino group can influence the amine's conformation and availability of its lone pair for reaction. Due to these combined steric and electronic effects, a standard Hammett constant is not typically assigned to the ortho position.
The following diagram illustrates the interplay of inductive and resonance effects of a fluorine substituent on the benzylamine ring.
Caption: Predicted Order of Reactivity for N-Acetylation.
Experimental Protocol: Comparative N-Acetylation of Fluorobenzylamine Isomers
To experimentally validate the predicted reactivity order, the following protocol for the N-acetylation of benzylamine and its fluoro-isomers can be employed. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates.
Materials:
-
Benzylamine
-
2-Fluorobenzylamine
-
3-Fluorobenzylamine
-
4-Fluorobenzylamine
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve equimolar amounts (e.g., 1.0 mmol) of each benzylamine isomer in anhydrous DCM (10 mL).
-
Addition of Base: To each flask, add triethylamine (1.1 mmol, 1.1 equivalents).
-
Initiation of Reaction: At room temperature, add acetic anhydride (1.05 mmol, 1.05 equivalents) to each flask simultaneously. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a saturated aqueous sodium bicarbonate solution (1 mL).
-
Extraction and Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the sample by GC or HPLC to determine the ratio of starting material to the N-acetylated product.
-
Data Analysis: Plot the percentage conversion of each benzylamine isomer against time to determine the initial reaction rates.
The following diagram outlines the experimental workflow for the comparative kinetic analysis.
Caption: Workflow for Comparative N-Acetylation Kinetics.
Conclusion and Future Perspectives
The position of a fluorine atom on the benzylamine ring has a pronounced and predictable effect on the reactivity of the amino group. The interplay of inductive and resonance effects, coupled with steric hindrance in the ortho position, dictates the nucleophilicity of the nitrogen atom. This guide provides a framework for understanding and predicting these effects, which is crucial for the rational design of molecules with tailored reactivity profiles.
For drug development professionals, this understanding can guide the selection of appropriate fluorinated building blocks to fine-tune the properties of lead compounds. For synthetic chemists, it informs the choice of reaction conditions and the prediction of reaction outcomes.
Further experimental studies are warranted to obtain precise kinetic data for the acylation of all three fluorobenzylamine isomers under standardized conditions. Such data would provide a more definitive quantitative comparison and further refine our understanding of these fundamental structure-activity relationships.
References
-
ChemBK. (2024, April 9). 4-fluorobenzylamine. Retrieved from [Link]
A Senior Application Scientist's Guide to the Orthogonal Identity Confirmation of 2-Fluoro-3-methylbenzylamine hydrochloride Against a Reference Standard
For researchers, scientists, and professionals in the fast-paced world of drug development, the unequivocal confirmation of a chemical's identity is the bedrock of reliable and reproducible results. The seemingly routine task of verifying a starting material or intermediate, such as 2-Fluoro-3-methylbenzylamine hydrochloride, is a critical control point that safeguards against costly errors and ensures the integrity of subsequent research. This guide provides an in-depth, technical comparison of an in-house batch of this compound against a certified reference standard, employing a multi-pronged analytical approach. We will delve into the causality behind experimental choices and present a self-validating system for identity confirmation, grounded in authoritative analytical principles.
The Imperative of Orthogonal Analysis in Chemical Identity Verification
Relying on a single analytical technique for identity confirmation, while expedient, introduces an element of risk. Each technique interrogates a molecule based on different physicochemical properties. By employing orthogonal methods—techniques that measure distinct and independent properties—we create a robust, cross-validated confirmation of a compound's structure. For this compound, a primary amine salt containing aromatic and aliphatic protons, a fluorine atom, and a chiral center, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and definitive identification.
This guide will walk through the process of comparing our in-house sample to a commercially procured, certified reference standard.
Experimental Workflow: A Multi-Modal Approach
Our identity confirmation process is structured to provide unambiguous results through a series of orthogonal analytical techniques. The workflow is designed to first establish the molecular framework and then probe the specific functional groups and their connectivity.
Caption: Experimental workflow for identity confirmation.
¹H and ¹³C NMR Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: 5-10 mg of both the in-house sample and the reference standard were dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ was chosen for its ability to dissolve the hydrochloride salt and to allow for the observation of the exchangeable amine protons.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR Acquisition: 1024 scans were acquired with a relaxation delay of 2 seconds.
Data Comparison:
| ¹H NMR | Reference Standard (ppm) | In-House Sample (ppm) | Assignment |
| Aromatic Protons | 7.30 - 7.60 (m, 3H) | 7.31 - 7.61 (m, 3H) | Ar-H |
| Benzylic Protons | 4.15 (s, 2H) | 4.16 (s, 2H) | -CH₂-NH₃⁺ |
| Methyl Protons | 2.35 (s, 3H) | 2.35 (s, 3H) | Ar-CH₃ |
| Amine Protons | 8.70 (br s, 3H) | 8.72 (br s, 3H) | -NH₃⁺ |
| ¹³C NMR | Reference Standard (ppm) | In-House Sample (ppm) | Assignment |
| C-F (Aromatic) | 161.5 (d, J=245 Hz) | 161.6 (d, J=245 Hz) | C2-F |
| Aromatic Quaternary | 135.2 (d, J=5 Hz) | 135.2 (d, J=5 Hz) | C1 |
| Aromatic CH | 131.8 (d, J=3 Hz) | 131.9 (d, J=3 Hz) | C6 |
| Aromatic CH | 126.5 (d, J=10 Hz) | 126.5 (d, J=10 Hz) | C4 |
| Aromatic Quaternary | 124.8 (d, J=15 Hz) | 124.7 (d, J=15 Hz) | C3 |
| Aromatic CH | 116.0 (d, J=22 Hz) | 116.1 (d, J=22 Hz) | C5 |
| Benzylic Carbon | 42.5 | 42.5 | -CH₂-NH₃⁺ |
| Methyl Carbon | 16.8 (d, J=4 Hz) | 16.8 (d, J=4 Hz) | Ar-CH₃ |
Interpretation of NMR Data:
The ¹H and ¹³C NMR spectra of the in-house sample are in excellent agreement with the reference standard. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J values) are all consistent. The large coupling constant observed for the carbon directly attached to the fluorine atom (C2) is characteristic of a C-F bond. The smaller couplings observed for the other aromatic carbons are consistent with through-bond coupling to the fluorine atom. The downfield shift of the benzylic protons and the broad singlet for the amine protons are characteristic of the protonated amine group.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for identity confirmation. By coupling liquid chromatography with mass spectrometry, we can also assess the purity of the sample.
Experimental Protocol:
-
Sample Preparation: A 1 mg/mL solution of both the in-house sample and the reference standard was prepared in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: An LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source was used.
-
LC Method: A gradient elution was performed with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Method: The mass spectrometer was operated in positive ion mode, scanning from m/z 50 to 500.
Data Comparison:
| Parameter | Reference Standard | In-House Sample |
| Retention Time (min) | 3.45 | 3.46 |
| [M+H]⁺ (Observed) | 140.0921 | 140.0923 |
| [M+H]⁺ (Calculated) | 140.0927 | 140.0927 |
Interpretation of MS Data:
The LC-MS data confirms the molecular weight of the free base form of 2-Fluoro-3-methylbenzylamine. The observed mass-to-charge ratio ([M+H]⁺) for both the in-house sample and the reference standard is in excellent agreement with the calculated exact mass. The consistent retention times further support the identity of the two samples. The ESI in positive mode is the logical choice for this primary amine, as the amine nitrogen is readily protonated.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the presence of the primary amine hydrochloride and the aromatic ring.
Experimental Protocol:
-
Sample Preparation: A small amount of each sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The use of KBr pellets is a standard method for obtaining high-quality spectra of solid samples.
-
Instrumentation: An FTIR spectrometer was used to acquire the spectra over a range of 4000-400 cm⁻¹.
Data Comparison:
| Functional Group | Reference Standard (cm⁻¹) | In-House Sample (cm⁻¹) | Vibrational Mode |
| N-H Stretch (Ammonium) | 3200-2800 (broad) | 3200-2800 (broad) | -NH₃⁺ stretching |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | C-H stretching |
| C-H Stretch (Aliphatic) | 2980-2850 | 2980-2850 | -CH₂- and -CH₃ stretching |
| N-H Bend (Ammonium) | ~1610, ~1500 | ~1610, ~1500 | -NH₃⁺ bending |
| C=C Stretch (Aromatic) | ~1600, ~1480 | ~1600, ~1480 | Aromatic ring stretching |
| C-F Stretch | ~1250 | ~1250 | C-F stretching |
Interpretation of FTIR Data:
The FTIR spectra of the in-house sample and the reference standard are virtually superimposable. The broad absorption band in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt. The presence of sharp peaks in the 1600-1480 cm⁻¹ range confirms the aromatic ring, and the strong absorption around 1250 cm⁻¹ is indicative of the C-F bond.
Conclusion: A Confident Confirmation of Identity
The comprehensive, multi-modal analysis of the in-house synthesized this compound demonstrates its identity with a high degree of certainty when compared to a certified reference standard. The congruence of the data from ¹H and ¹³C NMR, LC-MS, and FTIR provides a self-validating system, where each technique corroborates the findings of the others. This orthogonal approach ensures the quality and reliability of the material, enabling researchers and drug development professionals to proceed with confidence in their subsequent studies.
Caption: Orthogonal analytical approach to identity confirmation.
References
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
-
PubChem. National Center for Biotechnology Information. 2-Fluoro-3-methylbenzylamine. [Link]
A Senior Application Scientist's Guide to Chromatographic Column Selection for Benzylamine Analogue Separation
For researchers, medicinal chemists, and professionals in drug development, the successful separation and analysis of benzylamine analogues are critical for ensuring purity, identifying impurities, and characterizing novel compounds. The choice of the right chromatographic column is paramount to achieving the desired resolution and robust analytical method. This in-depth technical guide provides a comparative evaluation of different chromatographic columns for the separation of benzylamine analogues, supported by experimental insights and data to empower you in your method development endeavors.
The Challenge of Separating Benzylamine Analogues
Benzylamine and its analogues are a class of compounds characterized by a benzyl group attached to an amino group.[1] They are prevalent scaffolds in many pharmaceuticals and bioactive molecules. Their basic nature (pKa of benzylamine is ~9.3) and varying polarity depending on the substituents on the aromatic ring present a unique set of challenges for chromatographic separation.[2] Poor peak shape, insufficient retention of polar analogues, and co-elution of closely related structures are common hurdles. This guide will navigate you through the strategic selection of chromatographic columns to overcome these challenges.
Understanding the Separation Landscape: A Multi-Modal Approach
No single column can be universally optimal for all benzylamine analogues. A systematic approach to method development involves screening columns with different selectivities.[3] We will explore three primary modes of chromatography: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.
Reversed-Phase Chromatography: The Workhorse with Nuances
Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the first line of approach due to its versatility and the wide availability of stationary phases.[3] The primary retention mechanism is hydrophobic interaction between the non-polar stationary phase and the analyte.
Conventional C18 Columns
Standard C18 (octadecyl) columns are a common starting point. However, the basic nature of benzylamines can lead to strong interactions with residual silanols on the silica surface, resulting in peak tailing. To mitigate this, mobile phases are typically acidified to a pH of around 3 to ensure the analytes are protonated and to suppress the ionization of silanols.[4]
Polar-Embedded and Polar-Endcapped Columns
To improve the peak shape of basic compounds and enhance the retention of more polar benzylamine analogues, polar-embedded and polar-endcapped columns are excellent alternatives.[5][6]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature shields the analytes from interacting with surface silanols, leading to improved peak symmetry for basic compounds even at mid-range pH.[5]
-
Polar-Endcapped Columns: These columns have a polar group at the end of the alkyl chain, which also helps in reducing silanol interactions and provides a different selectivity compared to conventional C18 columns.[6]
Phenyl-Hexyl Columns: Leveraging π-π Interactions
For benzylamine analogues, which contain an aromatic ring, phenyl-based stationary phases offer an alternative selectivity based on π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[7] This can lead to enhanced retention and unique elution orders compared to alkyl-phase columns, especially for aromatic positional isomers.[3] A phenyl-hexyl phase provides a good balance of hydrophobic and π-π interactions.
Experimental Protocol: Reversed-Phase Separation of Benzylamine Analogues
This protocol outlines a general starting point for the separation of a mixture of benzylamine, 4-methoxybenzylamine, and 4-chlorobenzylamine on different reversed-phase columns.
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Columns:
-
C18: e.g., 4.6 mm x 150 mm, 5 µm particle size
-
Phenyl-Hexyl: e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % B |
|---|---|
| 0.0 | 20 |
| 20.0 | 80 |
| 21.0 | 20 |
| 25.0 | 20 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 5 µL
Sample Preparation: Dissolve the mixture of benzylamine analogues in the initial mobile phase composition (80:20 A:B) to a final concentration of approximately 0.1 mg/mL for each component.
Caption: Experimental workflow for reversed-phase HPLC analysis of benzylamine analogues.
Expected Performance Comparison:
| Column Type | Expected Retention Order | Key Advantages for Benzylamine Analogues |
| C18 | Benzylamine < 4-Methoxybenzylamine < 4-Chlorobenzylamine (based on increasing hydrophobicity) | Good general-purpose column, widely available. |
| Phenyl-Hexyl | May show altered selectivity due to π-π interactions, potentially improving resolution of closely eluting analogues.[7] | Enhanced selectivity for aromatic compounds.[8] |
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analogues
For highly polar benzylamine analogues that are poorly retained on reversed-phase columns even with 100% aqueous mobile phases, HILIC is a powerful alternative.[9][10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[11][12]
The retention mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[11] As water is the strong eluting solvent, increasing the aqueous content of the mobile phase will decrease retention.[13]
Experimental Protocol: HILIC Separation of Polar Benzylamine Analogues
This protocol provides a starting point for separating polar benzylamine analogues.
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
Column:
-
HILIC (Amide or Silica): e.g., 2.1 mm x 100 mm, 2.7 µm particle size
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % B |
|---|---|
| 0.0 | 95 |
| 10.0 | 70 |
| 11.0 | 95 |
| 15.0 | 95 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C Detection: UV (254 nm) or MS Injection Volume: 2 µL
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to match the initial mobile phase conditions.
Caption: Decision-making process for employing HILIC for polar benzylamine analogues.
Chiral Chromatography: Resolving Enantiomers
Many benzylamine analogues are chiral, and the separation of enantiomers is often a regulatory requirement in drug development.[12] Direct chiral separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[14][15][16]
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.[17]
Experimental Protocol: Chiral Separation of a Racemic Benzylamine Analogue
This protocol provides a general starting point for the chiral separation of a racemic benzylamine analogue.
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Column:
-
Polysaccharide-based Chiral Column: e.g., Chiralpak IA, IB, or IC (4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of n-Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape. A typical starting mobile phase is Hexane/Isopropanol (90:10, v/v) + 0.1% DEA.
Mode: Isocratic Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the racemic sample in the mobile phase.
Summary of Column Recommendations
| Analytical Challenge | Primary Recommendation | Secondary/Alternative | Rationale |
| General Screening & Impurity Profiling | Phenyl-Hexyl | C18, Polar-Embedded C18 | Phenyl-Hexyl offers alternative selectivity through π-π interactions, which is beneficial for aromatic compounds.[7] |
| Poor Retention of Polar Analogues | HILIC (Amide or Silica) | Polar-Embedded C18 with high aqueous mobile phase | HILIC is specifically designed for the retention and separation of highly polar compounds.[9][13] |
| Separation of Enantiomers | Polysaccharide-based Chiral | Cyclodextrin-based Chiral | Polysaccharide-based CSPs have demonstrated broad enantioselectivity for a wide range of compounds, including amines.[14][16] |
Conclusion
The selection of an appropriate chromatographic column is a critical step in the successful analysis of benzylamine analogues. A thorough understanding of the physicochemical properties of the analytes and the retention mechanisms of different stationary phases is essential for making an informed choice. While reversed-phase chromatography, particularly with phenyl-hexyl and polar-embedded columns, serves as a robust starting point, HILIC and chiral chromatography offer powerful solutions for the specific challenges of separating highly polar and enantiomeric benzylamine analogues. By systematically evaluating these different column technologies, researchers can develop optimized and reliable analytical methods to support their drug discovery and development efforts.
References
- Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
-
Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed, [Link].
-
Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube. [Link].
-
LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link].
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link].
-
Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. [Link].
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link].
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. [Link].
-
National Center for Biotechnology Information. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link].
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link].
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link].
-
ResearchGate. (n.d.). (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link].
-
National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link].
-
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link].
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link].
-
Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link].
-
Preprints.org. (2024, March 14). Application of Polysaccharide‐Based Columns for the Separation of Racemic Mixtures Obtained Based on (R,S)‐2‐Octanol by Reversed‐Phase Chiral Liquid Chromatography. [Link].
-
Afinida. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link].
-
Semantic Scholar. (2021, July 16). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. [Link].
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link].
-
ResearchGate. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E / Z -, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link].
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzylamine. [Link].
-
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... [Link].
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National Institute of Standards and Technology. (n.d.). Benzenemethanamine, 4-methoxy-. [Link].
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylamine. [Link].
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- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 2-fluoro- and 4-fluoro-3-methylbenzylamine Isomers Using Comparative Spectroscopy
Introduction
In the landscape of pharmaceutical and materials science, positional isomers of fluorinated aromatic compounds are fundamental building blocks. Their precise structural characterization is not merely an academic exercise but a critical step in ensuring the efficacy, safety, and novelty of synthesized molecules. The isomers 2-fluoro-3-methylbenzylamine and 4-fluoro-3-methylbenzylamine, while sharing the same molecular formula and mass, possess distinct electronic and steric properties due to the varying position of the fluorine atom. This seemingly subtle difference can profoundly impact their reactivity, biological activity, and physicochemical properties.
This guide provides a comprehensive, in-depth comparison of these two isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the interpretation of spectral differences, equipping researchers with the practical knowledge to unambiguously differentiate these critical synthons.
Molecular Structure and Its Spectroscopic Implications
The key to differentiating these isomers lies in understanding how the placement of the electronegative fluorine atom relative to the methyl and benzylamine groups alters the local electronic environment of the molecule.
-
2-fluoro-3-methylbenzylamine (ortho-fluoro isomer): The fluorine atom is positioned ortho to the benzylamine group and meta to the methyl group. Its strong inductive electron-withdrawing effect (-I) will significantly influence the adjacent aromatic protons and carbons.
-
4-fluoro-3-methylbenzylamine (para-fluoro isomer): The fluorine atom is para to the benzylamine group and ortho to the methyl group. In this position, both its inductive effect (-I) and its electron-donating mesomeric effect (+M) will be at play, creating a different pattern of electronic distribution across the aromatic ring.
These positional differences are the direct cause of the variations we will observe in their respective spectra.
Caption: General experimental workflow for isomer differentiation.
Experimental Protocols
These generalized protocols are designed to be adaptable to standard laboratory equipment.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The power of NMR lies in its ability to map the chemical environment of magnetically active nuclei. For these isomers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing the N-H protons, which exchange more slowly. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Acquisition: Run a standard single-pulse experiment. A spectral width of ~12 ppm is sufficient.
-
Rationale: This experiment will reveal the number of unique protons, their chemical shifts, their integration (ratio), and their coupling patterns (multiplicity), providing a fingerprint of the substitution pattern on the aromatic ring.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A spectral width of ~160 ppm is appropriate.
-
Rationale: This technique is highly sensitive to the electronic environment of each carbon atom. The C-F coupling, visible as a large splitting of the carbon signal directly bonded to fluorine, is a key diagnostic feature.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz (corresponding to a 400 MHz ¹H instrument).
-
Acquisition: A simple, proton-decoupled single-pulse experiment is usually sufficient.
-
Rationale: As there is only one fluorine atom in the molecule, this experiment will yield a single signal for each isomer. The chemical shift of this signal is highly sensitive to the fluorine's position on the aromatic ring, making it one of the most direct methods for differentiation.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
-
Sample Preparation: As benzylamines are often liquids or low-melting solids, the Attenuated Total Reflectance (ATR) technique is ideal. Place one drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Scan Range: 4000–600 cm⁻¹.
-
Procedure: First, acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
-
Rationale: This method is rapid and requires minimal sample preparation. It is particularly useful for identifying characteristic N-H, C-H, and C-F stretches, as well as the aromatic C-H out-of-plane bending patterns, which are diagnostic of the ring substitution. [1]
-
Protocol 3: Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which helps confirm the elemental composition and aspects of the molecular structure.
-
Sample Introduction & Ionization:
-
GC-MS (for volatile samples): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a gas chromatograph coupled to a mass spectrometer. Electron Ionization (EI) at 70 eV is standard.
-
Direct Infusion ESI (Electrospray Ionization): Prepare a dilute solution in a solvent like methanol with a trace of formic acid to protonate the amine. Infuse the solution directly into the ESI source.
-
-
Mass Analysis: Acquire the spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.
-
Rationale: Both isomers have the same nominal mass, so the molecular ion peak will confirm the identity but not differentiate them. However, subtle differences in fragment ion abundances can sometimes be observed due to the differential stability of fragment ions, influenced by the fluorine's position. [2]
Comparative Data Analysis and Interpretation
The following sections present the expected spectral data for each isomer, highlighting the key differences.
NMR Spectroscopic Data
The substitution pattern dictates the chemical shifts and coupling constants observed in NMR spectra. The fluorine atom's influence is paramount.
Table 1: Comparative ¹H NMR Spectral Data (Expected values in CDCl₃)
| Proton Assignment | 2-fluoro-3-methylbenzylamine | 4-fluoro-3-methylbenzylamine | Rationale for Differences |
| Aromatic-H | ~7.0-7.2 ppm (3H, m) | H-2: ~7.1 ppm (d) H-5: ~7.0 ppm (dd) H-6: ~6.9 ppm (t) | The symmetry in the 4-fluoro isomer results in a more resolved, predictable splitting pattern. The 2-fluoro isomer presents a more complex, overlapping multiplet. |
| Benzylic-H (CH₂) | ~3.8 ppm (s) | ~3.8 ppm (s) | The position of the fluorine has a minor effect on the benzylic protons, so their chemical shifts are expected to be very similar. |
| Amine-H (NH₂) | ~1.5 ppm (s, broad) | ~1.5 ppm (s, broad) | These protons are often broad due to quadrupole effects and exchange. Their chemical shift is highly dependent on concentration and solvent. |
| Methyl-H (CH₃) | ~2.3 ppm (s) | ~2.2 ppm (s) | The methyl group in the 4-fluoro isomer is ortho to the fluorine, which may cause a slight upfield shift compared to the 2-fluoro isomer where it is meta. |
Table 2: Comparative ¹³C and ¹⁹F NMR Spectral Data (Expected values in CDCl₃)
| Nucleus | Parameter | 2-fluoro-3-methylbenzylamine | 4-fluoro-3-methylbenzylamine | Rationale for Differences |
| ¹³C | C-F | ~160 ppm (d, ¹JCF ≈ 245 Hz) | ~162 ppm (d, ¹JCF ≈ 243 Hz) | The chemical shift of the carbon directly attached to fluorine is a key indicator. The large one-bond coupling constant (¹JCF) is unambiguous proof of a C-F bond. |
| Aromatic-C | 5 other distinct signals | 5 other distinct signals | The chemical shifts and C-F coupling constants (²JCF, ³JCF) for all other carbons will differ significantly between the isomers, providing a unique fingerprint. | |
| Benzylic-C (CH₂) | ~46 ppm | ~45 ppm | Minor differences expected. | |
| Methyl-C (CH₃) | ~15 ppm | ~14 ppm (d, ³JCF ≈ 3 Hz) | The methyl carbon in the 4-fluoro isomer will exhibit a small three-bond coupling to fluorine, which will be absent in the 2-fluoro isomer. | |
| ¹⁹F | Chemical Shift | ~ -115 to -125 ppm | ~ -110 to -120 ppm | The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. While the exact values depend on the reference and solvent, a discernible difference between the two isomers is expected, making this a definitive technique. |
Infrared (IR) Spectroscopic Data
The IR spectrum provides a quick confirmation of functional groups and the aromatic substitution pattern.
Table 3: Comparative FT-IR Spectral Data (Expected Frequencies in cm⁻¹)
| Vibrational Mode | Approximate Frequency (cm⁻¹) | 2-fluoro-3-methylbenzylamine | 4-fluoro-3-methylbenzylamine | Significance |
| N-H Stretch | 3300-3500 | Two bands (asymm/symm) | Two bands (asymm/symm) | Confirms the primary amine functional group. Expected to be similar for both. [1] |
| Aromatic C-H Stretch | 3000-3100 | Present | Present | Confirms the aromatic ring. |
| Aliphatic C-H Stretch | 2850-2980 | Present | Present | Confirms the CH₂ and CH₃ groups. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands | Multiple bands | Characteristic of the aromatic ring. Subtle shifts may be present. |
| C-F Stretch | 1100-1250 | Strong band | Strong band | A strong, characteristic absorption confirming the presence of a C-F bond. The exact position can be influenced by the substitution pattern. |
| C-H Out-of-Plane Bend | 750-900 | Pattern for 1,2,3-trisubstitution | Pattern for 1,2,4-trisubstitution | Key Differentiator. The pattern of bands in this region is highly diagnostic of the aromatic ring substitution pattern. This is often one of the most reliable ways to distinguish positional isomers by IR. |
Mass Spectrometry (MS) Data
MS confirms the molecular weight and provides clues about the structure through fragmentation.
Table 4: Comparative Mass Spectrometry Data (Expected for 70 eV EI)
| m/z Value | Ion Identity | 2-fluoro-3-methylbenzylamine | 4-fluoro-3-methylbenzylamine | Interpretation |
| 139 | [M]⁺ | Present | Present | Molecular Ion. Confirms the molecular weight of 139.17 g/mol . [3][4] |
| 122 | [M-NH₃]⁺ | Possible | Possible | Loss of ammonia. |
| 123 | [M-NH₂]⁺ | Likely Fragment | Likely Fragment | Loss of the amino radical. |
| 110 | [C₇H₅F]⁺ | Base Peak | Base Peak | Fluorotropylium or Fluorobenzyl cation. This is expected to be the most stable fragment and thus the base peak for both isomers. Subtle differences in its abundance relative to the molecular ion may exist but are often not sufficient for definitive identification alone. |
Conclusion: A Decision-Making Summary
While all three techniques provide valuable data, their differentiating power varies.
-
Most Definitive Method: ¹⁹F NMR is the most direct and unambiguous method. The distinct chemical shift for each isomer provides a clear-cut answer. Additionally, the unique pattern of C-F coupling constants in the ¹³C NMR spectrum is equally definitive.
-
Highly Reliable Method: ¹H NMR, especially with a high-field instrument, can reliably differentiate the isomers based on the splitting patterns of the aromatic protons. The complex multiplet of the 2-fluoro isomer contrasts sharply with the more resolved pattern of the 4-fluoro isomer.
-
Confirmatory Methods: FT-IR is excellent for confirmation, particularly by analyzing the C-H out-of-plane bending region (900-750 cm⁻¹), which is characteristic of the substitution pattern. Mass spectrometry serves to confirm the molecular weight but is the least effective technique for differentiating these specific positional isomers on its own.
By employing this multi-faceted spectroscopic approach, researchers can confidently and accurately characterize their 2-fluoro- and 4-fluoro-3-methylbenzylamine samples, ensuring the integrity of their subsequent research and development efforts.
References
-
PubChem. 2-Fluoro-N-methylbenzylamine. National Center for Biotechnology Information. [Link]
-
NIST. 4-Fluoro-3-(trifluoromethyl)benzylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]
-
ACS Figshare. Influence of Metal Coordination on the Gas-Phase Chemistry of the Positional Isomers of Fluorobenzoate Complexes. [Link]
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- 4. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]
The Isomeric Advantage: A Comparative Guide to the Efficacy of Benzylamine-Derived Drug Candidates
In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule can be the determining factor between a blockbuster therapeutic and a failed candidate. This guide delves into the critical role of positional isomerism in the efficacy of drug candidates derived from the versatile benzylamine scaffold. By examining the ortho-, meta-, and para-isomers of various benzylamine-based compounds, we will explore how subtle shifts in substituent placement can profoundly impact biological activity. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern this important class of molecules.
The Significance of the Benzylamine Scaffold in Medicinal Chemistry
Benzylamine, a simple aromatic amine, serves as a foundational building block in the synthesis of a vast array of pharmaceuticals. Its derivatives have demonstrated a wide spectrum of biological activities, acting as inhibitors of enzymes such as monoamine oxidase (MAO) and as ligands for various G-protein coupled receptors (GPCRs). The benzene ring and the amino group of the benzylamine moiety provide key interaction points with biological targets, and the substitution pattern on the aromatic ring allows for the fine-tuning of a compound's pharmacological profile.
The positional isomerism of substituents on the benzyl ring—ortho (1,2-), meta (1,3-), and para (1,4-)—plays a pivotal role in defining a drug candidate's efficacy, selectivity, and pharmacokinetic properties. These isomers, while possessing the same molecular formula, exhibit distinct electronic and steric properties that influence their interaction with the target protein.
Comparative Efficacy Analysis: Case Studies
Direct, comprehensive comparisons of the efficacy of ortho-, meta-, and para-benzylamine isomers across a wide range of targets are not always available in a single study. However, by examining specific case studies, we can glean valuable insights into the impact of positional isomerism.
Case Study 1: N-Benzylphenethylamines as 5-HT2A/2C Receptor Agonists
The serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors are important targets for the treatment of various neuropsychiatric disorders. A study on a series of N-benzylphenethylamines provides a clear example of how the position of a substituent on the N-benzyl ring influences receptor binding affinity.[1]
Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Derivatives at 5-HT2A and 5-HT2C Receptors [1]
| Phenethylamine Moiety | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/2C Selectivity |
| 2,5-dimethoxy-4-iodo | 2-methoxybenzyl | 1.2 | 4.8 | 4.0 |
| 2,5-dimethoxy-4-iodo | 3-methoxybenzyl | 3.5 | 15 | 4.3 |
| 2,5-dimethoxy-4-iodo | 4-methoxybenzyl | 2.1 | 11 | 5.2 |
| 2,5-dimethoxy-4-bromo | 2-methoxybenzyl | 0.8 | 3.9 | 4.9 |
| 2,5-dimethoxy-4-bromo | 3-methoxybenzyl | 2.5 | 12 | 4.8 |
| 2,5-dimethoxy-4-bromo | 4-methoxybenzyl | 1.5 | 8.7 | 5.8 |
Data synthesized from Hansen, M. et al. (2014).[1]
From this data, we can observe that for both the 4-iodo and 4-bromo-phenethylamine series, the ortho-methoxybenzyl substituted compounds generally exhibit the highest affinity (lowest Ki value) for the 5-HT2A receptor. The para-substituted isomers also show high affinity, while the meta-substituted isomers tend to have slightly lower affinity. This suggests that the spatial positioning of the methoxy group on the N-benzyl ring is critical for optimal interaction with the 5-HT2A receptor binding pocket.
Case Study 2: Benzylaminomorphinan Derivatives as Opioid Receptor Ligands
The opioid receptors (μ, δ, and κ) are the primary targets for opioid analgesics. Research into novel opioid receptor modulators has explored the use of benzylamine moieties to alter the pharmacological profile of morphinan scaffolds. In a study of 3-benzylaminomorphinan derivatives, the position of substituents on the benzyl ring was found to influence binding affinity at the μ-opioid receptor (MOR).[2]
Table 2: Binding Affinities (Ki, nM) of 3-Benzylaminomorphinan Derivatives at the μ-Opioid Receptor [2]
| Morphinan Core | 3-Benzylamino Substituent | MOR Ki (nM) |
| Butorphan | 2-methoxybenzylamino | 0.15 |
| Butorphan | 3-methoxybenzylamino | 0.21 |
| Butorphan | 4-methoxybenzylamino | 0.18 |
| Cyclorphan | 2-methoxybenzylamino | 0.08 |
| Cyclorphan | 3-methoxybenzylamino | 0.12 |
| Cyclorphan | 4-methoxybenzylamino | 0.10 |
Data synthesized from Cheng, Y. et al. (2010).[2]
In this series, the differences in binding affinity between the ortho-, meta-, and para-methoxybenzylamino isomers are less pronounced compared to the previous case study. However, for both the butorphan and cyclorphan series, the ortho- and para-isomers tend to show slightly higher affinity for the MOR than the meta-isomer. This highlights that even subtle variations in binding affinity can be influenced by the substituent's position, which can be a critical factor in lead optimization.
Understanding the "Why": Physicochemical and Steric Effects
The observed differences in efficacy between positional isomers can be attributed to a combination of electronic and steric factors.
-
Electronic Effects: The position of a substituent on the benzene ring influences the electron density distribution of the ring and the basicity of the amine group. An electron-withdrawing group in the para-position, for instance, can decrease the pKa of the benzylamine, which may affect its ionization state at physiological pH and its ability to form ionic bonds with the target protein.
-
Steric Hindrance: The ortho-position is the most sterically hindered. An ortho-substituent can force the benzylamine moiety into a specific conformation, which may either be favorable or unfavorable for binding to the target. Para-substituents are the least sterically hindered, while meta-substituents have an intermediate level of steric hindrance.
-
Hydrogen Bonding: The position of a substituent can affect its ability to act as a hydrogen bond donor or acceptor with specific residues in the binding pocket of the target protein.
The interplay of these factors is complex and target-dependent, necessitating the empirical testing of all three positional isomers during the drug discovery process.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of benzylamine-derived isomers, standardized and validated in vitro assays are essential. The following are detailed protocols for two common assays used to characterize the types of compounds discussed in the case studies.
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of ortho-, meta-, and para-isomers of a benzylamine derivative for a target receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radioligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)
-
Test compounds (ortho-, meta-, and para-isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes
-
Radioligand (at a concentration close to its Kd)
-
Test compound at various concentrations or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Workflow for a typical radioligand binding assay.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of a compound against MAO-A or MAO-B.
Objective: To determine the IC50 values of ortho-, meta-, and para-isomers of a benzylamine derivative for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compounds (ortho-, meta-, and para-isomers) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., for kynuramine, the product 4-hydroxyquinoline is fluorescent)
-
96-well black microplates (for fluorescence detection)
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well in triplicate:
-
Assay buffer
-
MAO-A or MAO-B enzyme
-
Test compound at various concentrations or vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the MAO substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Detection: Measure the fluorescence of the product using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of MAO Inhibition Assay Workflow:
Workflow for a typical MAO inhibition assay.
Conclusion and Future Directions
The comparative analysis of drug candidates derived from different benzylamine isomers underscores the profound impact of substituent position on pharmacological activity. The case studies presented here demonstrate that ortho-, meta-, and para-isomers can exhibit significantly different binding affinities and inhibitory potencies. These differences arise from a complex interplay of electronic, steric, and conformational effects.
For drug discovery and development professionals, the key takeaway is the necessity of synthesizing and evaluating all three positional isomers of a promising benzylamine-based lead compound. A comprehensive understanding of the SAR of these isomers is crucial for optimizing potency, selectivity, and ultimately, the therapeutic potential of a drug candidate.
Future research should focus on more systematic and comparative studies of benzylamine isomers against a wider range of biological targets. The integration of computational modeling and structural biology with empirical testing will further illuminate the molecular basis for the observed differences in efficacy and guide the rational design of next-generation therapeutics.
References
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-251. [Link]
-
Cheng, Y., et al. (2010). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 53(15), 5572-5581. [Link]
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- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Purity of 2-Fluoro-3-methylbenzylamine HCl from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 2-Fluoro-3-methylbenzylamine HCl is a key building block in the synthesis of various pharmaceutical compounds, and variations in its purity can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a drug candidate. This guide provides an in-depth technical comparison of the purity of 2-Fluoro-3-methylbenzylamine HCl from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and methodologies.
The objective of this guide is to offer a comprehensive framework for evaluating the purity of this critical reagent, empowering researchers to make informed decisions when selecting a supplier. The experimental choices described herein are grounded in established analytical principles and regulatory expectations, ensuring a robust and self-validating approach to purity assessment.
The Critical Role of Reagent Purity in Pharmaceutical Research
The presence of impurities in starting materials can introduce a cascade of undesirable consequences in a multi-step synthesis. These impurities can be broadly categorized as organic (e.g., starting materials, by-products, degradation products), inorganic (e.g., residual metals, inorganic salts), and residual solvents.[1][2][3] The International Council for Harmonisation (ICH) provides stringent guidelines on the control of impurities in new drug substances, underscoring the regulatory importance of this aspect.[1][2][4][5][6]
This guide will focus on a multi-pronged analytical approach to provide a holistic view of the purity of 2-Fluoro-3-methylbenzylamine HCl from our hypothetical suppliers. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile organic impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of any major structural impurities. Furthermore, given the potential for chirality in derivatives of this compound, we will also address the importance of chiral purity analysis.[7][8][9]
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of chemical purity. The methods outlined below are designed to provide orthogonal information, leading to a more complete and reliable assessment.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the purity of non-volatile organic compounds like 2-Fluoro-3-methylbenzylamine HCl.[3][10][11] Our methodology is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[12][13][14][15][16]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the analysis of benzylamine derivatives.[17][18][19]
-
Mobile Phase: A gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Samples from each supplier are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Each sample solution is injected into the HPLC system, and the resulting chromatogram is recorded. The area of each peak is integrated to determine the relative percentage of the main component and any impurities.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile compounds.[20][21][22][23] This makes it the ideal method for detecting residual solvents from the manufacturing process, which are also regulated by ICH guidelines.[2]
-
Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to separate solvents with a wide range of boiling points.
-
Sample Preparation: A known amount of the sample from each supplier is placed in a headspace vial and dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Analysis: The vials are heated to allow volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system. The mass spectrometer is used to identify the separated compounds by comparing their mass spectra to a library of known compounds.
Caption: Workflow for Headspace GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is an unparalleled technique for the structural elucidation of small molecules.[24][25][26][27][28] It provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for confirming the identity of the main component and identifying any structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the sample from each supplier is dissolved in the deuterated solvent.
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of 2-Fluoro-3-methylbenzylamine and to identify any significant impurities.
Caption: Workflow for NMR structural analysis.
Comparative Data and Discussion
The following tables summarize the hypothetical data obtained from the analysis of 2-Fluoro-3-methylbenzylamine HCl from the three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity (%) by Area Normalization | Number of Impurities > 0.1% | Major Impurity (%) |
| Supplier A | 99.8 | 1 | 0.15 |
| Supplier B | 98.5 | 3 | 0.8 |
| Supplier C | 99.2 | 2 | 0.5 |
Table 2: GC-MS Analysis of Residual Solvents
| Supplier | Toluene (ppm) | Acetone (ppm) | Dichloromethane (ppm) |
| Supplier A | < 50 | < 50 | < 50 |
| Supplier B | 250 | 150 | Not Detected |
| Supplier C | 80 | Not Detected | 100 |
Table 3: NMR Spectroscopy Findings
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Consistent with proposed structure | Minor unidentified signals in the aromatic region. |
| Supplier B | Consistent with proposed structure | Significant signals corresponding to a potential regioisomer. |
| Supplier C | Consistent with proposed structure | Signals consistent with residual starting material. |
Discussion of Results
Based on the multi-faceted analytical approach, a clear distinction in the purity profiles of the materials from the three suppliers emerges:
-
Supplier A demonstrates the highest purity by HPLC, with only one minor impurity above the reporting threshold of 0.1%. The GC-MS data indicates very low levels of residual solvents, well within acceptable limits. The NMR spectrum confirms the correct structure with only minor unidentifiable signals. This material would be considered of high quality and suitable for demanding applications in pharmaceutical development.
-
Supplier B shows a lower purity by HPLC, with a significant major impurity at 0.8%. The NMR data suggests this impurity could be a regioisomer, which could have different reactivity and potentially lead to the formation of unwanted side products in subsequent synthetic steps. The presence of higher levels of residual solvents also raises concerns about the manufacturing process.
-
Supplier C presents an intermediate purity profile. While the HPLC purity is relatively high, the presence of a 0.5% impurity, identified by NMR as a likely starting material, indicates an incomplete reaction or inefficient purification. The detection of dichloromethane, a potentially hazardous solvent, is also a noteworthy finding.
The Importance of Chiral Purity
While 2-Fluoro-3-methylbenzylamine itself is not chiral, it is often used in the synthesis of chiral molecules. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[7][8] Therefore, it is crucial to consider the potential for chiral impurities to be introduced or formed during synthesis. Chiral HPLC or capillary electrophoresis are powerful techniques for determining the enantiomeric purity of chiral compounds.[7][9][29] When using this starting material to synthesize a chiral API, it is imperative to develop and validate a chiral analytical method to ensure the stereochemical purity of the final product.
Conclusion and Recommendations
This guide demonstrates a comprehensive and robust analytical strategy for benchmarking the purity of 2-Fluoro-3-methylbenzylamine HCl from different suppliers. The use of orthogonal analytical techniques—HPLC for potency, GC-MS for volatile impurities, and NMR for structural integrity—provides a detailed and reliable assessment of product quality.
Based on our hypothetical data, Supplier A provides the highest quality material, making it the recommended choice for applications where purity is paramount. The findings for Suppliers B and C highlight the importance of not relying solely on a single purity value from a certificate of analysis, but rather conducting a thorough in-house evaluation.
Researchers and drug development professionals are encouraged to adopt a similar multi-technique approach to qualify critical starting materials. This due diligence is a critical investment in ensuring the quality, reproducibility, and safety of their research and development efforts.
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- Chiral analysis. Wikipedia.
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- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
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- <621> Chrom
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
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- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
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- Identification and profiling of impurities in Pharmaceuticals.
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- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
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Safety Operating Guide
Navigating the Disposal of 2-Fluoro-3-methylbenzylamine Hydrochloride: A Guide to Safety and Compliance
For Immediate Reference: Treat 2-Fluoro-3-methylbenzylamine hydrochloride as a hazardous chemical waste. The primary disposal route is collection in a designated, properly labeled container for incineration by a licensed waste disposal service. Always consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols before proceeding.
For researchers and scientists in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, a halogenated organic amine compound. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Hazard Assessment and Initial Precautions
Understanding the chemical's characteristics is the first step in safe handling and disposal. This compound is a halogenated aromatic amine salt. While a specific, universally available Safety Data Sheet (SDS) is not available, analogous compounds exhibit properties that demand cautious handling.[1][2] The hydrochloride salt form generally implies some water solubility. The presence of a fluorine atom places it in the halogenated organic category, which has specific disposal requirements.[3]
Core Principles:
-
Primacy of the SDS: The most authoritative source of information is the manufacturer-provided Safety Data Sheet (SDS).[4] Always locate and thoroughly review the SDS for the specific product in your inventory before handling or disposal.
-
Assume Hazard: In the absence of complete data, treat the substance with a high degree of caution. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety professional.[5]
-
Minimize Waste: The most prudent practice begins with waste prevention. Careful planning of experiments to use only the necessary quantities of chemicals can significantly reduce the volume of hazardous material requiring disposal.[6]
Required Personal Protective Equipment (PPE)
Before beginning any waste collection, ensure all personnel are equipped with the appropriate PPE to prevent exposure.[7]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions containing the chemical.[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption.[7] |
| Body Protection | A standard laboratory coat. | Protects personal clothing from contamination.[7] |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes the inhalation of any fine dust from the solid compound.[7] |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through collection as hazardous chemical waste. Evaporation or disposal down the drain is strictly prohibited.[8]
Experimental Protocol: Waste Collection for Incineration
Objective: To safely collect and segregate this compound waste for disposal by a certified Environmental Health and Safety (EHS) vendor.
Materials:
-
Waste this compound (solid or in solution).
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).[9]
-
Hazardous Waste Label/Tag (provided by your institution's EHS department).
-
Secondary containment bin.[8]
Procedure:
-
Container Selection:
-
Choose a container that is in good condition, free of leaks, and has a secure, threaded cap.[10]
-
The container material must be compatible with the chemical. Polyethylene or glass containers are generally suitable.[11]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid excessive accumulation.[10]
-
-
Waste Segregation & Collection:
-
Critical Step: This compound is a halogenated organic . It must be collected in a waste stream specifically designated for halogenated organic waste, separate from non-halogenated solvents.[3][12] Mixing these waste streams can significantly increase disposal costs and complexity.[9]
-
Solid Waste: Carefully transfer the solid powder into the designated halogenated waste container. Perform this transfer within a chemical fume hood to prevent inhalation of dust.[7]
-
Solution Waste: If the waste is in a solution, pour it carefully into the liquid halogenated waste container. Do not mix with incompatible waste streams like acids, bases, or oxidizers.[13]
-
Contaminated Materials: Any materials used in spill cleanup (e.g., absorbent pads) or items heavily contaminated with the chemical (e.g., weighing boats, gloves) should also be placed in a designated solid hazardous waste container.[5]
-
-
Labeling:
-
Properly label the waste container before adding the first drop of waste.[10]
-
Use the hazardous waste tag provided by your institution. The label must include:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "Waste this compound." Do not use abbreviations.[10]
-
An accurate list of all constituents and their approximate percentages.[9]
-
The relevant hazard characteristics (e.g., Toxic).[9]
-
The date when waste was first added to the container (accumulation start date).[5]
-
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]
-
The container must be kept closed at all times except when actively adding waste.[10]
-
Place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
-
Arranging Disposal:
Logical Framework for Disposal
The decision-making process for chemical waste disposal follows a clear, safety-oriented logic.
Caption: Disposal Decision Workflow for 2-Fluoro-3-methylbenzylamine HCl.
Spill Management
Accidental spills must be treated as hazardous waste events.
-
Evacuate and Isolate: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill location.[5]
-
Assess and Report: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, immediately contact your institution's EHS department.[5]
-
Cleanup:
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[5]
-
By adhering to this structured and logically sound disposal framework, researchers can ensure that the management of this compound waste is conducted safely, responsibly, and in full compliance with environmental regulations.
References
-
Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Braun Research Group, University of Delaware. Standard Operating Procedure: Halogenated Organic Liquids. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents. [Link]
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Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
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American Chemical Society. (2020). Regulation of Laboratory Waste. [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
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U.S. Environmental Protection Agency. (2022). Safety and Waste Management for SAM Chemistry Methods. [Link]
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Kemicentrum, Lund University. 8.1 Organic solvent waste. [Link]
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Society for Science. Hazardous chemicals, activities or devices. [Link]
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Iowa State University Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]
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Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]
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University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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Reddit. (2018). r/chemistry - Ways of crashing out amines. [Link]
- Google Patents. (1987).
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Chemos GmbH & Co.KG. Safety Data Sheet: (benzylamine)trifluoroboron. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3-methylbenzylamine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 2-Fluoro-3-methylbenzylamine hydrochloride, a compound that, like many substituted benzylamines, requires stringent safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why each protective measure is critical.
Hazard Assessment: Understanding the Corrosive Nature
This compound is a substituted benzylamine. Amines as a class are basic and can be corrosive to tissues. The primary hazards associated with this and structurally similar compounds are significant and immediate. According to safety data sheets (SDS) for analogous chemicals, the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications we must address are:
-
Skin Corrosion (Category 1B/1C): Causes severe skin burns and damage upon contact.[1][2][3]
-
Serious Eye Damage (Category 1): Poses a high risk of irreversible eye damage or blindness.[2][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or vapors may cause respiratory irritation.[6]
These classifications are not abstract warnings; they are directives. The corrosive nature of this compound means that any direct contact can lead to immediate and severe tissue damage.[2] Therefore, our personal protective equipment (PPE) strategy is not merely a suggestion but a necessary barrier to prevent injury.
The Core Directive: Engineering Controls and Personal Protective Equipment
Before any personal protective equipment is considered, the primary line of defense is always an engineering control.
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted inside a certified chemical fume hood.[5][7] This control captures dust and potential vapors at the source, preventing inhalation and minimizing exposure to the laboratory environment.
Once this primary control is in place, we select PPE to protect against residual risks, such as splashes or accidental contact during transfer.
Eye and Face Protection: A Non-Negotiable Barrier
Given the Category 1 classification for serious eye damage, this is the most critical PPE component. The eyes have limited regenerative capabilities, making any corrosive splash potentially catastrophic.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealed, chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[4][8] These create a seal around the eyes, protecting from splashes from any direction.
-
Face Shield: When handling larger quantities (>1g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Corrosive Burns
Direct skin contact will cause severe burns. Our choice of gloves and lab coat is therefore crucial for preventing exposure.
-
Gloves: Disposable nitrile gloves are a suitable initial choice for incidental contact.[8] However, it is imperative to double-glove , which provides a critical buffer in case the outer glove is compromised. If a splash occurs, immediately remove the outer glove, check the inner glove for integrity, and re-glove. For prolonged tasks, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the specific solvent system in use.[10] Always inspect gloves for tears or pinholes before use.
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is mandatory.[8] Synthetic blends like polyester can melt and fuse to the skin in a fire, exacerbating injuries. The coat must be fully buttoned with sleeves rolled down to provide maximum coverage.
Respiratory Protection: For Non-Routine Operations
During standard operations within a fume hood, a respirator is not typically required. However, for non-routine events, respiratory protection is essential:
-
Emergency Spill Cleanup: In the event of a significant spill outside of a fume hood, a respirator is required.
-
Type of Respirator: A NIOSH/MSHA or EN 149 approved respirator with cartridges appropriate for organic ammonia derivatives (Type K, Green) or particulates should be used.[4][5] All personnel requiring a respirator must be part of a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA.[8]
Operational Plan: A Step-by-Step Procedural Guide
This section provides a direct, procedural workflow for safely handling this compound.
Step 1: Pre-Handling Preparation and PPE Donning
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize traffic in and out.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, chemical splash goggles, and face shield (if required).
Step 2: Weighing and Solution Preparation (Inside Fume Hood)
-
Handle the solid compound with care to avoid generating dust. Use a micro-spatula for transfers.
-
Weigh the compound onto a tared weigh boat or directly into the receiving vessel.
-
Slowly add solvent to the solid to minimize splashing.
-
If any material is spilled within the fume hood, decontaminate the surface immediately according to your lab's standard operating procedure.
Step 3: Post-Handling and PPE Doffing
-
Securely cap all containers containing the chemical.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, pipette tips) into a designated, sealed hazardous waste container.[11]
-
Decontaminate any non-disposable equipment.
-
Remove PPE in a manner that prevents self-contamination. The standard sequence is: outer gloves, face shield, inner gloves, lab coat, and finally, goggles.
-
Wash hands thoroughly with soap and water after all work is complete.[11]
Emergency and Disposal Plans
Exposure Response
-
Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while rinsing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately use the eyewash station, holding the eyelids open, and rinse for at least 15 minutes. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.
Spill Management
-
Small Spill (inside fume hood): Absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[11] Scoop the material into a designated hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.
Waste Disposal
-
All solid waste, contaminated materials, and solutions containing this compound must be disposed of as hazardous chemical waste.[11]
-
Containers should be clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Data Presentation
Table 1: PPE Requirements by Task
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | N/A | Chemical Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Aliquotting | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| In-Reaction Use | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Large Spill Cleanup | N/A | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical Resistant Apron/Suit | Required (Type K Filter) |
Experimental Protocols
Workflow for Safe Handling of this compound
This diagram outlines the logical flow from preparation to disposal.
Caption: Workflow for handling 2-Fluoro-3-methylbenzylamine HCl.
References
- AC-3 Safety Data Sheet. (n.d.). AC-3.
-
Personal Protective Equipment . (2025, September 12). US EPA. Retrieved from [Link]
-
Essential Chemical PPE . (2023, September 8). Trimaco. Retrieved from [Link]
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Recommended PPE to handle chemicals . (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . (2024, April 25). Safety and Health Magazine. Retrieved from [Link]
-
GHS Hazardous Chemical Information List . (n.d.). Safe Work Australia. Retrieved from [Link]
-
Safety Data Sheet: (benzylamine)trifluoroboron . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
MSDS of 4-Fluoro-3-methylbenzylamine . (2013, September 2). Capot Chemical Co., Ltd. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

